molecular formula C14H9NO2 B110200 9-Nitroanthracene CAS No. 602-60-8

9-Nitroanthracene

Cat. No.: B110200
CAS No.: 602-60-8
M. Wt: 223.23 g/mol
InChI Key: LSIKFJXEYJIZNB-UHFFFAOYSA-N
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Description

9-Nitroanthracene is a nitro-polycyclic aromatic hydrocarbon (NPAH) that serves as a critical compound in several advanced research fields. In analytical chemistry, it is effectively employed as a matrix for Laser Desorption/Ionization Mass Spectrometry (LDI-MS), particularly for the analysis of fluorinated fullerenes, facilitating their ionization with minimal fragmentation . In photochemical research, this compound is a model compound for studying the dynamics of excited states and photoreactions typical of nitro-PAHs with a perpendicular nitro group orientation . Upon absorption of light, it undergoes a characteristic nitro-to-nitrite rearrangement, leading to the formation of reactive species and decomposition products, a pathway of significant interest for understanding atmospheric chemistry and pollutant degradation . Furthermore, its behavior and mechanism of adsorption onto ubiquitous microplastics, such as polyethylene and polypropylene, are a subject of environmental science research, illuminating the role of microplastics as vectors for transporting hazardous organic contaminants in aquatic ecosystems . These diverse applications make this compound a valuable tool for researchers investigating analytical methodologies, photochemical mechanisms, and environmental fate of pollutants.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-nitroanthracene
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InChI

InChI=1S/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
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InChI Key

LSIKFJXEYJIZNB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[N+](=O)[O-]
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Molecular Formula

C14H9NO2
Record name 9-NITROANTHRACENE
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DSSTOX Substance ID

DTXSID5025730
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Molecular Weight

223.23 g/mol
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Physical Description

9-nitroanthracene is a yellow solid. (NTP, 1992), Yellow solid; [CAMEO]
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Boiling Point

527 °F at 17 mmHg (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
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Vapor Pressure

0.00000135 [mmHg]
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CAS No.

602-60-8
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Melting Point

286 to 289 °F (NTP, 1992)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 9-Nitroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 9-Nitroanthracene, a key intermediate in organic synthesis and materials science. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflows.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct nitration of anthracene. The following protocol is a well-established method that proceeds via a 9-nitro-10-chloro-9,10-dihydroanthracene intermediate.[1][2]

Experimental Protocol: Nitration of Anthracene

This procedure involves the nitration of anthracene in glacial acetic acid, followed by the formation and subsequent elimination of a chlorodihydroanthracene intermediate to yield this compound.[1][2]

Materials and Reagents:

  • Anthracene (finely powdered)

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (70% by weight, sp. gr. 1.42)

  • Concentrated Hydrochloric Acid (37% by weight, sp. gr. 1.19)

  • 10% Sodium Hydroxide Solution

  • Distilled Water

Equipment:

  • 500-mL three-necked round-bottomed flask

  • 150-mL dropping funnel

  • Thermometer

  • Motor-driven stirrer

  • Water bath

  • Sintered-glass funnel

  • Suction filtration apparatus

Procedure:

  • Nitration: Suspend 20 g (0.112 mole) of finely powdered anthracene in 80 mL of glacial acetic acid in a 500-mL three-necked flask equipped with a dropping funnel, thermometer, and stirrer.[1][2] Immerse the flask in a water bath maintained at 20–25°C.[2]

  • Slowly add 8 mL (0.126 mole) of concentrated nitric acid from the dropping funnel with vigorous stirring, ensuring the reaction temperature does not exceed 30°C.[1][2] This addition should take approximately 15–20 minutes.[2]

  • After the addition is complete, continue stirring the mixture for about 30 minutes until a clear solution is obtained, and then stir for an additional 30 minutes.[1][2]

  • Formation of the Intermediate: Filter the solution to remove any unreacted anthracene.[1][2] Slowly add a mixture of 50 mL (0.60 mole) of concentrated hydrochloric acid and 50 mL of glacial acetic acid to the filtrate with vigorous stirring.[1][2]

  • A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene will form.[1][2] Isolate the precipitate by suction filtration using a sintered-glass funnel.[2]

  • Wash the precipitate with two 25-mL portions of glacial acetic acid, followed by water until the washings are neutral.[1][2]

  • Formation of this compound: Transfer the product to a beaker and triturate it thoroughly with 60 mL of warm (60–70°C) 10% sodium hydroxide solution.[1][2]

  • Separate the crude orange this compound by suction filtration.[1][2] Treat the product with four 40-mL portions of 10% sodium hydroxide solution.[2]

  • Wash the product thoroughly with warm water until the washings are neutral to litmus paper.[1][2]

  • Purification: Air-dry the crude this compound and recrystallize it from glacial acetic acid.[1][2] The expected yield of bright orange-yellow needles is 15–17 g (60–68%).[1][2]

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow of this compound cluster_reagents Reagents cluster_process Reaction Steps cluster_products Products Anthracene Anthracene Nitration Nitration of Anthracene (20-25°C, not exceeding 30°C) Anthracene->Nitration GlacialAceticAcid Glacial Acetic Acid GlacialAceticAcid->Nitration ConcNitricAcid Conc. Nitric Acid ConcNitricAcid->Nitration ConcHCl Conc. HCl Intermediate_Formation Formation of 9-nitro-10-chloro- 9,10-dihydroanthracene ConcHCl->Intermediate_Formation NaOH_sol 10% NaOH Solution Elimination Elimination with NaOH (60-70°C) NaOH_sol->Elimination Nitration->Intermediate_Formation Intermediate 9-nitro-10-chloro- 9,10-dihydroanthracene Intermediate_Formation->Intermediate Final_Product This compound Elimination->Final_Product Purification Recrystallization from Glacial Acetic Acid Purification->Final_Product Pure Intermediate->Elimination Final_Product->Purification Crude Characterization_Workflow Characterization Workflow for this compound cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Analysis Sample Synthesized This compound Physical Physical Properties (Melting Point, Appearance) Sample->Physical NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Physical_Data Comparison with Literature Values Physical->Physical_Data NMR_Data Structural Elucidation NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data UV_Vis_Data Electronic Transitions UV_Vis->UV_Vis_Data MS_Data Molecular Weight and Formula Confirmation MS->MS_Data

References

9-Nitroanthracene CAS number 602-60-8 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9-Nitroanthracene (CAS 602-60-8)

Introduction

This compound is an aromatic organic compound consisting of an anthracene backbone substituted with a nitro group at the 9-position.[1] Typically a yellow crystalline solid, it is a key intermediate in organic synthesis and materials science.[2] Its aromatic nature and the presence of the electron-withdrawing nitro group confer specific reactivity and photophysical properties. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in chemistry and drug development. While not primarily known for direct interaction with specific biological signaling pathways, its derivatives are utilized in creating fluorescent probes for biological imaging.[2]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Data is compiled from various sources and slight variations in reported values, particularly for melting points, may exist due to different measurement conditions and sample purity.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 602-60-8[2][3]
Molecular Formula C₁₄H₉NO₂[2][3]
Molecular Weight 223.23 g/mol [2][3]
Appearance Yellow solid / Pale yellow to brown powder[2][3]
Melting Point 141 - 147 °C (286 - 291 °F)[2][4][5]
Boiling Point 275 °C (527 °F) at 17 mmHg[2][3][6]
Solubility Insoluble in water (<0.1 mg/mL); Soluble in acetone, chloroform[1][3][6]
Vapor Pressure 1.35 x 10⁻⁶ mmHg[3]
IUPAC Name This compound[3]
Spectroscopic Data

While detailed spectral data requires access to specialized databases, the existence of standard spectroscopic characterizations is well-documented.

Spectrum TypeAvailability / Reference
¹H NMR Spectrum available from chemical suppliers and databases.[7]
¹³C NMR Spectrum available; referenced in literature.[8]
Mass Spectrometry (MS) Electron Ionization (EI) mass spectra are available.[9][10]
Infrared (IR) IR spectra are available from various sources.[11]
UV-Visible UV-Vis absorption spectra have been studied in various solvents.[9][12]

Synthesis and Reactivity

Synthesis

This compound is commonly synthesized via the direct nitration of anthracene. The protocol involves the reaction of anthracene with nitric acid in a suitable solvent system, typically glacial acetic acid.[13][14]

G Anthracene Anthracene (Finely Powdered) Suspension Create Suspension Anthracene->Suspension AceticAcid Glacial Acetic Acid AceticAcid->Suspension Addition Slow Addition (Vigorous Stirring) < 30°C Suspension->Addition NitricAcid Concentrated Nitric Acid (70%) NitricAcid->Addition Reaction Stirring (Clear Solution Forms) Addition->Reaction Filtration1 Filter to Remove Unreacted Anthracene Reaction->Filtration1 HCl_Addition Add HCl / Acetic Acid Mixture Filtration1->HCl_Addition Precipitate Precipitate Forms (9-nitro-10-chloro-9,10-dihydroanthracene) HCl_Addition->Precipitate Filtration2 Suction Filtration Precipitate->Filtration2 Wash1 Wash with Acetic Acid and Water Filtration2->Wash1 NaOH_Treatment Triturate with Warm 10% NaOH Wash1->NaOH_Treatment Filtration3 Suction Filtration NaOH_Treatment->Filtration3 Wash2 Wash with Warm Water (Until Neutral) Filtration3->Wash2 Recrystallization Recrystallize from Glacial Acetic Acid Wash2->Recrystallization Product Final Product: This compound (Orange-Yellow Needles) Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established organic synthesis procedures.[13][14][15]

  • Preparation: Suspend finely powdered anthracene (0.112 mole) in 80 mL of glacial acetic acid in a 500-mL three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and a mechanical stirrer.[13][14]

  • Nitration: Immerse the flask in a water bath to maintain a temperature of 20–25 °C.[14] Slowly add 8 mL (0.126 mole) of concentrated nitric acid (70%) dropwise with vigorous stirring. Control the rate of addition to ensure the reaction temperature does not exceed 30 °C, which should take 15-20 minutes.[13][14]

  • Reaction Completion: After the addition is complete, continue stirring until a clear solution is obtained (approx. 30 minutes), and then stir for an additional 30 minutes.[13]

  • Isolation of Intermediate: Filter the solution to remove any unreacted anthracene. To the filtrate, slowly add a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of glacial acetic acid with vigorous stirring. A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene will form.[13][14]

  • Washing: Separate the precipitate by suction filtration and wash it with two 25-mL portions of glacial acetic acid, followed by water until the washings are neutral.[13][14]

  • Elimination and Neutralization: Triturate the filtered product with 60 mL of warm (60–70 °C) 10% sodium hydroxide solution. Separate the resulting crude orange nitroanthracene by suction filtration.[13][14] Wash the product with four additional 40-mL portions of 10% NaOH solution, followed by a thorough washing with warm water until the washings are neutral to litmus paper.[13]

  • Purification: Air-dry the crude product and recrystallize it from glacial acetic acid. The final product is obtained as bright orange-yellow needles with a yield of 60–68% and a melting point of 145–146 °C.[13]

Reactivity Profile
  • Oxidizing Agent: As an aromatic nitro compound, this compound is a strong oxidizing agent.[3][6]

  • Reaction with Reducing Agents: It can undergo vigorous, potentially detonative reactions when mixed with reducing agents such as hydrides, sulfides, and nitrides.[3][6]

  • Base Sensitivity: The compound may explode in the presence of strong bases like sodium hydroxide or potassium hydroxide, even in aqueous or organic solvents.[3][6]

  • Photochemical Reactions: this compound is sensitive to light and can undergo photochemical reactions.[6][16] The nitro group, being sterically forced into an orientation perpendicular to the aromatic rings, can rearrange into a nitrite upon light absorption, leading to further degradation products like 9,10-anthraquinone.[16]

Applications

This compound serves as a versatile compound in both academic research and industrial applications due to its unique chemical structure and properties.

G Core This compound (CAS 602-60-8) Materials Materials Science Core->Materials Organic Organic Synthesis Core->Organic Research Research Applications Core->Research Semiconductors Organic Semiconductors (OLEDs, Photovoltaics) Materials->Semiconductors Polymers Polymer Chemistry (Coatings, Adhesives) Materials->Polymers Dyes Dyes & Pigments Organic->Dyes Probes Fluorescent Probes (Biological Imaging) Organic->Probes Complex Precursor for Complex Organic Molecules Organic->Complex Photochem Photochemical Studies Research->Photochem Environmental Environmental Monitoring (Pollutant Degradation Studies) Research->Environmental MALDI MALDI Matrix Substance Research->MALDI

Caption: Core applications of this compound.

  • Organic Synthesis: It is a valuable intermediate for producing dyes, pigments, and fluorescent materials.[2] Its reactivity allows for the synthesis of more complex derivatives tailored for specific functions.[2]

  • Materials Science: The compound is a key building block in the development of organic semiconductors used in organic light-emitting diodes (OLEDs) and photovoltaic cells.[1][2] It is also used in polymer chemistry to enhance the properties of coatings and adhesives.[2]

  • Research Applications: In photochemical studies, it is used to investigate light-induced chemical reactions.[2] It also serves as a matrix substance for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[3]

  • Environmental Monitoring: Researchers use this compound to study the behavior and degradation of nitroaromatic pollutants in various ecosystems.[2] It can be formed in the atmosphere from the reaction of anthracene with NO₂.[17]

Safety and Handling

This compound must be handled with care, following appropriate laboratory safety protocols.

Hazard CategoryDescription and PrecautionsSource(s)
Health Hazards Harmful if swallowed. May cause irritation to the respiratory system, mucous membranes, skin, and eyes.[4][18]
First Aid Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off immediately with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Clean mouth with water and drink plenty of water. Seek medical attention if symptoms occur.[4][18]
Fire Fighting Use dry chemical, carbon dioxide, or Halon extinguishers. Thermal decomposition can release irritating gases and vapors.[6][18]
Spill Response Dampen the solid spill material with acetone and transfer it to a suitable container. Use absorbent paper dampened with acetone to clean up remaining material. Seal contaminated items in a vapor-tight plastic bag for disposal. Wash the contaminated area with acetone followed by soap and water.[3][6]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container. Store away from light, moisture, and incompatible materials (e.g., reducing agents, strong bases).[2][19]
Personal Protection Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. If dust is generated, use a NIOSH/MSHA-approved respirator.[4][19]

It is essential to consult the full Safety Data Sheet (SDS) before handling this chemical.[18][19]

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 9-Nitroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Nitroanthracene is a nitrated polycyclic aromatic hydrocarbon (PAH) of significant interest in various fields of chemical research, including environmental science and materials science. Its unique electronic and photochemical properties make it a valuable compound for studying the effects of nitroaromatic compounds on biological systems and for developing novel photoactive materials. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its photochemical reactivity.

Physical Properties

This compound is a yellow crystalline solid at room temperature.[1] Its key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₉NO₂[1]
Molecular Weight 223.23 g/mol [1]
Melting Point 145-146 °C[2]
Boiling Point 275 °C at 17 mmHg[1]
Appearance Yellow needles or powder[2]
Solubility Insoluble in water. Soluble in glacial acetic acid.[1][2]

Chemical Properties

This compound exhibits reactivity characteristic of both the anthracene core and the nitro functional group.

Reactivity of the Anthracene Core

The electron-withdrawing nature of the nitro group deactivates the anthracene ring system towards electrophilic substitution. However, the meso-positions (9 and 10) remain the most reactive sites for certain reactions.

Reactivity of the Nitro Group

The nitro group can be reduced to an amino group, providing a synthetic route to 9-aminoanthracene and its derivatives.

Photochemical Reactivity

One of the most significant chemical properties of this compound is its photoreactivity. Upon exposure to ultraviolet (UV) light, it undergoes a photochemical transformation to produce 9,10-anthraquinone as a major product. This reaction proceeds through a proposed nitro-nitrite rearrangement mechanism.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound is through the nitration of anthracene using nitric acid in glacial acetic acid. The following protocol is adapted from Organic Syntheses.[2]

Materials:

  • Anthracene

  • Glacial acetic acid

  • Concentrated nitric acid (70%)

  • Concentrated hydrochloric acid (37%)

  • 10% Sodium hydroxide solution

  • Water

Equipment:

  • 500-mL three-necked round-bottomed flask

  • 150-mL dropping funnel

  • Thermometer

  • Motor-driven stirrer

  • Water bath

  • Sintered-glass funnel

Procedure:

  • Suspend 20 g (0.112 mole) of finely powdered anthracene in 80 mL of glacial acetic acid in the three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

  • Immerse the flask in a water bath maintained at 20–25 °C.

  • Slowly add 8 mL (0.126 mole) of concentrated nitric acid from the dropping funnel with vigorous stirring. Control the rate of addition to keep the reaction temperature below 30 °C. This step should take approximately 15–20 minutes.

  • Continue stirring for an additional 30 minutes after the nitric acid addition is complete, by which time a clear solution should be obtained.

  • Filter the solution to remove any unreacted anthracene.

  • Slowly add a mixture of 50 mL (0.60 mole) of concentrated hydrochloric acid and 50 mL of glacial acetic acid to the filtrate with vigorous stirring to precipitate 9-nitro-10-chloro-9,10-dihydroanthracene.

  • Collect the pale-yellow precipitate by suction filtration on a sintered-glass funnel and wash it with two 25-mL portions of glacial acetic acid, followed by water until the washings are neutral.

  • Triturate the product with 60 mL of warm (60–70 °C) 10% sodium hydroxide solution.

  • Separate the crude orange this compound by suction filtration and treat it with four 40-mL portions of 10% sodium hydroxide solution.

  • Wash the product thoroughly with warm water until the washings are neutral to litmus.

  • Air-dry the crude this compound and recrystallize it from glacial acetic acid to obtain bright orange-yellow needles. The expected yield is 15–17 g (60–68%), with a melting point of 145–146 °C.[2]

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

  • Finely powder a small amount of dry, recrystallized this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the apparatus at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

  • Reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound can be recorded to observe its electronic transitions.

Procedure:

  • Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., acetonitrile or cyclohexane). A typical concentration is 1 x 10⁻³ M.

  • Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax). A typical concentration for measurement is 1 x 10⁻⁵ M.

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the solvent to be used as a reference.

  • Fill a second quartz cuvette with the this compound solution.

  • Record the spectrum over a range of approximately 200-600 nm.

  • The spectrum will show characteristic absorption bands for the nitroanthracene chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

Procedure for ¹H NMR:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS).

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • The spectrum will show characteristic signals for the aromatic protons of the anthracene ring system.

Procedure for ¹³C NMR:

  • Prepare a more concentrated solution of this compound (20-50 mg in 0.6-0.7 mL of deuterated solvent).

  • Acquire the proton-decoupled ¹³C NMR spectrum.

  • The spectrum will show signals for the 14 carbon atoms of the molecule.

Photochemical Degradation of this compound

The photochemical transformation of this compound is a key area of research. The following diagram illustrates the proposed pathway for its degradation to 9,10-anthraquinone upon UV irradiation.

Photochemical_Degradation cluster_start Initial State cluster_excitation Photoexcitation cluster_rearrangement Nitro-Nitrite Rearrangement cluster_cleavage Homolytic Cleavage cluster_final Final Product Formation This compound This compound Excited_State Excited State (Singlet/Triplet) This compound->Excited_State UV Light (hν) Nitrite_Intermediate 9-Anthryl Nitrite Intermediate Excited_State->Nitrite_Intermediate Radical_Pair 9-Anthryloxy Radical + NO Radical Nitrite_Intermediate->Radical_Pair 9_10_Anthraquinone 9,10-Anthraquinone Radical_Pair->9_10_Anthraquinone Further Reactions

Caption: Photochemical degradation pathway of this compound.

Experimental Workflow for Photochemical Degradation Study

The following workflow outlines a typical experiment to study the photochemical degradation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_irradiation Irradiation cluster_monitoring Reaction Monitoring cluster_analysis Product Analysis Prepare_Solution Prepare a solution of This compound in a suitable solvent (e.g., CHCl₃) Irradiate Irradiate the solution with a UVA lamp Prepare_Solution->Irradiate TLC_HPLC Monitor the reaction progress by TLC or HPLC Irradiate->TLC_HPLC Isolate_Product Isolate the photoproduct (e.g., by column chromatography) TLC_HPLC->Isolate_Product Characterize Characterize the product (NMR, MS, UV-Vis) Isolate_Product->Characterize

Caption: Experimental workflow for a photochemical study.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. It is a potential irritant and may be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a compound with a rich chemistry and photochemistry. This guide has provided a detailed overview of its physical and chemical properties, along with robust experimental protocols for its synthesis and characterization. The information presented herein is intended to be a valuable resource for researchers and professionals working with this and related compounds. The understanding of its properties and reactivity is crucial for its application in various research and development endeavors.

References

A Comprehensive Technical Guide to the Solubility of 9-Nitroanthracene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 9-nitroanthracene, a nitro polycyclic aromatic hydrocarbon, in various organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly available literature, this document emphasizes a qualitative solubility profile based on general chemical principles and provides comprehensive, actionable experimental protocols for researchers to determine precise solubility values.

Introduction to this compound

This compound (C₁₄H₉NO₂) is a crystalline solid that consists of an anthracene backbone substituted with a nitro group at the 9-position. This substitution significantly influences its physicochemical properties, including its solubility. Understanding the solubility of this compound is critical for a range of applications, including its use in organic synthesis, photochemical studies, and as a reference standard in environmental analysis.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be inferred from its molecular structure. The large, nonpolar anthracene core suggests good solubility in nonpolar and aromatic solvents. The presence of the polar nitro group may also allow for some solubility in more polar organic solvents.

  • High Expected Solubility: In aromatic solvents such as benzene and toluene, and chlorinated solvents like chloroform and dichloromethane, due to favorable π-π stacking interactions and dispersion forces.

  • Moderate to High Expected Solubility: In polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile. These solvents can interact with the polar nitro group while also solvating the nonpolar aromatic rings.

  • Low to Moderate Expected Solubility: In polar protic solvents like methanol and ethanol. The hydrogen-bonding capability of these solvents does not strongly favor interaction with the non-hydrogen-bond-donating this compound.

  • Insoluble: In water. As a large, nonpolar hydrocarbon with a single polar group, this compound is hydrophobic and exhibits very low aqueous solubility. One source indicates a water solubility of less than 0.1 mg/mL at 17.8 °C (64 °F)[1][2].

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (Mole Fraction, x₁)
Acetone
Chloroform
Toluene
Acetonitrile
Methanol
Ethanol
n-Hexane

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound, two detailed experimental methodologies are provided below: the gravimetric method and a method utilizing UV-Vis spectrophotometry for quantification.

Gravimetric Method

This is a classic and straightforward method for determining the solubility of a solid in a solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and volumetric flasks

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated (to the equilibration temperature) pipette or syringe to prevent precipitation.

    • Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry collection vial.

  • Solvent Evaporation and Mass Determination:

    • Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution.

    • Carefully evaporate the solvent from the collection vial in a fume hood or using a rotary evaporator. Gentle heating in a drying oven at a temperature below the melting point of this compound can be used to remove the final traces of solvent.

    • Once the solvent is completely removed and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried this compound.

  • Calculation:

    • Mass of dissolved this compound: (Final mass of vial + solid) - (Initial mass of empty vial)

    • Mass of solvent: (Mass of vial + solution) - (Final mass of vial + solid)

    • Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) * 100

    • Mole Fraction (x₁): Moles of this compound / (Moles of this compound + Moles of solvent)

UV-Vis Spectrophotometric Method

This method is suitable for determining the concentration of a UV-active compound like this compound in a saturated solution.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • All materials listed for the gravimetric method

Procedure:

  • Preparation of Saturated Solution and Equilibration:

    • Follow steps 1 and 2 from the gravimetric method.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c).

  • Sample Analysis:

    • After equilibration of the saturated solution, withdraw a small aliquot of the supernatant and filter it as described in the gravimetric method.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

    • Account for the dilution factor to calculate the concentration of the original saturated solution.

    • Convert the concentration (e.g., in mg/L or mol/L) to the desired solubility units ( g/100 g solvent or mole fraction).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation prep_solid Excess this compound mix Mix in Sealed Vial prep_solid->mix prep_solvent Known amount of Solvent prep_solvent->mix equilibration Equilibrate at Constant Temperature (e.g., 24-48h) mix->equilibration settle Settle Undissolved Solid equilibration->settle filter Filter Supernatant settle->filter analysis_grav Gravimetric Analysis: Evaporate Solvent & Weigh Residue filter->analysis_grav analysis_uv UV-Vis Analysis: Dilute & Measure Absorbance filter->analysis_uv calc_sol Calculate Solubility (g/100g, mole fraction) analysis_grav->calc_sol analysis_uv->calc_sol

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Characterization of 9-Nitroanthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data for 9-Nitroanthracene (C₁₄H₉NO₂), a significant polycyclic aromatic hydrocarbon derivative. The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. It includes a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound in solution. The data from both ¹H and ¹³C NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for its aromatic protons. The anisotropy of the nitro group, which is nearly perpendicular to the anthracene ring, causes a notable upfield shift for the adjacent peri-protons (H-1 and H-8).[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
Data not explicitly found in search results

Note: While sources confirm the existence of ¹H NMR spectra for this compound, specific, tabulated chemical shift and coupling constant values were not available in the provided search results. The spectrum is typically recorded at 400 MHz in CDCl₃.[2]

¹³C NMR Data

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The chemical shift of the carbon atom directly attached to the nitro group (C-9) is significantly influenced by the substituent's electronic effects.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not explicitly found in search results

Note: ¹³C NMR spectra of this compound have been reported, often using CDCl₃ as the solvent.[3][4] However, specific chemical shift assignments were not available in the provided search results.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of this compound.

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of an internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.[2][5]

  • Data Acquisition :

    • Ensure the spectrometer is properly tuned and the sample is shimmed to achieve optimal magnetic field homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typically, a single scan may provide sufficient signal-to-noise, but multiple scans can be averaged if necessary.[6]

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is generally required compared to ¹H NMR.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

IR Data

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the C-NO₂ group, as well as vibrations from the aromatic C-H and C=C bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
~1520-1530C-NO₂ Asymmetric Stretch
~1340-1350C-NO₂ Symmetric Stretch
~3050-3100Aromatic C-H Stretch
~1600-1620Aromatic C=C Stretch

Note: These are approximate values. A study by Alparone et al. provides detailed calculated and experimental IR and Raman spectra for nitroanthracene isomers.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation :

    • Thoroughly grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder into a pellet-forming die.

  • Pellet Formation : Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by averaging multiple scans (e.g., 16 or 32) over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound.

UV-Vis Data

The UV-Vis spectrum of this compound shows characteristic absorption bands in the ultraviolet and visible regions. The position of the absorption maxima (λmax) can be influenced by the solvent polarity.[7]

Table 4: UV-Vis Absorption Maxima (λmax) for this compound

Solventλmax (nm)
AcetonitrileData not explicitly found
CyclohexaneData not explicitly found
Ethanol419, 516-650 (Q bands)[8]

Note: While a study confirmed the characterization of this compound's absorption properties in cyclohexane and acetonitrile, the specific λmax values were not provided in the search results.[7] The NIST Chemistry WebBook also provides UV/Visible spectrum data for this compound.[9]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation :

    • Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., acetonitrile, cyclohexane, or ethanol).

    • From the stock solution, prepare a dilute solution such that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 AU).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Fill a pair of matched quartz cuvettes (typically with a 1 cm path length) with the pure solvent.[10]

    • Place the cuvettes in the reference and sample holders and perform a baseline correction (autozero) across the desired wavelength range (e.g., 200-800 nm).[11]

    • Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution.

    • Place the sample cuvette back into the sample holder and acquire the absorption spectrum.

Integrated Spectroscopic Analysis Workflow

The characterization of a compound like this compound relies on the integration of data from multiple spectroscopic techniques. The following diagram illustrates a typical workflow for this process.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_interp Interpretation Sample This compound (Solid) Sol_NMR Dissolve in CDCl3 Sample->Sol_NMR Sol_UV Dissolve in UV-Grade Solvent Sample->Sol_UV Solid_IR Prepare KBr Pellet Sample->Solid_IR NMR NMR Spectrometer (¹H & ¹³C) Sol_NMR->NMR UV UV-Vis Spectrophotometer Sol_UV->UV IR FTIR Spectrometer Solid_IR->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data UV_Data UV-Vis Spectrum (λmax, Absorbance) UV->UV_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data Interpretation Structural Elucidation & Functional Group Confirmation NMR_Data->Interpretation UV_Data->Interpretation IR_Data->Interpretation

Caption: Workflow for the spectroscopic characterization of this compound.

References

9-Nitroanthracene: A Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the health and safety considerations for 9-Nitroanthracene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). While specific toxicological endpoints such as LD50 and LC50 values are not well-established in publicly available literature, this document synthesizes the existing knowledge on its mutagenic properties, metabolic pathways, and general safety precautions. This guide is intended to inform researchers and professionals in drug development and other scientific fields about the potential hazards associated with this compound and to provide guidance on its safe handling, storage, and disposal. All quantitative data has been summarized in structured tables, and detailed methodologies for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the material.

Chemical and Physical Properties

This compound is a yellow, crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 602-60-8[1][2]
Molecular Formula C₁₄H₉NO₂[1]
Molecular Weight 223.23 g/mol [1]
Appearance Yellow-orange solid[1]
Melting Point 146 °C (294.8 °F)[1]
Boiling Point 275 °C (527 °F)[1]
Water Solubility Insoluble[3]
Vapor Pressure 1.35 x 10⁻⁶ mm Hg[4]

Toxicological Profile

The toxicological data for this compound is limited, with many standard toxicity values unavailable. However, significant concerns regarding its mutagenicity have been raised.

Acute Toxicity
Genotoxicity and Mutagenicity

This compound has been identified as a mutagen. Its mutagenic potential was notably discovered when it was found as a contaminant in commercial anthraquinone samples used in National Toxicology Program (NTP) bioassays.[5][7]

  • Ames Test: The NTP anthraquinone sample containing this compound was found to be mutagenic in Salmonella typhimurium strains TA98, TA100, and TA1537, primarily without metabolic activation.[7] The mutagenic activity was attributed to the this compound contaminant.[7] Measurable mutagenicity was observed at concentrations as low as 0.15 µ g/plate in strain TA98.[5][7] On a per-microgram basis, this compound was found to be more potent than benzo[a]pyrene.[5]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound as "not classifiable as to its carcinogenicity to humans" (Group 3).[4] This classification reflects the lack of sufficient evidence from human or animal studies.[8] No long-term carcinogenicity studies on pure this compound were available to the IARC Working Group.[8]

Metabolism

Studies using rat liver microsomes have shed light on the metabolic fate of this compound. Aerobic metabolism yields several products, including trans-1,2- and 3,4-dihydrodiols, a 1,2,3,4-tetrahydrotetrol of this compound, and anthraquinone.[9] The formation of a trans-dihydrodiol anti-epoxide intermediate is suggested by the further metabolism of the trans-3,4-dihydrodiol.[9] Interestingly, under anaerobic conditions, nitroreduction did not occur, which may explain its weak mutagenic activity in some test systems.[9]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of anthracene.

Materials:

  • Finely powdered anthracene

  • Glacial acetic acid

  • Concentrated nitric acid (70%)

  • 10% Sodium hydroxide solution

  • Concentrated hydrochloric acid

Procedure:

  • Suspend finely powdered anthracene in glacial acetic acid in a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and stirrer.[10][11]

  • Immerse the flask in a water bath to maintain a temperature of 20–25°C.[10][11]

  • Slowly add concentrated nitric acid from the dropping funnel with vigorous stirring, ensuring the reaction temperature does not exceed 30°C.[10][11]

  • After the addition is complete, continue stirring until a clear solution is obtained, and then for an additional 30 minutes.[11]

  • Filter the solution to remove any unreacted anthracene.[10][11]

  • Slowly add a mixture of concentrated hydrochloric acid and glacial acetic acid to the filtrate with vigorous stirring to precipitate 9-nitro-10-chloro-9,10-dihydroanthracene.[10][11]

  • Separate the precipitate by suction filtration and wash with glacial acetic acid and then with water until neutral.[10][11]

  • Triturate the product with a warm 10% sodium hydroxide solution.[10][11]

  • Separate the crude orange this compound by suction filtration and wash with multiple portions of 10% sodium hydroxide solution, followed by a thorough washing with warm water until the washings are neutral.[10][11]

  • Air-dry the crude product and recrystallize from glacial acetic acid to obtain bright orange-yellow needles.[10][11]

G Synthesis of this compound A Anthracene in Glacial Acetic Acid B Add Conc. Nitric Acid (<30°C) A->B C Stir to Clear Solution B->C D Filter C->D E Add HCl in Glacial Acetic Acid D->E F Precipitate: 9-nitro-10-chloro- 9,10-dihydroanthracene E->F G Filter and Wash F->G H Treat with warm 10% NaOH G->H I Filter and Wash H->I J Crude this compound I->J K Recrystallize from Glacial Acetic Acid J->K L Pure this compound K->L

Caption: Workflow for the synthesis of this compound.

Ames Test for Mutagenicity

The following is a generalized protocol for the Ames test, which has been used to assess the mutagenicity of this compound.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Test substance (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • S9 mix (for metabolic activation, optional)

  • Molten top agar containing a trace amount of histidine and biotin

  • Minimal glucose agar plates

Procedure:

  • Prepare overnight cultures of the Salmonella typhimurium tester strains.

  • In a test tube, combine the test substance at various concentrations, the bacterial culture, and either a buffer or the S9 mix.

  • Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

G Ames Test Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Overnight culture of Salmonella typhimurium D Combine bacteria, 9-NA, and S9 mix/buffer A->D B This compound in solvent B->D C S9 Mix (optional) C->D E Add to molten top agar D->E F Pour onto minimal glucose agar plate E->F G Incubate at 37°C F->G H Count revertant colonies G->H I Compare to control H->I

Caption: Generalized workflow for the Ames mutagenicity test.

Signaling Pathways

While direct studies on the specific signaling pathways affected by this compound are scarce, its known genotoxic effects suggest the involvement of DNA damage response pathways.

Metabolic Pathway

The metabolism of this compound in rat liver microsomes proceeds through oxidative pathways.

G Metabolic Pathway of this compound cluster_0 Aerobic Metabolism (Rat Liver Microsomes) A This compound B trans-1,2-dihydrodiol A->B C trans-3,4-dihydrodiol A->C D 1,2,3,4-tetrahydrotetrol A->D E Anthraquinone A->E F trans-dihydrodiol anti-epoxide (intermediate) C->F F->D

Caption: Aerobic metabolism of this compound.

Hypothesized DNA Damage Response Pathway

As a genotoxic agent, this compound likely activates cellular DNA damage response (DDR) pathways. Upon exposure, this compound or its metabolites may form DNA adducts, leading to stalled replication forks and DNA strand breaks. This damage can be recognized by sensor proteins such as ATM and ATR, which in turn activate downstream effector kinases like CHK1 and CHK2. This cascade can lead to the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 can then induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death).

G Hypothesized DNA Damage Response to this compound A This compound Exposure B Metabolic Activation (optional) A->B C DNA Adduct Formation & DNA Damage B->C D Activation of ATM/ATR Sensor Kinases C->D E Phosphorylation of CHK1/CHK2 D->E F p53 Activation E->F G Cell Cycle Arrest F->G I Apoptosis F->I H DNA Repair G->H

Caption: Hypothesized DNA damage response pathway.

Health and Safety Recommendations

Given the known mutagenic properties and the lack of comprehensive toxicity data, a cautious approach is warranted when handling this compound.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side shields or goggles.[12]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[12] Avoid contact with skin.[6]

    • Respiratory Protection: If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Keep containers tightly closed.[2]

  • Protect from light.[3]

Spills and Decontamination
  • Minor Spills:

    • Restrict access to the area.

    • Wearing appropriate PPE, dampen the spilled solid with a suitable solvent like acetone to prevent dust generation.[10]

    • Carefully sweep or scoop the material into a sealed container for disposal.[2]

    • Clean the spill area with soap and water.[10]

  • Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound. A thorough wash with soap and water is recommended.[10] For equipment, a sequence of washing with a detergent solution, followed by rinses with water and an appropriate solvent, may be necessary.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]

Conclusion

This compound is a compound with demonstrated mutagenic properties that requires careful handling in a laboratory setting. While comprehensive toxicological data is lacking, the available information underscores the need for stringent adherence to safety protocols to minimize exposure. Researchers and drug development professionals should be aware of its potential as a genotoxic agent and take all necessary precautions to ensure a safe working environment. Further research is needed to fully characterize its toxicological profile and to elucidate the specific cellular signaling pathways it perturbs.

References

9-Nitroanthracene: An In-depth Technical Guide on its Environmental Sources, Fate, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Nitroanthracene, a nitrated polycyclic aromatic hydrocarbon (NPAH), is an environmental contaminant of growing concern due to its persistence, potential for long-range transport, and genotoxic properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its environmental sources, formation pathways, environmental fate including photodegradation and biodegradation, and its impact on biological systems. Detailed experimental protocols for its analysis and degradation studies are presented, alongside quantitative data on its occurrence in various environmental matrices. Furthermore, this guide elucidates the molecular signaling pathways perturbed by this compound, particularly those related to DNA damage and oxidative stress.

Environmental Sources and Formation

This compound is not produced commercially for purposes other than research.[1] Its presence in the environment is primarily due to anthropogenic activities, with diesel engine exhaust being a significant source.[1][2] It is also found in the particulate matter of urban air.[1]

The formation of this compound in the atmosphere occurs through the nitration of its parent compound, anthracene. This process can happen when anthracene, adsorbed on particles like sodium chloride, reacts with nitrogen dioxide (NO₂).[3][4] The formation of this compound from this heterogeneous reaction is influenced by environmental conditions such as relative humidity, with lower humidity favoring its formation.[3][4]

Table 1: Quantitative Data on this compound in Environmental Samples
Environmental MatrixLocation/SourceConcentration RangeReference(s)
Urban Air (PM2.5)Guangzhou, China (Urban)Summer 2019 (outdoor): 0.116 ± 0.0125 ng/m³Winter 2019 (outdoor): 0.195 ± 0.0176 ng/m³[3]
Urban Air (TSP)Guangzhou, China (Urban)Summer 2019 (outdoor): 1.11 ± 0.242 ng/m³Winter 2019 (outdoor): 1.34 ± 0.202 ng/m³[3]
Suburban Air (PM2.5)Guangzhou, China (Suburban)Summer 2019 (outdoor): 0.447 ± 0.267 ng/m³Winter 2019 (outdoor): 0.235 ± 0.0245 ng/m³[3]
Suburban Air (TSP)Guangzhou, China (Suburban)Summer 2019 (outdoor): 0.892 ± 0.130 ng/m³Winter 2019 (outdoor): 0.712 ± 0.192 ng/m³[3]
Urban Locations (TSP)Taiwan24–290 pg/m³[5]
Diesel Exhaust ParticlesHeavy-duty diesel engineThe concentration of this compound was at or below one order of magnitude under the relative concentration of anthracene.[1]
Diesel Exhaust Particles-Total concentration of eight nitrogen-containing polycyclic aromatic compounds (including this compound) ranged from 0.3–7.7 ng/m³.[6]

Environmental Fate

The environmental fate of this compound is determined by a combination of physical and chemical processes, primarily photodegradation and biodegradation.

Photodegradation

Upon exposure to ultraviolet (UV) radiation, particularly UVA, this compound undergoes photochemical reactions.[7] The primary photodegradation pathway involves a nitro-to-nitrite rearrangement, followed by the cleavage of the C-NO₂ bond to form a 9-anthryloxy radical and nitric oxide (NO).[7][8] The 9-anthryloxy radical can then undergo further reactions, with 9,10-anthraquinone being a major identified photoproduct.[7]

Photodegradation_Pathway This compound This compound Excited State Excited State This compound->Excited State UVA Light 9-Anthryl Nitrite 9-Anthryl Nitrite Excited State->9-Anthryl Nitrite Nitro-to-Nitrite Rearrangement 9-Anthryloxy Radical + NO 9-Anthryloxy Radical + NO 9-Anthryl Nitrite->9-Anthryloxy Radical + NO C-NO₂ Bond Cleavage 9,10-Anthraquinone 9,10-Anthraquinone 9-Anthryloxy Radical + NO->9,10-Anthraquinone Further Reactions

Photodegradation pathway of this compound.
Biodegradation

Microbial degradation is a key process for the removal of polycyclic aromatic hydrocarbons (PAHs) and their derivatives from the environment. While specific studies on the biodegradation of this compound are limited, the metabolic pathways for similar compounds, such as anthracene and other nitroaromatics, have been extensively studied. Bacteria and fungi are the primary organisms involved in these degradation processes.[9][10][11]

Bacterial degradation of aromatic compounds often initiates with the action of dioxygenase enzymes, which introduce hydroxyl groups into the aromatic ring, leading to the formation of catechols that can then enter central metabolic pathways.[9] For nitroaromatic compounds, the initial steps can involve either the reduction of the nitro group or its removal through oxidative or hydrolytic mechanisms.

Fungal degradation, particularly by white-rot fungi, involves extracellular lignin-modifying enzymes such as laccases and peroxidases, which can non-specifically oxidize a wide range of aromatic pollutants.[12][13]

Biodegradation_Concept cluster_bacterial Bacterial Degradation cluster_fungal Fungal Degradation 9-Nitroanthracene_B This compound Nitro Group Reduction Nitro Group Reduction 9-Nitroanthracene_B->Nitro Group Reduction Ring Dioxygenation Ring Dioxygenation 9-Nitroanthracene_B->Ring Dioxygenation Ring Cleavage Products Ring Cleavage Products Nitro Group Reduction->Ring Cleavage Products Ring Dioxygenation->Ring Cleavage Products Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism 9-Nitroanthracene_F This compound Extracellular Enzymes Extracellular Enzymes (Laccases, Peroxidases) 9-Nitroanthracene_F->Extracellular Enzymes Oxidized Products Oxidized Products Extracellular Enzymes->Oxidized Products Further Degradation Further Degradation Oxidized Products->Further Degradation

Conceptual pathways for microbial degradation.

Biological Effects and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the toxicity of this compound. Exposure to this compound has been shown to induce DNA damage and oxidative stress in mammalian systems.[1][2][6]

DNA Damage and Repair Pathways

In vivo studies have demonstrated that this compound can cause DNA strand breaks, the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), and DNA-protein crosslinks in the lungs and hearts of rats.[1][6] This genotoxicity is associated with alterations in the expression of key DNA repair genes. Specifically, exposure to this compound has been observed to increase the expression of OGG1 (8-Oxoguanine DNA Glycosylase), which is involved in the base excision repair of oxidized purines.[1][6] Conversely, the expression of MTH1 (MutT Homolog 1), which hydrolyzes oxidized purine nucleoside triphosphates, and XRCC1 (X-ray repair cross complementing 1), a scaffold protein in base excision repair, has been shown to be inhibited.[1][6]

Oxidative Stress Signaling

This compound exposure is also linked to the induction of oxidative stress.[1][6] This is evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and alterations in the activity of antioxidant enzymes.[1][6] Furthermore, this compound has been shown to elevate the levels of GADD153 (Growth Arrest and DNA Damage-inducible protein 153), also known as CHOP, a key regulator of the cellular stress response, and heme oxygenase-1 (HO-1), an enzyme induced in response to oxidative stress.[1][6]

Signaling_Pathways cluster_dna_damage DNA Damage Response cluster_oxidative_stress Oxidative Stress Response This compound This compound DNA_Damage DNA Damage (Strand Breaks, 8-OHdG) This compound->DNA_Damage Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress OGG1_up OGG1 Expression ↑ DNA_Damage->OGG1_up MTH1_down MTH1 Expression ↓ DNA_Damage->MTH1_down XRCC1_down XRCC1 Expression ↓ DNA_Damage->XRCC1_down GADD153_up GADD153 (CHOP) Expression ↑ Oxidative_Stress->GADD153_up HO1_up Heme Oxygenase-1 (HO-1) Expression ↑ Oxidative_Stress->HO1_up MDA_up Malondialdehyde (MDA) ↑ Oxidative_Stress->MDA_up

Signaling pathways affected by this compound.

Experimental Protocols

Analysis of this compound in Environmental Samples

Objective: To extract and quantify this compound from environmental matrices such as soil or air particulate matter.

Methodology (based on GC/MS analysis):

  • Sample Collection:

    • Air Particulate Matter: Collect total suspended particulates (TSP) or PM2.5 on quartz fiber filters using a high-volume air sampler.

    • Soil: Collect surface soil samples and homogenize.

  • Extraction:

    • Soxhlet Extraction: Place the filter or a known mass of soil into a Soxhlet extractor. Extract with a suitable solvent mixture (e.g., dichloromethane/hexane) for 18-24 hours.

    • Ultrasonic Extraction: Place the sample in a flask with the extraction solvent and sonicate in an ultrasonic bath for a specified period (e.g., 3 x 30 minutes).

  • Cleanup and Fractionation:

    • Concentrate the extract using a rotary evaporator.

    • Perform column chromatography using silica gel or alumina to remove interfering compounds. Elute with a series of solvents of increasing polarity. Collect the fraction containing nitro-PAHs.

  • Analysis by Gas Chromatography/Mass Spectrometry (GC/MS):

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection of the concentrated extract.

    • Temperature Program: A programmed temperature ramp to separate the analytes.

    • MS Detection: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the characteristic ions of this compound.

    • Quantification: Use an internal standard method with a deuterated analog of a PAH for accurate quantification. Create a calibration curve using certified standards of this compound.

Photodegradation Study of this compound

Objective: To investigate the photodegradation kinetics and identify the major photoproducts of this compound.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or chloroform) at a known concentration (e.g., 0.1 mM).[7]

  • Irradiation:

    • Place the solution in a quartz or borosilicate glass reaction vessel.

    • Irradiate the solution with a UVA lamp (e.g., 350 nm) under constant stirring.[7]

    • Maintain a constant temperature using a cooling system.

  • Reaction Monitoring:

    • At specific time intervals, withdraw aliquots of the reaction mixture.

    • Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) with a UV detector or a photodiode array detector to monitor the disappearance of the this compound peak and the appearance of product peaks.

  • Product Identification:

    • For identification of major photoproducts, irradiate a larger volume of the solution until a significant portion of the starting material has reacted.

    • Concentrate the reaction mixture and separate the products using column chromatography.

    • Characterize the isolated products using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structures (e.g., 9,10-anthraquinone).[7]

  • Kinetic Analysis:

    • Plot the natural logarithm of the concentration of this compound versus irradiation time. If a linear plot is obtained, the reaction follows pseudo-first-order kinetics.

    • Calculate the degradation rate constant (k) from the slope of the line and the half-life (t₁/₂) using the equation t₁/₂ = 0.693/k.

Biodegradation Study of this compound

Objective: To assess the biodegradability of this compound by a specific microbial strain or consortium.

Methodology (based on bacterial degradation of anthracene): [14]

  • Microorganism and Culture Conditions:

    • Isolate a bacterial strain capable of degrading PAHs from a contaminated site or use a known PAH-degrading strain (e.g., from the genera Pseudomonas, Bacillus, or Sphingomonas).[10][15]

    • Prepare a mineral salts medium (MSM) containing all essential nutrients except a carbon source.

  • Biodegradation Experiment:

    • In a series of sterile flasks, add a defined volume of MSM.

    • Add this compound (dissolved in a minimal amount of a non-toxic solvent like dimethyl sulfoxide) to the flasks to achieve the desired final concentration.

    • Inoculate the flasks with a pre-grown culture of the selected bacterium.

    • Include control flasks: a sterile control (no bacteria) to assess abiotic loss and a biotic control without this compound to monitor bacterial growth.

    • Incubate the flasks on a rotary shaker at an appropriate temperature and pH in the dark to prevent photodegradation.

  • Monitoring Degradation:

    • At regular intervals, sacrifice a set of flasks.

    • Extract the remaining this compound from the culture medium using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Analyze the extracts by HPLC or GC/MS to quantify the concentration of this compound.

  • Metabolite Identification:

    • Analyze the extracts for the presence of potential metabolites using GC/MS. Compare the mass spectra with libraries to tentatively identify the structures of intermediate products.

  • Data Analysis:

    • Plot the concentration of this compound over time to determine the degradation rate.

    • Compare the degradation in the inoculated flasks with the abiotic loss in the sterile controls to confirm biological degradation.

Conclusion

This compound is a prevalent environmental contaminant originating from combustion sources, particularly diesel exhaust. Its formation in the atmosphere is influenced by the reaction of anthracene with nitrogen oxides. The environmental persistence of this compound is mitigated by photodegradation and microbial degradation, leading to the formation of various transformation products. Exposure to this compound poses a potential health risk, as it has been shown to induce DNA damage and oxidative stress by modulating key cellular signaling pathways. The experimental protocols detailed in this guide provide a framework for the accurate quantification of this compound in environmental samples and for further investigation into its environmental fate and toxicological effects. A deeper understanding of these aspects is crucial for developing effective risk assessment and remediation strategies for this and other related nitro-PAHs.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological properties of 9-nitroanthracene and related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). Nitro-PAHs are environmental contaminants formed from the incomplete combustion of organic materials and through atmospheric reactions of PAHs with nitrogen oxides.[1] Due to their mutagenic and potential carcinogenic properties, understanding their toxicological profiles is crucial for risk assessment and drug development. This document summarizes key quantitative data, details experimental protocols for toxicological evaluation, and visualizes the metabolic activation pathways and experimental workflows.

Genotoxicity of this compound

This compound has been shown to be mutagenic in bacterial assays, a key indicator of its potential to cause genetic damage. The most common assay for this is the Ames test, which measures the ability of a chemical to induce mutations in histidine-requiring strains of Salmonella typhimurium.

Ames Test Mutagenicity Data

The mutagenic potential of this compound has been evaluated in several studies, with results indicating its activity, particularly in the Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens.

CompoundSalmonella typhimurium StrainMetabolic Activation (S9)Mutagenic Potency (revertants/µg)Lowest Observed Effect Level (µ g/plate )Reference
This compoundTA98WithoutPotent0.15[2][3]
This compoundTA98WithDecreased or eliminated activity-[2]
This compoundTA100WithoutWeakly mutagenic-[4]
This compoundTA100WithVery low activity-[4]
This compoundTA1537WithoutMutagenic-[2]
Benzo[a]pyrene (positive control)TA98WithLess potent than 9-NA-[2]
2-Nitrofluorene (positive control)TA98WithoutApproximately as potent as 9-NA-[2]

Note: The addition of a mammalian metabolic activation system (S9 fraction from rat liver) generally decreases or eliminates the mutagenic activity of this compound, suggesting that the parent compound or its bacterial metabolites are the primary mutagens.[2]

Metabolism and Metabolic Activation

The toxicity of many PAHs and nitro-PAHs is dependent on their metabolic activation to reactive electrophiles that can bind to cellular macromolecules like DNA. The metabolism of this compound has been studied in vitro using rat liver microsomes.

Metabolic Pathways of this compound

The aerobic metabolism of this compound by uninduced rat liver microsomes primarily involves ring oxidation, leading to the formation of several metabolites.[4] Nitroreduction, a common activation pathway for other nitro-PAHs, was not observed under anaerobic conditions for this compound.[4]

The primary metabolic pathways are:

  • Ring Oxidation: Cytochrome P450 enzymes catalyze the oxidation of the aromatic rings to form epoxides, which are then hydrolyzed by epoxide hydrolase to dihydrodiols.

  • Further Metabolism: The initial dihydrodiol metabolites can be further metabolized to form more complex structures like tetrahydrotetrols.

Metabolic pathway of this compound.
Metabolites of this compound

The following table summarizes the metabolites of this compound identified from in vitro studies with rat liver microsomes.

MetaboliteMetabolic PathwayReference
trans-1,2-Dihydroxy-9-nitro-1,2-dihydroanthracene (trans-1,2-dihydrodiol)Ring Oxidation[4]
trans-3,4-Dihydroxy-9-nitro-3,4-dihydroanthracene (trans-3,4-dihydrodiol)Ring Oxidation[4]
1,2,3,4-Tetrahydroxy-9-nitro-1,2,3,4-tetrahydroanthracene (1,2,3,4-tetrahydrotetrol)Further metabolism of dihydrodiols[4]
AnthraquinoneRing Oxidation[4]

DNA Adduct Formation

The formation of covalent adducts between reactive metabolites and DNA is a critical step in the initiation of chemical carcinogenesis. For nitro-PAHs, DNA adducts can be formed through both ring oxidation and nitroreduction pathways.

While specific DNA adducts for this compound are not extensively detailed in the provided search results, the formation of epoxide intermediates strongly suggests their potential to form DNA adducts.[4] For other nitro-PAHs, DNA adducts are formed from both diol epoxides and from N-hydroxy arylamines resulting from nitroreduction.[5][6]

Carcinogenicity

The carcinogenicity of this compound has not been definitively established through long-term animal bioassays. The International Agency for Research on Cancer (IARC) has classified this compound as Group 3: Not classifiable as to its carcinogenicity to humans.[7][8] This classification indicates that there is inadequate evidence in humans and experimental animals for the carcinogenicity of this compound.[7]

It is important to note that a study by the National Toxicology Program (NTP) on the carcinogenicity of anthraquinone was confounded by the presence of this compound as a contaminant at a concentration of 1200 ppm.[2] The observed tumors in that study could potentially be attributed to the mutagenic activity of the this compound impurity.[2]

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the nitration of anthracene.

Procedure:

  • Suspend finely powdered anthracene in glacial acetic acid in a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and stirrer.

  • Cool the flask in a water bath to 20–25°C.

  • Slowly add concentrated nitric acid from the dropping funnel with vigorous stirring, maintaining the temperature below 30°C.

  • After the addition is complete, continue stirring until a clear solution is obtained (approximately 30 minutes), and then stir for an additional 30 minutes.

  • Filter the solution to remove any unreacted anthracene.

  • Slowly add a mixture of concentrated hydrochloric acid and glacial acetic acid to the filtrate with vigorous stirring to precipitate 9-nitro-10-chloro-9,10-dihydroanthracene.

  • Separate the precipitate by suction filtration and wash with glacial acetic acid and then water until neutral.

  • Triturate the product with a warm (60–70°C) 10% sodium hydroxide solution.

  • Separate the crude this compound by suction filtration and wash with 10% sodium hydroxide solution and then with warm water until neutral.

  • Air-dry the crude product and recrystallize from glacial acetic acid to obtain bright orange-yellow needles of this compound.[9][10]

Ames Test (Bacterial Reverse Mutation Assay)

This test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Ames_Test_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Bacterial_Culture Prepare overnight cultures of S. typhimurium strains (e.g., TA98, TA100) Test_Compound Prepare serial dilutions of this compound Mixing Mix bacterial culture, test compound, and S9 mix (or buffer) in molten top agar Test_Compound->Mixing S9_Mix Prepare S9 mix for metabolic activation (optional) S9_Mix->Mixing Plating Pour mixture onto minimal glucose agar plates Mixing->Plating Incubate Incubate plates at 37°C for 48-72 hours Plating->Incubate Counting Count the number of revertant colonies on each plate Incubate->Counting Evaluation Compare the number of revertants in test groups to the negative control Counting->Evaluation Result A significant, dose-dependent increase in revertants indicates mutagenicity Evaluation->Result P32_Postlabeling_Workflow Enzymatic_Digestion Digest DNA to deoxynucleoside 3'-monophosphates using Micrococcal Nuclease and Spleen Phosphodiesterase Adduct_Enrichment Enrich for DNA adducts (e.g., by nuclease P1 digestion or butanol extraction) Enzymatic_Digestion->Adduct_Enrichment Radiolabeling Label the 5'-hydroxyl group of the adducts with [γ-32P]ATP using T4 Polynucleotide Kinase Adduct_Enrichment->Radiolabeling Chromatographic_Separation Separate the 32P-labeled adducts by multidimensional Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) Radiolabeling->Chromatographic_Separation Detection_Quantification Detect and quantify the adducts by autoradiography or phosphorimaging Chromatographic_Separation->Detection_Quantification Result Calculate the level of DNA adducts (e.g., adducts per 10^8 nucleotides) Detection_Quantification->Result

References

9-Nitroanthracene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Polycyclic Aromatic Hydrocarbon 9-Nitroanthracene, Covering its Physicochemical Properties, Environmental Significance, Metabolic Fate, and Toxicological Profile.

Introduction

This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest to researchers in environmental science, toxicology, and drug development. As a derivative of anthracene, it is formed through both direct emissions from combustion processes and secondary atmospheric reactions.[1] Its presence in diesel exhaust and ambient air particulate matter raises concerns about its potential impact on human health.[2][3] This technical guide provides a comprehensive overview of this compound, consolidating key data on its properties, analytical methodologies, metabolic pathways, and toxicological effects to serve as a vital resource for the scientific community.

Physicochemical Properties and Environmental Formation

This compound is a yellow solid with a molecular weight of 223.23 g/mol .[4] It is insoluble in water but soluble in organic solvents.[4][5] Its formation in the environment is primarily linked to the reaction of anthracene with nitrogen dioxide (NO2).[1] This heterogeneous reaction can occur on the surface of airborne particles, such as sea salt, and is influenced by environmental conditions like relative humidity.[1]

Data Presentation: Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₄H₉NO₂[4]
Molecular Weight 223.23 g/mol [4]
Appearance Yellow solid[4]
Melting Point 145-146 °C[3]
Boiling Point 275 °C at 17 mmHg[5]
Water Solubility Insoluble[5]
CAS Number 602-60-8[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of anthracene.[3][6]

Materials:

  • Finely powdered anthracene

  • Glacial acetic acid

  • Concentrated nitric acid (70%)

  • Concentrated hydrochloric acid (37%)

  • 10% Sodium hydroxide solution

Procedure:

  • Suspend finely powdered anthracene (0.112 mole) in glacial acetic acid (80 ml) in a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and stirrer.[3][6]

  • Maintain the temperature at 20–25 °C using a water bath.[3][6]

  • Slowly add concentrated nitric acid (0.126 mole) with vigorous stirring, ensuring the temperature does not exceed 30 °C.[3][6]

  • After the addition is complete, continue stirring until a clear solution is obtained (approximately 30 minutes), and then stir for an additional 30 minutes.[3][6]

  • Filter the solution to remove any unreacted anthracene.[3][6]

  • Slowly add a mixture of concentrated hydrochloric acid (50 ml) and glacial acetic acid (50 ml) to the filtrate with vigorous stirring to precipitate 9-nitro-10-chloro-9,10-dihydroanthracene.[3][6]

  • Separate the precipitate by suction filtration and wash with glacial acetic acid and then water until the washings are neutral.[3][6]

  • Triturate the product with a warm (60–70 °C) 10% sodium hydroxide solution.[3][6]

  • Separate the crude orange this compound by suction filtration and wash with additional portions of warm sodium hydroxide solution, followed by a thorough washing with warm water until neutral.[3][6]

  • Air-dry the crude product and recrystallize from glacial acetic acid to obtain bright orange-yellow needles of this compound.[3][6]

Analytical Detection in Environmental Samples

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Air Particulates

This method is suitable for the detection of this compound in air particulate matter.

Sample Preparation:

  • Collect air particulates on a filter using a high-volume sampler.

  • Perform Soxhlet extraction of the filter with a suitable solvent (e.g., toluene).

GC-MS/MS Conditions:

  • System: Agilent 7000 Triple Quadrupole GC/MS or similar.

  • Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity.

  • Calibration: Use a series of calibration solutions of pure this compound in toluene (e.g., 5 to 50 pg/µL).

This approach allows for the direct analysis of crude extracts with minimal cleanup, achieving detection at the pg/m³ level in air.

2.2.2. High-Performance Liquid Chromatography (HPLC) for Diesel Exhaust

This method can be employed for the analysis of nitroarenes, including this compound, in diesel exhaust.

Sample Preparation:

  • Collect diesel exhaust particulates.

  • Extract the sample to obtain a solution for injection.

HPLC Conditions:

  • System: HPLC equipped with UV and fluorescence detectors.

  • Columns: A system of pre-treatment, separation, and reduction columns (e.g., NPpak series).

  • Mobile Phase: Gradient elution with methanol and water.

  • Flow Rate: 1 mL/min.

  • Temperature: 40 °C for pre-treatment and separation, 100 °C for reduction.

  • Detection: UV at 254 nm and fluorescence with excitation at 365 nm and emission at 436 nm.

An on-line reduction system can be used to enhance the fluorescence of the nitroarenes, thereby increasing selectivity and sensitivity.

Metabolic Pathways and Biological Effects

The metabolism of this compound is a critical area of study, as its biotransformation can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules.

Metabolic Activation

In vivo and in vitro studies using rat liver microsomes have shown that this compound undergoes aerobic metabolism to form several products.[7][8] The primary pathway involves oxidation by cytochrome P450 (CYP) enzymes.[8]

Key Metabolic Steps:

  • Epoxidation: CYP enzymes catalyze the formation of arene oxides, such as this compound-1,2-oxide and this compound-3,4-oxide.

  • Hydration: Epoxide hydrolase can convert these epoxides to their corresponding trans-dihydrodiols: this compound-trans-1,2-dihydrodiol and this compound-trans-3,4-dihydrodiol.[7]

  • Further Metabolism: The dihydrodiols can be further metabolized to form dihydrodiol epoxides, which are considered ultimate carcinogens for many PAHs.[7]

  • Nitroreduction: While nitroreduction is a common activation pathway for many nitro-PAHs, studies have shown that this compound does not readily undergo nitroreduction under anaerobic conditions with rat liver microsomes.[7] This may explain its observed weak mutagenicity.[7]

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_effects Biological Effects parent This compound epoxides This compound 1,2- and 3,4-epoxides parent->epoxides Cytochrome P450 dihydrodiols trans-1,2- and 3,4-dihydrodiols epoxides->dihydrodiols Epoxide Hydrolase tetrol 1,2,3,4-Tetrahydrotetrol dihydrodiols->tetrol Further Metabolism dna_adducts DNA Adducts tetrol->dna_adducts Potential Reaction mutagenesis Weak Mutagenesis dna_adducts->mutagenesis

Metabolic activation pathway of this compound.
DNA Adduct Formation

The formation of DNA adducts, which are segments of DNA covalently bound to a chemical, is a critical step in chemical carcinogenesis. While the direct mutagenicity of this compound is low, its metabolites, particularly dihydrodiol epoxides, are potential precursors to DNA adducts. However, specific adducts of this compound have not been extensively characterized in the literature. General methods for detecting DNA adducts, such as ³²P-postlabeling and mass spectrometry, are applicable.[7][9][10]

Experimental Workflow: ³²P-Postlabeling for DNA Adduct Detection

experimental_workflow start Isolate DNA from exposed cells/tissues digest Enzymatic digestion to 3'-monophosphate nucleosides start->digest enrich Enrichment of adducts (nuclease P1 or butanol extraction) digest->enrich labeling 5'-radiolabeling with [γ-³²P]ATP (T4 Polynucleotide Kinase) enrich->labeling separation Chromatographic separation (TLC or HPLC) labeling->separation detection Detection and quantification (autoradiography/scintillation) separation->detection end Adduct level determination detection->end

General workflow for ³²P-postlabeling of DNA adducts.

Toxicology Profile

The toxicological data for this compound is limited, particularly concerning acute toxicity.

Data Presentation: Toxicological Data
EndpointSpecies/SystemResultReference(s)
Acute Oral LD₅₀ Rat, MouseNo data available[1][11]
Acute Dermal LD₅₀ RabbitNo data available[1][12]
Acute Inhalation LC₅₀ RatNo data available[1][6]
Cytotoxicity (IC₅₀) Various cell linesNo specific data available for this compound[13][14]
Mutagenicity (Ames Test) S. typhimurium TA98Potent mutagen; more potent than benzo[a]pyrene. Measurable at 0.15 µ g/plate .[3]
Carcinogenicity Experimental AnimalsNo study was available to the IARC Working Group in 1984. Classified as Group 3: Not classifiable as to its carcinogenicity to humans.[2][4]
In Vivo DNA Damage Rat (lung)High doses (4.0 x 10⁻⁵ and 1.2 x 10⁻⁴ mg/kg bw) caused significant DNA damage.

Logical Relationship: Formation to Potential Health Effects

logical_relationship combustion Incomplete Combustion (e.g., Diesel Engines) anthracene Anthracene combustion->anthracene nine_na This compound anthracene->nine_na Reaction with NO₂ no2 Atmospheric NO₂ no2->nine_na exposure Human Exposure (Inhalation of Particulates) nine_na->exposure metabolism Metabolic Activation (CYP Enzymes) exposure->metabolism adducts DNA Adduct Formation (Potential) metabolism->adducts effects Potential Genotoxic Effects (Weak Mutagenicity) adducts->effects

Logical flow from formation to potential biological effects.

Conclusion

This compound remains a compound of interest due to its environmental prevalence and potential for metabolic activation. While its acute toxicity is not well-documented, its mutagenic potential, although considered weak in some assays, warrants further investigation, especially concerning the formation and biological consequences of its DNA adducts. This guide has provided a consolidated resource of the current scientific knowledge on this compound, highlighting the established experimental protocols and the existing data. Further research is needed to fully elucidate its toxicological profile, particularly in the areas of chronic exposure and carcinogenicity, to better assess its risk to human health.

References

Methodological & Application

Analytical Methods for the Detection of 9-Nitroanthracene in Air Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of 9-nitroanthracene in ambient air samples. The methodologies outlined are based on established techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing sensitive and selective quantification of this hazardous air pollutant.

Introduction

This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern. It is formed from the atmospheric reaction of anthracene with nitrogen oxides, primarily from combustion sources such as diesel exhaust. Due to its mutagenic and carcinogenic properties, accurate and sensitive methods for its detection in air are crucial for assessing human exposure and understanding its environmental fate. This document details the necessary procedures for sample collection, preparation, and analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analytical methods described. These values are essential for method selection and validation, providing insights into the sensitivity, precision, and accuracy of each technique.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)Reference
GC-MS/MS This compoundAir Particulate Matter (PM2.5)0.073 µg/L (in final extract)Not Reported95-105% (Spiked Blank Filter)6.42% (at 1 µg/L)Shimadzu Application Note MP 123
HPLC with Post-Column Reduction & Fluorescence Detection This compoundAtmospheric Aerosols0.06 - 1.25 µg/L (for a range of 16 NPAHs)Not ReportedNot Reported~6% (uncertainty)ResearchGate Publication[1]
GC-MS/MS General PAHsAir Particulate Matter (PM2.5)0.29 - 0.69 pg/m³0.87 - 2.09 pg/m³Not ReportedNot ReportedJournal of Chemical Technology and Metallurgy[2]
GC-EI-MS/MS General PAHsAir Particulate Matter (PM2.5 & PM10)0.001 - 0.276 ng/m³Not Reported79.3 - 109.8%Not ReportedNIH PMC Article[3][4]

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures, from sample acquisition to final data analysis.

Experimental_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis A High-Volume Air Sampling B Quartz Fiber Filter (Particulate Phase) A->B C Sorbent Tube (PUF/XAD-2) (Gas Phase) A->C D Solvent Extraction (Soxhlet or Sonication) B->D C->D E Extract Concentration D->E F Sample Cleanup (e.g., Silica Gel Chromatography) E->F G Instrumental Analysis (HPLC or GC-MS/MS) F->G H Data Acquisition G->H I Quantification & Reporting H->I

Caption: Overall workflow for this compound analysis in air samples.

Detailed Experimental Protocols

Protocol 1: Analysis of this compound in Air Particulate Matter by GC-MS/MS

This protocol is based on methodologies for sensitive and selective quantification of nitro-PAHs.

1. Sample Collection

  • Apparatus: High-volume air sampler.

  • Media: Pre-cleaned quartz fiber filters for collecting particulate matter.

  • Procedure:

    • Assemble the sampling media in the high-volume sampler according to the manufacturer's instructions.

    • Operate the sampler for a 24-hour period at a constant, known flow rate (e.g., 10 L/min).[5]

    • After sampling, carefully remove the filter using clean forceps, fold it in half with the exposed side inward, and wrap it in aluminum foil.

    • Store the wrapped filter at ≤ 4°C until extraction.

2. Sample Extraction

  • Reagents: Dichloromethane (DCM), Acetone (1:1, v/v).

  • Apparatus: Ultrasonic bath or Soxhlet extractor, round-bottom flasks, rotary evaporator.

  • Procedure (Ultrasonication):

    • Cut the filter into small pieces and place them in a clean glass beaker.

    • Add a sufficient volume of the DCM:Acetone (1:1) mixture to fully immerse the filter pieces.

    • Place the beaker in an ultrasonic bath and sonicate for 30 minutes.

    • Carefully decant the solvent into a round-bottom flask.

    • Repeat the extraction two more times with fresh solvent, combining all extracts.

    • Concentrate the combined extract to approximately 1 mL using a rotary evaporator.

    • The concentrated extract is now ready for cleanup and analysis.

3. Sample Cleanup (if necessary)

  • For complex matrices, a cleanup step using silica gel column chromatography may be required to remove interferences.

4. GC-MS/MS Analysis

  • Instrument: A triple quadrupole gas chromatograph-mass spectrometer.

  • Column: A suitable capillary column for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of 1-2 µL of the extract.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 300°C at 5°C/min, hold for 10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • MRM Transition for this compound: A precursor ion of m/z 223 can be selected, with product ions such as m/z 193, 177, and 165. Specific transitions should be optimized based on instrument performance.

5. Quantification

  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) covering the expected concentration range of the samples.

  • Analyze the standards using the same GC-MS/MS method.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Calculate the concentration of this compound in the sample extracts from the calibration curve and report the final concentration in ng/m³ of air, taking into account the total volume of air sampled.

GCMS_Protocol_Flow A Collect PM on Quartz Fiber Filter B Ultrasonic Extraction with DCM:Acetone A->B C Concentrate Extract B->C D GC-MS/MS Analysis (MRM Mode) C->D E Quantify using Calibration Curve D->E

Caption: Protocol workflow for GC-MS/MS analysis of this compound.

Protocol 2: Analysis of this compound in Air by HPLC with Post-Column Reduction and Fluorescence Detection

This method offers high sensitivity by converting the weakly fluorescent this compound to its highly fluorescent amino derivative.

1. Sample Collection and Extraction

  • Follow the same procedures for sample collection and extraction as described in Protocol 1. The final concentrated extract should be solvent-exchanged into a mobile phase compatible solvent (e.g., acetonitrile).

2. HPLC Analysis

  • Instrument: A High-Performance Liquid Chromatograph equipped with a fluorescence detector and a post-column reduction system.

  • Column: A reverse-phase C18 column suitable for PAH analysis (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition is 70:30 (v/v) Acetonitrile:Water.[6]

  • Flow Rate: 0.8 - 1.0 mL/min.[1]

  • Injection Volume: 10-20 µL.

  • Post-Column Reduction:

    • After separation on the analytical column, the eluent is passed through a reduction column (e.g., packed with a platinum-based catalyst) heated to an optimized temperature (e.g., 90°C) to convert this compound to 9-aminoanthracene.[1]

  • Fluorescence Detection:

    • The highly fluorescent 9-aminoanthracene is then detected.

    • Excitation Wavelength: To be optimized for 9-aminoanthracene (typically in the range of 250-260 nm).

    • Emission Wavelength: To be optimized for 9-aminoanthracene (typically in the range of 420-440 nm).

3. Quantification

  • Prepare calibration standards of this compound.

  • Analyze the standards using the identical HPLC method, including the post-column reduction step.

  • Construct a calibration curve based on the fluorescence response of the resulting 9-aminoanthracene.

  • Determine the concentration of this compound in the air samples by comparing their response to the calibration curve.

HPLC_Protocol_Flow A Sample Collection & Extraction B HPLC Separation on C18 Column A->B C Post-Column Catalytic Reduction (NO2 -> NH2) B->C D Fluorescence Detection of Amino-Derivative C->D E Quantification D->E

Caption: Protocol workflow for HPLC analysis of this compound.

References

Application Note: HPLC-UV Method for the Quantification of 9-Nitroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of 9-Nitroanthracene. This compound is a nitrated polycyclic aromatic hydrocarbon (N-PAH) of significant environmental and toxicological interest. The described method utilizes reverse-phase chromatography for the separation and a UV detector for the quantification of this compound, making it suitable for purity assessment, stability studies, and quantification in various sample matrices. This document provides a comprehensive protocol, system suitability parameters, and a summary of expected quantitative performance.

Introduction

This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH). N-PAHs are recognized as environmental pollutants, often formed from incomplete combustion processes and atmospheric reactions of parent PAHs. Due to their potential mutagenic and carcinogenic properties, sensitive and accurate analytical methods are crucial for their monitoring and toxicological assessment. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely accessible, reliable, and cost-effective technique for the analysis of aromatic compounds like this compound. This method provides the necessary selectivity and sensitivity for the quantification of this compound in research and quality control settings.

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a variable wavelength UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation. A Newcrom R1 column is also a suitable alternative.[1]

  • Solvents: HPLC grade acetonitrile and ultrapure water are required.

  • Reagents: this compound reference standard (purity ≥98.5%), phosphoric acid (optional, for mobile phase modification).

  • Glassware: Volumetric flasks, autosampler vials with inserts, and syringes.

  • Filters: 0.45 µm syringe filters for sample preparation.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm or 273 nm
Run Time Approximately 10 minutes

Note: The mobile phase can be modified with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape if necessary.[1] The detection wavelength of 254 nm is a common choice for PAHs, while 273 nm has been used for a similar nitro-anthracene derivative.[2][3]

Standard and Sample Preparation

2.3.1. Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in 100 mL of acetonitrile in a Class A volumetric flask.

  • Sonicate for 10-15 minutes to ensure complete dissolution. This is your stock solution.

2.3.2. Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (Acetonitrile:Water, 70:30).

  • A suggested calibration range is 1 µg/mL to 50 µg/mL.

2.3.3. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase.

  • Ensure the final concentration is within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial before injection.

Method Validation and Performance

The method should be validated according to ICH guidelines or internal standard operating procedures. The following table summarizes typical performance characteristics for this type of analysis.

ParameterExpected Result
Retention Time (t_R_) Compound-specific (e.g., ~5-8 minutes)
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
System Suitability Tailing factor < 1.5; Theoretical plates > 2000

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (254 nm) Chrom_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

Conclusion

The HPLC-UV method described in this application note is a reliable and accurate approach for the quantification of this compound. The use of a standard C18 reverse-phase column and a simple isocratic mobile phase makes this method easy to implement in most analytical laboratories. The method demonstrates good performance characteristics and is suitable for a wide range of applications in environmental analysis, quality control, and drug development.

References

Application Notes and Protocols for the GC-MS Analysis of 9-Nitroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Nitroanthracene is a nitrated polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental and toxicological studies due to its potential mutagenic and carcinogenic properties. In the context of drug development, nitroaromatic compounds can be present as impurities or metabolites, necessitating sensitive and specific analytical methods for their detection and quantification. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of this compound, offering high chromatographic resolution and definitive mass spectral identification. These application notes provide detailed protocols for the analysis of this compound in various matrices, catering to both environmental and pharmaceutical research needs.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₉NO₂[1]
Molecular Weight223.23 g/mol [1]
CAS Number602-60-8[1]
AppearanceYellow solid
Melting Point141-144 °C
Boiling PointDecomposes
SolubilityInsoluble in water[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound. Due to the limited availability of comprehensive public data for this compound across various matrices and methods, this table provides a foundational comparison.

ParameterMethod 1 (Air Particulates)Method 2 (General Guideline)
Matrix Air Particulate Matter on FilterPharmaceutical/Biological
Extraction Method Dichloromethane:Acetone (1:1) ExtractionLiquid-Liquid or Solid-Phase Extraction
GC Column Rxi-5 Sil MS (30m x 0.25mm, 0.25µm)[2]DB-5ms (30m x 0.25mm, 0.25µm)
Retention Time (min) 11.516[2]Not Publicly Available
Limit of Detection (LOD) 0.073 µg/L (in solution)Not Publicly Available
Limit of Quantitation (LOQ) Not Publicly AvailableNot Publicly Available
Characteristic m/z ions 223, 193, 177, 176, 165[1]223, 193, 177, 176, 165

Experimental Protocols

Protocol 1: Analysis of this compound in Environmental Samples (Air Particulate Matter)

This protocol is adapted from established methods for the analysis of nitro-PAHs in air particulate matter.[2]

1. Sample Preparation: Extraction

  • Excise a portion of the air sampling filter containing the particulate matter.

  • Place the filter portion into a clean extraction vessel.

  • Add a sufficient volume of a 1:1 (v/v) mixture of dichloromethane (DCM) and acetone to completely submerge the filter.

  • Spike the sample with an appropriate internal standard (e.g., this compound-d9) at a known concentration.

  • Extract the sample using sonication for 30 minutes in an ultrasonic bath.

  • Carefully remove the solvent extract and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Mass Spectrometer: Agilent 5975C MSD or equivalent

  • GC Column: Rxi-5 Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[2]

  • Inlet: Splitless mode, 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute

    • Ramp 1: 10 °C/min to 300 °C

    • Hold at 300 °C for 10 minutes[2]

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Target Ions (m/z): 223 (quantifier), 193, 177, 176, 165 (qualifiers)[1]

    • Internal Standard Ions (m/z): To be determined based on the deuterated standard used (e.g., for this compound-d9, the molecular ion would be m/z 232).

Protocol 2: General Protocol for Analysis of this compound in Pharmaceutical and Biological Matrices

This protocol provides a general framework for the analysis of this compound in drug formulations or biological fluids. Method development and validation are essential when applying this protocol to a specific matrix.

1. Sample Preparation: Extraction (General Guideline)

  • For Solid Dosage Forms (e.g., Tablets):

    • Weigh and finely crush a representative number of tablets.

    • Transfer a known weight of the powder (e.g., equivalent to a single dose) to a volumetric flask.

    • Add a suitable extraction solvent (e.g., methanol, acetonitrile, or a mixture thereof) to dissolve the active pharmaceutical ingredient (API) and this compound.

    • Spike with an internal standard (e.g., this compound-d9).

    • Vortex and/or sonicate for 30 minutes to ensure complete extraction.

    • Centrifuge the sample to pelletize excipients.

    • Filter the supernatant through a 0.45 µm filter prior to GC-MS analysis.

  • For Semi-Solid Dosage Forms (e.g., Creams):

    • Weigh a known amount of the cream into a centrifuge tube.

    • Add a suitable organic solvent (e.g., hexane or ethyl acetate) and an internal standard.

    • Vortex vigorously to disperse the cream and extract the this compound.

    • Perform a liquid-liquid extraction by adding a second, immiscible solvent (e.g., water or a buffer) to separate the lipid phase from the analyte-containing organic phase.

    • Centrifuge to achieve phase separation.

    • Carefully transfer the organic layer to a clean tube and concentrate under a stream of nitrogen.

    • Reconstitute the residue in a solvent suitable for GC-MS injection (e.g., hexane or ethyl acetate).

  • For Biological Fluids (e.g., Plasma, Urine):

    • Pipette a known volume of the biological fluid (e.g., 1 mL) into a clean centrifuge tube.

    • Spike with an internal standard (e.g., this compound-d9).

    • Perform protein precipitation by adding a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol).

    • Vortex for 1 minute and incubate at -20 °C for 20 minutes to facilitate protein precipitation.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a solvent compatible with the GC-MS system (e.g., ethyl acetate).

2. GC-MS Instrumental Parameters (Alternative Method)

  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Mass Spectrometer: Agilent 5975C MSD or equivalent

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Inlet: Splitless mode, 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1.7 minutes

    • Ramp 1: 20 °C/min to 150 °C, hold for 10 minutes

    • Ramp 2: 10 °C/min to 220 °C, hold for 10 minutes

    • Ramp 3: 10 °C/min to 310 °C, hold for 15 minutes

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Target Ions (m/z): 223 (quantifier), 193, 177, 176, 165 (qualifiers)[1]

    • Internal Standard Ions (m/z): To be determined based on the deuterated standard used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow Sample Sample Collection (Environmental/Pharmaceutical/Biological) Preparation Sample Preparation Sample->Preparation Extraction Extraction (LLE, SPE, Sonication) Preparation->Extraction Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation (GC Column) GC_Injection->GC_Separation MS_Ionization Ionization (Electron Ionization) GC_Separation->MS_Ionization MS_Analysis Mass Analysis (Quadrupole) MS_Ionization->MS_Analysis Detection Detection MS_Analysis->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis Report Reporting Data_Analysis->Report

Caption: General workflow for this compound analysis.

Logical Relationship of Key Analytical Stages

The following diagram illustrates the logical dependencies and flow of the key stages in the GC-MS analysis of this compound.

Logical_Flow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_Data Data Processing Matrix Matrix Selection (Solid, Liquid, Biological) Extraction Extraction Method (Solvent Choice, Technique) Matrix->Extraction Cleanup Clean-up/Concentration (SPE, Evaporation) Extraction->Cleanup GC_Params GC Parameters (Column, Temperature Program) Cleanup->GC_Params MS_Params MS Parameters (Ionization, SIM/Scan) GC_Params->MS_Params Quant Quantification (Calibration Curve) MS_Params->Quant Ident Identification (Retention Time, Mass Spectrum) MS_Params->Ident

Caption: Key stages and their relationships in GC-MS analysis.

References

Application Note: Voltammetric Determination of 9-Nitroanthracene in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

9-Nitroanthracene (9-NA) is a carcinogenic and mutagenic nitrated polycyclic aromatic hydrocarbon (NPAH) found in the environment, primarily as a byproduct of incomplete combustion processes. Its presence in water sources poses a significant risk to human health and ecosystems. This application note details sensitive and reliable electrochemical protocols for the quantitative determination of 9-NA in drinking and river water samples using voltammetric techniques. We describe methods including Differential Pulse Voltammetry (DPV) and Adsorptive Stripping Voltammetry (AdSV) at mercury-based and silver amalgam electrodes.[1][2][3] These methods offer high sensitivity, achieving detection limits in the nanomolar (nM) to sub-nanomolar range, making them suitable for environmental monitoring.[1][3]

Principle of Voltammetric Detection

The electrochemical detection of this compound is based on the irreversible reduction of its nitro group (-NO₂) at the surface of a working electrode. When a potential is scanned towards more negative values, the nitro group undergoes a multi-electron transfer reaction, generating a measurable current. The peak height of this current is directly proportional to the concentration of 9-NA in the sample. Adsorptive stripping voltammetry enhances sensitivity by pre-concentrating the analyte onto the electrode surface at a specific accumulation potential before the measurement scan.

The diagram below illustrates the fundamental principle of the electrochemical reduction process.

G cluster_electrode Working Electrode Surface Molecule This compound (9-NA) Electrode Electrode (e.g., m-AgSAE) Molecule->Electrode 1. Adsorption & Diffusion Reduced Reduced Product (Hydroxylamine Derivative) Electrode->Reduced 2. Electron Transfer (-NO₂ → -NHOH)

Caption: Principle of this compound electrochemical reduction.

Apparatus and Reagents

  • Apparatus

    • Potentiostat/Galvanostat with voltammetric analysis software.

    • Three-electrode cell:

      • Working Electrode: Hanging Mercury Drop Electrode (HMDE) or a mercury meniscus modified silver solid amalgam electrode (m-AgSAE).[1][3]

      • Reference Electrode: Ag/AgCl (3M KCl).

      • Counter Electrode: Platinum wire.

    • Volumetric flasks and pipettes.

    • Nitrogen gas cylinder for deoxygenation.

    • Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) apparatus.

  • Reagents

    • This compound standard (analytical grade).

    • Methanol (HPLC grade) for stock solution preparation.

    • Britton-Robinson (B-R) buffer components: boric acid, phosphoric acid, acetic acid, and sodium hydroxide (analytical grade).

    • Hexane for LLE (analytical grade).[2]

    • High-purity water (Milli-Q or equivalent).

Experimental Protocols

Proper sample handling is critical to prevent analyte degradation. Water samples should be collected in clean glass bottles and stored at 4°C. Acidification to pH < 2 with a suitable acid can help preserve samples containing nitroaromatics.[4] Since environmental samples may contain surfactants or other interfering substances, a preliminary separation and preconcentration step is required.[1][2]

A) Solid Phase Extraction (SPE)

  • Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.

  • Pass a known volume (e.g., 500 mL) of the water sample through the cartridge.

  • Wash the cartridge to remove interfering species.

  • Elute the retained 9-NA with a small volume of a suitable organic solvent (e.g., methanol).

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in the supporting electrolyte for analysis.

B) Liquid-Liquid Extraction (LLE) [2]

  • Place a known volume of the water sample into a separatory funnel.

  • Add hexane as the extraction solvent.

  • Shake vigorously for several minutes and allow the layers to separate.

  • Collect the organic (hexane) layer.

  • Perform back-extraction into the supporting electrolyte or evaporate the solvent and reconstitute the residue.

This protocol is based on the use of a mercury meniscus modified silver solid amalgam electrode (m-AgSAE).[3]

  • Prepare Supporting Electrolyte: Prepare Britton-Robinson (B-R) buffer and adjust the pH to 10.5 using sodium hydroxide.[3]

  • Prepare Standard Solutions: Prepare a stock solution of 9-NA in methanol. Create a series of calibration standards by spiking appropriate amounts of the stock solution into the B-R buffer.[1]

  • Set up the Electrochemical Cell: Pipette 10 mL of the prepared sample or standard solution into the voltammetric cell.

  • Deoxygenate: Remove dissolved oxygen by bubbling pure nitrogen gas through the solution for 5 minutes.[1] Maintain a nitrogen atmosphere over the solution during the measurement.

  • Perform Measurement: Run the Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV) analysis using the optimized parameters.

The overall experimental procedure is outlined in the workflow diagram below.

G cluster_prep Sample Preparation cluster_analysis Voltammetric Analysis cluster_quant Quantification A Water Sample (River/Drinking) B Extraction & Preconcentration (SPE or LLE) A->B C Reconstitution in Supporting Electrolyte B->C D Deoxygenate with N₂ C->D E Preconcentration Step (Adsorptive Accumulation) D->E F Voltammetric Scan (DPV) E->F G Measure Peak Current F->G I Determine Concentration in Sample G->I H Create Calibration Curve (from Standards) H->I

Caption: Experimental workflow for 9-NA determination in water.

Quantitative Data Summary

Various voltammetric techniques have been optimized for the determination of 9-NA. The performance characteristics of these methods are summarized in the tables below for easy comparison.

Table 1: Performance of Voltammetric Methods using Mercury Electrodes. [1][2]

TechniqueWorking ElectrodeConcentration Range (M)Matrix
Tast PolarographyDME1x10⁻⁴ – 1x10⁻⁶Model Samples
DPPDME1x10⁻⁴ – 2x10⁻⁷Model Samples
DPVHMDE5x10⁻⁵ – 2x10⁻⁷Model Samples
AdSVHMDE1x10⁻⁷ – 2x10⁻⁹Drinking & River Water
DPV with LLEHMDE1x10⁻⁶ – 1x10⁻¹⁰Drinking & River Water

DME: Dropping Mercury Electrode; DPP: Differential Pulse Polarography; HMDE: Hanging Mercury Drop Electrode; DPV: Differential Pulse Voltammetry; AdSV: Adsorptive Stripping Voltammetry; LLE: Liquid-Liquid Extraction.

Table 2: Optimized Parameters and Performance using a Silver Amalgam Electrode. [3]

ParameterValue
Working Electrode Mercury meniscus modified silver solid amalgam electrode (m-AgSAE)
Technique Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV)
Supporting Electrolyte Britton-Robinson Buffer (pH 10.5)
Accumulation Potential (Eacc) -100 mV
Accumulation Time (tacc) 60 s
Initial Potential (Ein) -100 mV
Final Potential (Efin) -1200 mV
Scan Rate 20 mV/s
Pulse Height -50 mV
Pulse Width 80 ms
Limit of Detection (LOD) 0.7 nmol L⁻¹ (0.7 nM)
Application Drinking and River Water Samples

Conclusion

Voltammetric methods, particularly adsorptive stripping voltammetry, provide a highly sensitive, cost-effective, and rapid approach for the determination of the environmental pollutant this compound in water samples.[1] The use of a mercury meniscus modified silver solid amalgam electrode offers an excellent alternative to traditional mercury electrodes, achieving a sub-nanomolar detection limit.[3] The protocols outlined in this note, combined with appropriate sample preparation techniques like SPE or LLE, are robust and can be effectively implemented in environmental monitoring laboratories for routine analysis of water quality.

References

Application Notes and Protocols: 9-Nitroanthracene as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 9-nitroanthracene as a versatile precursor in organic synthesis. Its unique chemical properties make it a valuable starting material for the synthesis of a variety of functionalized anthracene derivatives with applications in materials science, medicinal chemistry, and biomedical research.

I. Applications of this compound in Organic Synthesis

This compound serves as a key building block for the synthesis of several important classes of organic compounds. Its nitro group can be readily transformed into other functional groups, and the anthracene core provides a rigid, planar structure with useful photophysical properties.

  • Synthesis of 9-Aminoanthracene and Derivatives: The reduction of this compound is a primary route to 9-aminoanthracene, a crucial intermediate for the development of fluorescent probes, organic light-emitting diodes (OLEDs), and pharmacologically active molecules.[1][2][3] 9-Aminoanthracene and its derivatives are known to exhibit green fluorescence, making them valuable for bioimaging applications.[2][3]

  • Precursor for Photosensitizers in Photodynamic Therapy (PDT): this compound derivatives have been designed as precursors to anthraquinones for use in photodynamic therapy.[4] Upon photoirradiation, these compounds can convert to anthraquinone and generate nitric oxide, leading to DNA cleavage, a mechanism sought after in cancer therapy.[4]

  • Diels-Alder Reactions: this compound can act as a diene in Diels-Alder reactions to produce substituted 9,10-dihydro-9,10-ethanoanthracene adducts.[5] This allows for the construction of complex, three-dimensional molecular architectures.

  • Photochemical Reactions: The nitro group of this compound and its derivatives can undergo photochemical rearrangement upon light exposure.[6] This property is of interest in the study of light-induced chemical transformations and the development of photoresponsive materials.[1]

  • Material Science Applications: Derivatives of this compound are utilized in the development of dyes, pigments, and fluorescent materials.[1] They also serve as building blocks for organic semiconductors used in OLEDs and organic photovoltaic cells.[1]

II. Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and its conversion to 9-aminoanthracene, compiled from various sources.

Table 1: Synthesis of this compound from Anthracene

ReagentsSolventTemperature (°C)Reaction TimeYield (%)Melting Point (°C)Reference
Conc. HNO₃Glacial Acetic Acid20–30~1 hour60–68145–146[7][8]
Sodium NitrateTrifluoroacetic acid/Acetic anhydrideAmbientNot Specified70–80Not Specified[6][9]

Table 2: Synthesis of 9-Aminoanthracene from this compound

Reducing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
SnCl₂ / Conc. HClGlacial Acetic Acid70–801.5 hours69[2][3][10]

III. Experimental Protocols

Protocol 1: Synthesis of this compound from Anthracene [7][8]

Materials:

  • Anthracene, finely powdered

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (70%)

  • Concentrated Hydrochloric Acid (37%)

  • 10% Sodium Hydroxide solution

  • Water

Equipment:

  • 500-mL three-necked round-bottomed flask

  • Dropping funnel

  • Thermometer

  • Motor-driven stirrer

  • Water bath

  • Sintered-glass funnel

Procedure:

  • Suspend 20 g (0.112 mole) of finely powdered anthracene in 80 mL of glacial acetic acid in the three-necked flask.

  • Immerse the flask in a water bath maintained at 20–25°C.

  • Slowly add 8 mL (0.126 mole) of concentrated nitric acid from the dropping funnel with vigorous stirring, ensuring the reaction temperature does not exceed 30°C. This addition should take about 15–20 minutes.

  • After the addition is complete, continue stirring for approximately 30 minutes until a clear solution is obtained. Stir for an additional 30 minutes.

  • Filter the solution to remove any unreacted anthracene.

  • To the filtrate, slowly add a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of glacial acetic acid with vigorous stirring to precipitate 9-nitro-10-chloro-9,10-dihydroanthracene.

  • Collect the pale-yellow precipitate by suction filtration and wash it with two 25-mL portions of glacial acetic acid, followed by water until the washings are neutral.

  • Triturate the product thoroughly with 60 mL of warm (60–70°C) 10% sodium hydroxide solution.

  • Separate the crude orange this compound by suction filtration and treat it with four 40-mL portions of 10% sodium hydroxide solution.

  • Wash the product with warm water until the washings are neutral.

  • Air-dry the crude this compound and recrystallize it from glacial acetic acid to obtain bright orange-yellow needles.

Protocol 2: Synthesis of 9-Aminoanthracene from this compound [2][3][10]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Stannous Chloride (SnCl₂)

  • Concentrated Hydrochloric Acid

Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Dropping funnel

Procedure:

  • Suspend 7.24 g (32.50 mmol) of this compound in 145 mL of glacial acetic acid in a round-bottomed flask.

  • Heat the suspension to 70–80°C for 1.5 hours to obtain a clear solution.

  • Prepare a slurry of 31.00 g (163.20 mmol) of SnCl₂ in 110 mL of concentrated hydrochloric acid.

  • Add the SnCl₂ slurry to the hot this compound solution via a dropping funnel.

  • A yellow precipitate of 9-aminoanthracene hydrochloride will form.

  • The subsequent workup to isolate the free amine would typically involve basification to neutralize the acid and liberate the free amine, followed by extraction and purification.

IV. Visualizations

Synthesis_of_9_Nitroanthracene Anthracene Anthracene Intermediate 9-Nitro-10-chloro- 9,10-dihydroanthracene Anthracene->Intermediate Nitration/ Addition HNO3_AcOH Conc. HNO₃ Glacial Acetic Acid HNO3_AcOH->Anthracene HCl_AcOH Conc. HCl Glacial Acetic Acid Intermediate->HCl_AcOH Product This compound Intermediate->Product Elimination NaOH 10% NaOH Product->NaOH

Caption: Synthesis pathway of this compound from Anthracene.

Reduction_of_9_Nitroanthracene Start This compound Product 9-Aminoanthracene Start->Product Reduction Reagents SnCl₂ / Conc. HCl Glacial Acetic Acid Reagents->Product

Caption: Reduction of this compound to 9-Aminoanthracene.

Applications_Workflow Precursor This compound Amino 9-Aminoanthracene Precursor->Amino Reduction DielsAlder Diels-Alder Adducts Precursor->DielsAlder Diels-Alder Rxn Photochem Photochemical Products Precursor->Photochem Photolysis PDT PDT Precursors Precursor->PDT Derivatization FluorescentProbes Fluorescent Probes Amino->FluorescentProbes OLEDs OLEDs Amino->OLEDs ComplexMolecules Complex 3D Molecules DielsAlder->ComplexMolecules Photoresponsive Photoresponsive Materials Photochem->Photoresponsive Anthraquinones Anthraquinones (for PDT) PDT->Anthraquinones

Caption: Synthetic utility of this compound as a precursor.

References

9-Nitroanthracene: Applications and Protocols in Photochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

9-Nitroanthracene is a versatile polycyclic aromatic hydrocarbon derivative with significant applications in photochemical research. Its unique photophysical and photochemical properties make it a valuable tool in various studies, ranging from environmental science to materials development and photodynamic therapy. Upon absorption of light, this compound undergoes a series of transformations, making it a useful compound for investigating light-induced chemical reactions.

The primary photochemical reaction of this compound involves a nitro-to-nitrite rearrangement upon excitation to its triplet state. This is followed by the cleavage of the C-N bond to form a 9-anthryloxy radical and a nitric oxide radical. The 9-anthryloxy radical can then undergo further reactions, with the most prominent photoproduct being 9,10-anthraquinone.[1][2] This well-defined photochemical pathway allows for its application in several key areas:

  • Chemical Actinometry: The conversion of this compound to 9,10-anthraquinone can potentially be used to measure the intensity of a light source (photon flux). By quantifying the amount of 9,10-anthraquinone formed after a specific irradiation time and knowing the quantum yield of the reaction, the number of photons absorbed by the system can be calculated. This is crucial for quantitative photochemical experiments.

  • Photosensitization: Although not extensively characterized as a classical photosensitizer, the excited triplet state of this compound, a key intermediate in its photochemistry, has the potential to transfer its energy to molecular oxygen, generating singlet oxygen (\¹O₂). Singlet oxygen is a highly reactive species with applications in photodynamic therapy (PDT) for cancer treatment and for the controlled oxidation of various substrates. The efficiency of this process is determined by the singlet oxygen quantum yield.

  • Environmental Studies: this compound is an environmental pollutant formed from the atmospheric nitration of anthracene, a component of fossil fuels.[3] Studying its photochemical degradation is essential for understanding the fate of such nitro-polycyclic aromatic hydrocarbons in the environment.[3]

  • Precursor for Functional Materials: this compound serves as a building block for the synthesis of fluorescent dyes and polymers.[1] Its photochemical reactivity allows for the light-induced modification of materials, opening avenues for the development of photoresponsive systems.

Quantitative Data

A comprehensive search of the available literature did not yield specific, reliable values for the molar extinction coefficient, the quantum yield of 9,10-anthraquinone formation, or the singlet oxygen quantum yield for this compound. These parameters are highly dependent on the solvent and experimental conditions and would need to be determined experimentally for specific applications. The following table is provided as a template for researchers to populate with their experimentally determined values.

ParameterValueSolventWavelength (nm)Reference
Molar Extinction Coefficient (ε)Data not availableAcetonitrile363, 382[1]
Data not availableCyclohexane382[1]
Quantum Yield of 9,10-Anthraquinone Formation (Φ_AQ)Data not available
Singlet Oxygen Quantum Yield (Φ_Δ)Data not available

Experimental Protocols

The following protocols are provided as general guidelines and will require optimization based on the specific experimental setup and the yet-to-be-determined quantitative parameters of this compound.

Protocol 1: Determination of the Molar Extinction Coefficient of this compound

Objective: To determine the molar extinction coefficient (ε) of this compound at its absorption maxima in a specific solvent.

Materials:

  • This compound (high purity)

  • Spectrophotometric grade solvent (e.g., acetonitrile, cyclohexane)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Analytical balance

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Prepare a series of dilutions: Prepare a series of dilutions from the stock solution to obtain at least five different concentrations.

  • Record UV-Vis spectra: Record the UV-Vis absorption spectrum for each dilution and the pure solvent (as a blank) over a relevant wavelength range (e.g., 250-450 nm).

  • Determine the wavelength of maximum absorbance (λ_max).

  • Create a calibration curve: Plot the absorbance at λ_max versus the concentration of this compound.

  • Calculate the molar extinction coefficient: According to the Beer-Lambert law (A = εcl), the slope of the calibration curve will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Protocol 2: Application of this compound as a Chemical Actinometer (Template)

Objective: To determine the photon flux of a light source using the photochemical conversion of this compound to 9,10-anthraquinone. Note: This protocol is a template and requires the experimentally determined quantum yield of 9,10-anthraquinone formation (Φ_AQ).

Materials:

  • This compound solution of known concentration and absorbance at the irradiation wavelength

  • Solvent (e.g., deoxygenated acetonitrile)

  • Photoreactor with a monochromatic light source

  • UV-Vis spectrophotometer or HPLC system for analysis

  • Quartz cuvettes or reaction vessel

Procedure:

  • Prepare the actinometer solution: Prepare a solution of this compound in the chosen solvent. The concentration should be adjusted to have a suitable absorbance at the irradiation wavelength. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to avoid side reactions.

  • Irradiation: Irradiate a known volume of the actinometer solution in the photoreactor for a precisely measured time. The reaction progress should be kept low (typically <10% conversion) to ensure a linear response.

  • Analysis: After irradiation, determine the concentration of 9,10-anthraquinone formed using a suitable analytical method (e.g., UV-Vis spectroscopy by monitoring its characteristic absorption, or HPLC with a calibrated standard).

  • Calculation of Photon Flux: The photon flux (I₀) in moles of photons per unit time can be calculated using the following equation:

    I₀ = (moles of 9,10-anthraquinone formed) / (Φ_AQ * (1 - 10⁻ᴬ) * t)

    where:

    • Φ_AQ is the quantum yield of 9,10-anthraquinone formation (to be determined).

    • A is the absorbance of the this compound solution at the irradiation wavelength.

    • t is the irradiation time in seconds.

Protocol 3: Evaluation of this compound as a Photosensitizer for Singlet Oxygen Generation (Template)

Objective: To qualitatively or quantitatively assess the ability of this compound to generate singlet oxygen. Note: This protocol is a template and requires the experimentally determined singlet oxygen quantum yield (Φ_Δ) for quantitative measurements.

Materials:

  • This compound solution

  • Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (DPBF) or Singlet Oxygen Sensor Green®)

  • Solvent (e.g., air-saturated acetonitrile)

  • Photoreactor with a suitable light source

  • UV-Vis spectrophotometer or fluorescence spectrometer

Procedure:

  • Prepare solutions: Prepare a solution of this compound and a separate solution of the singlet oxygen trap in the chosen solvent.

  • Reaction setup: In a cuvette, mix the this compound solution with the singlet oxygen trap solution.

  • Irradiation and Monitoring: Irradiate the mixture with light at a wavelength where this compound absorbs but the trap does not. Monitor the reaction by observing the decrease in the absorbance (for DPBF) or the increase in fluorescence (for Singlet Oxygen Sensor Green®) of the trap over time.

  • Qualitative Assessment: A change in the spectral properties of the trap upon irradiation in the presence of this compound indicates the generation of singlet oxygen.

  • Quantitative Measurement (requires Φ_Δ of a standard): To determine the singlet oxygen quantum yield of this compound, a reference photosensitizer with a known Φ_Δ (e.g., Rose Bengal, methylene blue) should be used under identical experimental conditions. The quantum yield can be calculated using the relative method, comparing the rate of the trap's spectral change with this compound to that with the standard.

Visualizations

Photochemical_Pathway_of_9_Nitroanthracene This compound (S0) This compound (S0) Excited Singlet State (S1) Excited Singlet State (S1) This compound (S0)->Excited Singlet State (S1) hν (Light Absorption) Excited Triplet State (T1) Excited Triplet State (T1) Excited Singlet State (S1)->Excited Triplet State (T1) Intersystem Crossing 9-Anthryl Nitrite 9-Anthryl Nitrite Excited Triplet State (T1)->9-Anthryl Nitrite Nitro-Nitrite Rearrangement Singlet Oxygen Generation Singlet Oxygen Generation Excited Triplet State (T1)->Singlet Oxygen Generation Energy Transfer to O2 Radical Pair Radical Pair 9-Anthryl Nitrite->Radical Pair C-N Bond Cleavage 9,10-Anthraquinone 9,10-Anthraquinone Radical Pair->9,10-Anthraquinone Reaction with O2 & further steps

Caption: Photochemical reaction pathway of this compound.

Experimental_Workflow_Actinometry cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare 9-NA Solution Prepare 9-NA Solution Deoxygenate Solution Deoxygenate Solution Prepare 9-NA Solution->Deoxygenate Solution Irradiate Solution (t) Irradiate Solution (t) Deoxygenate Solution->Irradiate Solution (t) Measure [9,10-AQ] Measure [9,10-AQ] Irradiate Solution (t)->Measure [9,10-AQ] Calculate Photon Flux Calculate Photon Flux Measure [9,10-AQ]->Calculate Photon Flux

Caption: Workflow for chemical actinometry using this compound.

Photosensitization_Logic 9-NA (S0) 9-NA (S0) 9-NA (T1) 9-NA (T1) 9-NA (S0)->9-NA (T1) hν, ISC 9-NA (T1)->9-NA (S0) O2 (Triplet) O2 (Triplet) 1O2 (Singlet) 1O2 (Singlet) O2 (Triplet)->1O2 (Singlet) Energy Transfer Oxidation of Substrate Oxidation of Substrate 1O2 (Singlet)->Oxidation of Substrate

Caption: Logical relationship in this compound photosensitization.

References

Application Notes and Protocols: 9-Nitroanthracene in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the utilization of 9-nitroanthracene in polymer chemistry. Due to the limited availability of direct literature on polymers synthesized with this compound, this guide focuses on its role as a potent fluorescence quencher and proposes synthetic routes to incorporate it into polymer chains for research purposes. The protocols provided are based on established methodologies for structurally similar monomers.

Introduction: Properties and Potential Applications of this compound in Polymers

This compound is a derivative of anthracene, a well-known polycyclic aromatic hydrocarbon with distinct photophysical properties. While anthracene itself is highly fluorescent, the introduction of a nitro group at the 9-position drastically alters its electronic and photochemical characteristics. This modification opens up unique, albeit challenging, applications in polymer science.

  • Fluorescence Quenching: The primary and most promising application of this compound in polymer chemistry is as a fluorescence quencher.[1][2] The electron-withdrawing nature of the nitro group makes it an effective quencher for various fluorophores, including anthracene-based polymers, through processes like photoinduced electron transfer (PET).[3] This property can be exploited to develop sensitive chemical sensors, particularly for nitroaromatic compounds, which are often markers for explosives.[3][4]

  • Photosensitization and Photodegradation: this compound is photochemically active. Upon UV irradiation, it can undergo rearrangement and degradation, ultimately leading to the formation of anthraquinone.[5] This inherent instability to light is a critical consideration. While it limits applications requiring long-term photostability, it could potentially be harnessed for creating photodegradable polymers.

  • Monomer for Specialty Polymers (Proposed): Although not commonly reported, a vinyl-functionalized this compound could serve as a monomer or comonomer to synthesize polymers with built-in quenching capabilities or specific electronic properties. Such polymers could be valuable as standards in fluorescence-based assays or as materials for studying energy transfer phenomena.

Key Applications and Mechanisms

The fluorescence of many conjugated polymers can be quenched by nitroaromatic compounds.[4] this compound can act as a model quencher in the development of polymer-based sensors for explosives. The quenching mechanism can be either dynamic (collisional) or static (formation of a non-fluorescent complex), and is often described by the Stern-Volmer equation.[1][2][6][7][8]

Mechanism of Fluorescence Quenching

The process of fluorescence quenching, where the fluorescence intensity of a substance is decreased by a variety of chemical interactions with a quencher molecule, is a fundamental concept in materials science and analytical chemistry. This mechanism is pivotal for the development of chemical sensors.

G cluster_0 Dynamic (Collisional) Quenching cluster_1 Static Quenching F_ground Fluorophore (Ground State) F_excited Fluorophore (Excited State) F_ground->F_excited hν (Absorption) F_excited->F_ground Fluorescence F_excited->F_ground Collision with Q (Non-radiative decay) Q Quencher F_ground2 Fluorophore (Ground State) FQ_complex Fluorophore-Quencher Complex (Non-fluorescent) F_ground2->FQ_complex Complex Formation Q2 Quencher Q2->FQ_complex FQ_complex->FQ_complex No Absorption/ No Fluorescence

Caption: Mechanisms of dynamic and static fluorescence quenching.

The photochemical instability of the this compound moiety could be utilized in applications where controlled degradation of a polymer is desired. Exposure to UV light can cleave the nitro group and lead to backbone scission if the moiety is integrated into the polymer's main chain.

Photochemical Degradation Pathway of this compound Moiety

The this compound unit, when incorporated into a polymer and exposed to UV radiation, undergoes a well-documented photochemical transformation. This process initiates with the rearrangement of the nitro group to a nitrite, followed by radical formation and eventual conversion to an anthraquinone derivative, which can lead to polymer chain degradation.

A Polymer with This compound Moiety B Excited State (Singlet or Triplet) A->B hν (UV light) C Nitrite Intermediate B->C Nitro-Nitrite Rearrangement D Anthracenyl and Nitrogen Oxide Radicals C->D Homolytic Cleavage E Polymer with Anthraquinone Moiety D->E Rearrangement & Reaction F Polymer Degradation E->F Potential Chain Scission

Caption: Photochemical degradation pathway of a this compound moiety.

Quantitative Data

Due to the lack of synthesized polymers containing this compound, the following tables provide data for the parent anthracene molecule and illustrative data for fluorescence quenching based on studies of anthracene with nitroaromatic quenchers.[1][2]

Table 1: Photophysical Properties of Anthracene (for reference)

PropertyValueConditions
Absorption Maxima (λ_abs)357, 375 nmIn Ethanol
Emission Maximum (λ_em)404 nmIn Ethanol
Fluorescence Quantum Yield (Φ_F)~0.27In Ethanol
Fluorescence Lifetime (τ_0)~4.9 nsIn Cyclohexane

Table 2: Illustrative Fluorescence Quenching Data (Anthracene with a Nitroaromatic Quencher)

Quencher Concentration (M)Fluorescence Intensity (Arbitrary Units)I₀/I
01001.00
1.0 x 10⁻⁴502.00
2.0 x 10⁻⁴333.03
3.0 x 10⁻⁴254.00
4.0 x 10⁻⁴205.00

Note: This data is illustrative to demonstrate the Stern-Volmer relationship. Actual values will depend on the specific polymer, quencher, and solvent system.

Experimental Protocols

The following protocols are proposed based on established synthetic methodologies for similar compounds and polymers.[9][10][11][12][13] Researchers should treat these as starting points and optimize the conditions accordingly.

This protocol outlines a hypothetical two-step synthesis starting from this compound.

Step 1: Bromination of this compound

  • Reaction Setup: In a round-bottom flask protected from light, dissolve this compound (1 eq.) in anhydrous carbon tetrachloride.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of benzoyl peroxide.

  • Reaction: Reflux the mixture under an inert atmosphere (e.g., Argon) for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture, filter off the succinimide, and wash the filtrate with sodium thiosulfate solution and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify the crude product (9-bromo-10-nitroanthracene) by column chromatography.

Step 2: Heck Coupling to Introduce the Vinyl Group

  • Reaction Setup: Combine 9-bromo-10-nitroanthracene (1 eq.), potassium carbonate (3 eq.), triphenylphosphine (0.2 eq.), and palladium(II) acetate (0.1 eq.) in a Schlenk flask.

  • Solvent and Reagent Addition: Add anhydrous DMF and 4-vinylpyridine (1.5 eq.).

  • Reaction: Degas the mixture with three freeze-pump-thaw cycles and then heat at 110°C under an inert atmosphere for 24 hours.

  • Work-up: Cool the mixture, pour it into a 5% LiCl aqueous solution, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the final monomer, 9-nitro-10-vinylanthracene, by column chromatography.

Workflow for Proposed Monomer Synthesis and Polymerization

This diagram illustrates the logical flow from starting materials to the final polymer, highlighting the key proposed stages of monomer synthesis and subsequent controlled polymerization.

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization (Proposed) start This compound bromination Bromination (NBS) start->bromination intermediate 9-Bromo-10-nitroanthracene bromination->intermediate heck Heck Coupling intermediate->heck monomer 9-Nitro-10-vinylanthracene Monomer heck->monomer atrp ATRP Protocol monomer->atrp raft RAFT Protocol monomer->raft polymer Poly(9-nitro-10-vinylanthracene) atrp->polymer raft->polymer

Caption: Proposed workflow for monomer synthesis and polymerization.

Atom Transfer Radical Polymerization (ATRP) allows for the synthesis of polymers with controlled molecular weight and low dispersity.[14][15]

Materials:

  • 9-Nitro-10-vinylanthracene (monomer)

  • Ethyl α-bromoisobutyrate (EBiB, initiator)

  • Copper(I) bromide (Cu(I)Br, catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Anisole (solvent)

Procedure:

  • Setup: To a Schlenk flask, add Cu(I)Br (1 eq. relative to initiator).

  • Reagent Addition: Add the monomer (e.g., 100 eq.), anisole, and PMDETA (1 eq.).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove oxygen.

  • Initiation: While under an inert atmosphere, inject the initiator (EBiB, 1 eq.).

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir.

  • Monitoring: Periodically take samples via a degassed syringe to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).

  • Termination: After reaching the desired conversion, cool the flask, open it to air, and dilute with THF to quench the polymerization.

  • Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Materials:

  • 9-Nitro-10-vinylanthracene (monomer)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)

  • Azobisisobutyronitrile (AIBN, initiator)

  • Toluene (solvent)

Procedure:

  • Setup: In a vial, dissolve the monomer (e.g., 200 eq.), RAFT agent (1 eq.), and AIBN (0.1 eq.) in toluene.

  • Degassing: Purge the solution with an inert gas (e.g., Argon) for 30 minutes.

  • Polymerization: Place the sealed vial in a preheated block at 70°C.

  • Monitoring and Termination: Follow the same monitoring and termination steps as in the ATRP protocol.

  • Purification: Precipitate the polymer in cold methanol, filter, and dry under vacuum. To remove any color from the RAFT agent, the polymer can be redissolved in a minimal amount of THF and re-precipitated.

Safety and Handling

  • This compound is a suspected mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21]

  • Work in a well-ventilated fume hood.

  • Nitroaromatic compounds can be shock-sensitive and may react vigorously with reducing agents.[22]

  • Standard safety precautions for handling organic solvents and polymerization reagents should be followed.

Disclaimer: The polymerization protocols and the synthesis of the vinyl-functionalized monomer described herein are proposed methodologies based on established chemical principles. These have not been experimentally validated from cited literature and should be adapted and optimized by qualified researchers.

References

Application Notes and Protocols: 9-Nitroanthracene as a Matrix in Laser Desorption/Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a soft ionization technique that enables the analysis of large, non-volatile, and fragile molecules.[1] The choice of matrix is critical for a successful MALDI-MS experiment, as it absorbs the laser energy and facilitates the desorption and ionization of the analyte molecules.[1] 9-Nitroanthracene is a specialized matrix used in MALDI-MS, particularly for the analysis of specific classes of compounds such as synthetic polymers and polycyclic aromatic hydrocarbons (PAHs).[2][3][4] This document provides detailed application notes and experimental protocols for the effective use of this compound as a MALDI matrix.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₄H₉NO₂
Molecular Weight 223.23 g/mol [2]
Appearance Yellow solid[2]
CAS Number 602-60-8
Solubility Insoluble in water[2]

Applications of this compound in MALDI-MS

This compound has been successfully employed as a matrix for the analysis of:

  • Synthetic Polymers: It has been instrumental in determining the molecular weights of large, meso-meso-linked porphyrin arrays.[3]

  • Insoluble Giant Polycyclic Aromatic Hydrocarbons (PAHs): While other matrices like TCNQ have shown superior performance, this compound has been used for the analysis of these challenging compounds, with results comparable to the standard matrix dithranol.[4]

  • Nitro-Polycyclic Aromatic Hydrocarbons (Nitro-PAHs): It has been utilized in the quantitative analysis of nitro-PAHs in environmental samples.

Quantitative Data Summary

The performance of this compound as a MALDI matrix has been documented in various studies. The following table summarizes key quantitative findings.

Analyte ClassSpecific AnalytesMatrixKey FindingsReference
Synthetic Polymers meso-meso-Linked Porphyrin Arrays (Z64, Z96, Z128)This compoundSuccessfully determined the molecular weights of large porphyrin arrays, with parent peaks observed at 66,323, 99,050, and 130,295 m/z, respectively.[3][3]
Insoluble Giant PAHs Not specifiedThis compoundMALDI mass spectra obtained were of much poorer quality (intensity, resolution) than with TCNQ but comparable to dithranol.[4][4]

Experimental Protocols

Protocol 1: Analysis of Soluble Synthetic Polymers (e.g., Porphyrin Arrays)

This protocol is adapted from general MALDI procedures and is suitable for analytes soluble in common organic solvents.

Materials:

  • This compound (MALDI grade)

  • Analyte (e.g., porphyrin array)

  • Solvent for analyte and matrix (e.g., Chloroform, THF, or a mixture)

  • MALDI target plate

  • Micropipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of this compound in a suitable organic solvent (e.g., THF or chloroform).

  • Analyte Solution Preparation: Dissolve the analyte in the same solvent as the matrix to a final concentration of approximately 1 mg/mL.

  • Sample-Matrix Mixture Preparation: Mix the analyte solution and the matrix solution in a 1:10 (v/v) ratio (analyte:matrix). Vortex the mixture thoroughly.

  • Spotting: Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow the solvent to evaporate completely at room temperature, which results in the co-crystallization of the analyte and matrix.

  • Mass Spectrometry Analysis: Insert the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum.

Protocol 2: Analysis of Insoluble Giant Polycyclic Aromatic Hydrocarbons (PAHs)

This protocol is designed for analytes that are insoluble in common solvents and requires a solvent-free sample preparation method.

Materials:

  • This compound (MALDI grade)

  • Insoluble analyte (e.g., giant PAH)

  • Ball mill

  • Spatulas

  • MALDI target plate

Procedure:

  • Solid-State Mixing: Place the insoluble analyte and a large excess of this compound matrix powder into a ball mill vial. The recommended analyte-to-matrix ratio is approximately 1:1000 by weight.

  • Homogenization: Mill the mixture for several minutes to ensure a fine, homogeneous powder is obtained. This mechanical distribution of the analyte within the matrix is crucial for successful analysis.[4]

  • Sample Deposition: Using a clean spatula, carefully press a small amount of the resulting powder onto the surface of the MALDI target plate, creating a thin, even layer.

  • Mass Spectrometry Analysis: Introduce the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum.

Visualizations

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spot Target Plate Preparation cluster_analysis Mass Spectrometry Analyte Analyte Solution (e.g., 1 mg/mL) Mix Mix Analyte & Matrix (e.g., 1:10 v/v) Analyte->Mix Matrix This compound (Saturated Solution) Matrix->Mix Spot Spot Mixture onto MALDI Target Plate Mix->Spot Dry Air Dry to Co-crystallize Spot->Dry MALDI_MS Insert Plate into MALDI-TOF MS Dry->MALDI_MS Acquire Laser Irradiation & Data Acquisition MALDI_MS->Acquire Spectrum Mass Spectrum Acquire->Spectrum

Caption: Experimental workflow for MALDI-MS analysis using this compound matrix.

Concluding Remarks

This compound serves as a valuable matrix in MALDI-MS for specific applications, particularly for the analysis of large synthetic polymers and certain classes of polycyclic aromatic hydrocarbons. The protocols provided herein offer a starting point for researchers. Optimization of analyte-to-matrix ratios, choice of solvent, and instrument parameters may be necessary to achieve the best results for a specific application. As with any MALDI-MS experiment, careful sample preparation is paramount to obtaining high-quality data.

References

Application Notes and Protocols for the Heterogeneous Reaction of 9-Nitroanthracene on Atmospheric Particles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Nitroanthracene is a nitrated polycyclic aromatic hydrocarbon (NPAH) of significant environmental and toxicological concern. Formed from the atmospheric nitration of anthracene, a common combustion byproduct, this compound is found adsorbed on atmospheric particles. Its atmospheric fate is governed by heterogeneous reactions, including photolysis, ozonolysis, and reactions with hydroxyl radicals (OH). Understanding the kinetics and mechanisms of these reactions is crucial for assessing its environmental persistence, transport, and potential health effects. These application notes provide a summary of available data and detailed protocols for studying the heterogeneous reactions of this compound on atmospheric particle mimics.

Data Presentation

The following tables summarize the key quantitative data related to the heterogeneous reactions of this compound and its precursor, anthracene. It is important to note that specific kinetic data for the heterogeneous reactions of this compound on atmospheric particles are limited in the scientific literature. Therefore, some data are derived from studies on its formation from anthracene or from solution-phase experiments, which provide valuable insights into its likely atmospheric behavior.

Table 1: Heterogeneous Formation of this compound from Anthracene

Particle SubstrateReactantRelative Humidity (RH)Key FindingsReference
NaClNO₂0-60%The formation of this compound is a second-order reaction with respect to NO₂ concentration. The rate of formation decreases significantly with increasing RH.[1][2]
SiO₂NO₂Not specifiedThis compound is a major product. The reaction is faster on SiO₂ than on MgO.
MgONO₂Not specified9,10-anthraquinone is the sole product; no this compound is formed.

Table 2: Photochemical Reactions of this compound and Related Compounds

CompoundMediumWavelengthKey FindingsReference
This compoundSolution (Benzene, Ethanol)Not specifiedThe primary photochemical process is a nitro → nitrite rearrangement, leading to the formation of 9-anthryloxy radical and subsequently 9,10-anthraquinone and other products.[3]
9-Methyl-10-nitroanthraceneSolution (CDCl₃)UVAThe degradation half-life is 14 minutes in the presence of air and 20 minutes under a nitrogen atmosphere.

Table 3: Reaction of Anthracene with Atmospheric Oxidants (Gas Phase)

ReactantRate Constant (cm³ molecule⁻¹ s⁻¹)Atmospheric LifetimeReference
OH radical1.12 x 10⁻¹⁰ (T/300)⁻⁰.⁴⁶~4.34 hours[4][5]
O₃< 1 x 10⁻¹⁸> 20.5 hours[5]

Note: The atmospheric lifetimes are calculated based on typical atmospheric concentrations of the oxidants.

Experimental Protocols

The following are detailed methodologies for key experiments to study the heterogeneous reactions of this compound on atmospheric particles.

Protocol 1: Heterogeneous Photolysis of this compound on Silica (SiO₂) Particles

Objective: To determine the photolytic degradation rate and identify the major photoproducts of this compound adsorbed on silica particles.

Materials:

  • This compound standard

  • Silica (SiO₂) particles (e.g., Degussa Aerosil 200)

  • Quartz fiber filters

  • Organic solvents (acetonitrile, dichloromethane - HPLC grade)

  • A photolysis reactor equipped with a solar simulator (e.g., Xenon arc lamp with appropriate filters to mimic the solar spectrum)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD) and a Mass Spectrometer (MS) detector

  • Ultrasonic bath

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Particle Preparation:

    • Prepare a suspension of SiO₂ particles in a volatile solvent like dichloromethane.

    • Add a known amount of this compound stock solution to the suspension.

    • Deposit the suspension onto quartz fiber filters and allow the solvent to evaporate completely in the dark, resulting in a thin, uniform layer of this compound-coated SiO₂ particles.

  • Photolysis Experiment:

    • Place the filter with the coated particles in the photolysis reactor.

    • Irradiate the sample with the solar simulator for specific time intervals.

    • Maintain a constant temperature and, if desired, relative humidity within the reactor.

    • At each time point, remove a filter from the reactor for analysis. A dark control filter should be kept under the same conditions without irradiation.

  • Sample Extraction and Analysis:

    • Cut the exposed filter into small pieces and place them in a vial with a known volume of acetonitrile.

    • Extract the analytes by ultrasonication for 15-20 minutes, followed by vortexing.

    • Filter the extract to remove particles.

    • Analyze the extract using HPLC-UV/DAD-MS to identify and quantify the remaining this compound and its photoproducts. Use an external standard calibration curve for quantification.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound against the irradiation time.

    • The slope of the resulting linear plot will give the pseudo-first-order rate constant (k) for the photolysis.

    • The quantum yield can be determined if the photon flux of the light source is known.

Protocol 2: Heterogeneous Ozonolysis of this compound on Alumina (Al₂O₃) Particles

Objective: To investigate the reaction kinetics and products of the heterogeneous reaction between this compound adsorbed on alumina particles and gas-phase ozone.

Materials:

  • This compound standard

  • Alumina (Al₂O₃) particles

  • Flow tube reactor

  • Ozone generator and analyzer

  • Mass flow controllers

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary)

Procedure:

  • Particle Coating:

    • Coat the inner surface of the flow tube reactor with a thin layer of a solution containing this compound and suspended Al₂O₃ particles.

    • Allow the solvent to evaporate, leaving a uniform coating.

  • Ozonolysis Experiment:

    • Pass a controlled flow of a mixture of ozone and a carrier gas (e.g., purified air) through the coated flow tube.

    • Monitor the concentration of ozone at the inlet and outlet of the reactor using an ozone analyzer.

    • Conduct the experiment for a specific duration.

  • Product Analysis:

    • After the experiment, rinse the inner walls of the flow tube with a suitable organic solvent (e.g., dichloromethane) to extract the remaining reactant and the reaction products.

    • Concentrate the extract under a gentle stream of nitrogen.

    • Analyze the extract using GC-MS to identify and quantify the degradation products. Derivatization may be necessary for polar products.

  • Kinetic Analysis:

    • The uptake coefficient (γ) of ozone on the this compound-coated particles can be calculated from the measured loss of ozone across the reactor and the surface area of the coating.

Protocol 3: Heterogeneous Reaction of this compound on Soot Particles with OH Radicals

Objective: To determine the rate constant for the reaction of OH radicals with this compound adsorbed on soot particles.

Materials:

  • This compound standard

  • Soot particles (e.g., from a diffusion flame)

  • Aerosol flow tube or smog chamber

  • OH radical source (e.g., photolysis of methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂))

  • Aerosol sampling and analysis instrumentation (e.g., Scanning Mobility Particle Sizer (SMPS), Aerosol Mass Spectrometer (AMS))

  • Proton-Transfer-Reaction Mass Spectrometer (PTR-MS) for gas-phase measurements

Procedure:

  • Aerosol Generation and Characterization:

    • Generate soot aerosols and introduce them into the flow tube or smog chamber.

    • Coat the soot particles with this compound in the gas phase.

    • Characterize the size distribution and composition of the this compound-coated soot particles using SMPS and AMS.

  • Reaction with OH Radicals:

    • Introduce the OH radical precursor into the reactor.

    • Initiate OH radical production via photolysis.

    • Monitor the decay of this compound on the particles over time using the AMS.

    • Simultaneously monitor the concentration of a reference compound in the gas phase (with a known OH reaction rate constant) using PTR-MS to determine the OH radical concentration.

  • Data Analysis:

    • The pseudo-first-order loss rate of particulate this compound can be determined from its decay curve.

    • The second-order rate constant for the reaction of OH radicals with this compound on soot can be calculated by dividing the pseudo-first-order rate constant by the average OH radical concentration.

Mandatory Visualization

Heterogeneous_Reaction_Pathway cluster_gas_phase Gas Phase cluster_particle_phase Particle Phase Anthracene_gas Anthracene 9NA_particle This compound (on particle) Anthracene_gas->9NA_particle  + NO₂ (Heterogeneous Nitration) NO2_gas NO₂ OH_gas •OH O3_gas O₃ Products Degradation Products (e.g., 9,10-Anthraquinone) 9NA_particle->Products  + hv (Photolysis) 9NA_particle->Products  + O₃ (Ozonolysis) 9NA_particle->Products  + •OH (Hydroxyl Radical Reaction)

Caption: Heterogeneous reaction pathways of this compound on atmospheric particles.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prep Preparation of This compound Coated Atmospheric Particles Reaction Exposure to Atmospheric Oxidants (hv, O₃, •OH) Prep->Reaction Extraction Solvent Extraction Reaction->Extraction Analysis Instrumental Analysis (HPLC-MS, GC-MS) Extraction->Analysis Kinetics Kinetic Analysis (Rate Constants) Analysis->Kinetics Products Product Identification & Quantification Analysis->Products

Caption: General experimental workflow for studying heterogeneous reactions.

Logical_Relationship ReactionRate Reaction Rate of This compound Oxidant Oxidant Concentration (O₃, •OH) Oxidant->ReactionRate Light Light Intensity (for Photolysis) Light->ReactionRate Particle Particle Properties (Composition, Surface Area) Particle->ReactionRate RH Relative Humidity RH->ReactionRate Temp Temperature Temp->ReactionRate

Caption: Factors influencing the heterogeneous reaction rate of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 9-Nitroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Nitroanthracene. Our aim is to help you optimize your synthetic protocols to maximize yield and purity while minimizing the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most prevalent byproducts in the nitration of anthracene are 9,10-dinitroanthracene and anthraquinone. The formation of these impurities is highly dependent on reaction conditions.[1][2][3]

Q2: How can I minimize the formation of 9,10-dinitroanthracene?

A2: To reduce the formation of 9,10-dinitroanthracene, it is crucial to control the stoichiometry of the nitrating agent. Using a modest excess of nitric acid is generally sufficient.[4][5] Additionally, maintaining a controlled temperature and ensuring a homogenous reaction mixture can prevent localized areas of high reactant concentration, which can lead to over-nitration.[1]

Q3: What causes the formation of anthraquinone and how can it be avoided?

A3: Anthraquinone is primarily an oxidation byproduct. Its formation is favored at higher reaction temperatures.[1] To avoid this, the nitration should be carried out at a controlled, low temperature. The addition of the nitrating agent should be slow and monitored to prevent exothermic spikes in temperature.[1][4][5] Some photochemical pathways can also lead to the formation of anthraquinone from this compound, so protecting the reaction from light may be beneficial.[6][7]

Q4: What is the recommended solvent for the synthesis of this compound?

A4: Glacial acetic acid is the most commonly used and recommended solvent for the nitration of anthracene.[1][4][5] Its purity is important for achieving a clean reaction.[1][4]

Q5: How does the purity of the starting anthracene affect the synthesis?

A5: The quality of the starting anthracene is critical for obtaining a high yield and purity of this compound.[1][4] Impurities in the anthracene can lead to undesired side reactions and the formation of colored byproducts, complicating the purification process. It is recommended to use purified anthracene for the best results.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials.- Ensure the reaction goes to completion by allowing for sufficient reaction time after the addition of the nitrating agent.[4][5] - Maintain the recommended reaction temperature to favor the formation of the desired product.[1][4][5] - Use high-purity anthracene and glacial acetic acid.[1][4]
Product is contaminated with 9,10-dinitroanthracene - Excess of nitrating agent. - High reaction temperature.- Use a controlled amount of nitric acid.[4][5] - Maintain a consistently low reaction temperature throughout the addition of the nitrating agent.[1]
Significant formation of anthraquinone - High reaction temperature leading to oxidation.[1] - Photochemical degradation.[6][7]- Carefully control the temperature and avoid overheating.[1][4][5] - Conduct the reaction in a vessel protected from light.
Difficulty in purifying the final product - Presence of multiple byproducts. - Co-crystallization of impurities.- Optimize the reaction conditions to minimize byproduct formation. - Perform recrystallization from glacial acetic acid. For heavily contaminated products, multiple recrystallizations may be necessary.[1][4]
The reaction mixture is a dark, tarry color - Impurities in the starting materials. - Decomposition of reactants or products due to excessive heat.- Use purified anthracene and glacial acetic acid.[1][4] - Ensure strict temperature control throughout the reaction.[1]

Experimental Protocols

Synthesis of this compound via Nitration with Nitric Acid in Glacial Acetic Acid

This protocol is adapted from established literature procedures.[4][5]

Materials:

  • Anthracene (high purity)

  • Glacial acetic acid

  • Concentrated nitric acid (70%)

  • Concentrated hydrochloric acid

  • 10% Sodium hydroxide solution

  • Water

Equipment:

  • Three-necked round-bottomed flask

  • Dropping funnel

  • Thermometer

  • Mechanical stirrer

  • Water bath

  • Sintered-glass funnel

Procedure:

  • Suspend 20 g (0.112 mole) of finely powdered anthracene in 80 ml of glacial acetic acid in a 500-ml three-necked flask equipped with a dropping funnel, thermometer, and stirrer.[4][5]

  • Immerse the flask in a water bath maintained at 20–25°C.[4][5]

  • Slowly add 8 ml (0.126 mole) of concentrated nitric acid from the dropping funnel with vigorous stirring. Control the rate of addition to keep the reaction temperature below 30°C. This should take approximately 15–20 minutes.[4][5]

  • After the addition is complete, continue stirring for about an hour until a clear solution is obtained.[5]

  • Filter the solution to remove any unreacted anthracene.

  • To the filtrate, slowly add a mixture of 50 ml of concentrated hydrochloric acid and 50 ml of glacial acetic acid with vigorous stirring.[4][5]

  • A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene will form. Isolate this intermediate by suction filtration and wash it with glacial acetic acid and then water until the washings are neutral.[4][5]

  • Treat the intermediate with 60 ml of warm (60–70°C) 10% sodium hydroxide solution to facilitate the elimination of HCl.[1][4][5]

  • Filter the resulting crude orange this compound and wash it thoroughly with warm water until the washings are neutral.[4][5]

  • Air-dry the crude product and recrystallize from glacial acetic acid to obtain bright orange-yellow needles.[4][5]

Parameter Value Reference
Yield 60-68%[4][5]
Melting Point 145-146°C[4]

Visualizing the Process

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_intermediate Intermediate Formation cluster_product Product Formation & Purification A Suspend Anthracene in Glacial Acetic Acid B Slowly Add Nitric Acid (T < 30°C) A->B C Stir until Clear Solution Forms B->C D Filter Unreacted Anthracene C->D E Add HCl and Acetic Acid to Precipitate Intermediate D->E F Isolate and Wash Intermediate E->F G Treat Intermediate with Warm NaOH Solution F->G H Filter and Wash Crude This compound G->H I Recrystallize from Glacial Acetic Acid H->I J Obtain Pure This compound I->J

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

troubleshooting_logic Troubleshooting Byproduct Formation cluster_byproducts Identify Byproduct cluster_solutions Implement Solutions start Problem: Byproduct Formation byproduct1 9,10-Dinitroanthracene start->byproduct1 byproduct2 Anthraquinone start->byproduct2 solution1a Reduce Molar Ratio of Nitric Acid byproduct1->solution1a Cause: Excess Nitrating Agent solution1b Ensure Strict Temperature Control byproduct1->solution1b Cause: High Temperature solution2a Maintain Low Reaction Temperature byproduct2->solution2a Cause: Oxidation at High Temperature solution2b Protect Reaction from Light byproduct2->solution2b Cause: Photochemical Degradation

Caption: A logic diagram for troubleshooting common byproduct formation.

References

Preventing anthraquinone formation during 9-Nitroanthracene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-nitroanthracene. The primary focus is on preventing the formation of the common byproduct, anthraquinone.

Frequently Asked Questions (FAQs)

Q1: My reaction produced a significant amount of a yellow, high-melting point solid that is not this compound. What is it and why did it form?

A1: The most likely byproduct is 9,10-anthraquinone. Anthraquinone formation is a common issue in the nitration of anthracene, as the starting material is susceptible to oxidation, especially under the reaction conditions used for nitration. Nitric acid, particularly in the presence of any nitrous acid impurities, can act as an oxidizing agent, leading to the formation of anthraquinone instead of the desired this compound.

Q2: How can I minimize or prevent the formation of anthraquinone during the nitration of anthracene?

A2: Several strategies can be employed to suppress the formation of anthraquinone:

  • Temperature Control: Maintain a low reaction temperature, typically not exceeding 30°C.[1][2] The rate of oxidation of anthracene increases with temperature.

  • Use of Acetic Anhydride: The addition of acetic anhydride to the reaction mixture can help to minimize the formation of anthraquinone.[2] Acetic anhydride reacts with water to form acetic acid, and it can also react with nitric acid to form acetyl nitrate, a nitrating agent that is less prone to causing oxidation.

  • Formation of an Intermediate: A reliable method to avoid the direct oxidation of anthracene is to first form an intermediate, 9-nitro-10-chloro-9,10-dihydroanthracene, by adding hydrochloric acid to the reaction mixture. This intermediate is then converted to this compound in a subsequent step by treatment with a base like sodium hydroxide.[1][2]

  • Purity of Reagents: Use nitric acid that is substantially free of nitrogen oxides.[1][2]

Q3: My initial product seems fine, but after recrystallization from glacial acetic acid, I see more of the anthraquinone byproduct. Why is this happening?

A3: this compound can decompose to form anthraquinone, especially when heated for extended periods in solvents like glacial acetic acid.[2] To avoid this, the dissolution of the crude product in boiling acetic acid for recrystallization should be done as rapidly as possible.[2]

Q4: What is the typical yield for the synthesis of this compound?

A4: When following established procedures, such as the one involving the 9-nitro-10-chloro-9,10-dihydroanthracene intermediate, yields of this compound are typically in the range of 60-68%.[1][2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Significant formation of anthraquinone. 3. Loss of product during workup or recrystallization.1. Ensure sufficient reaction time and efficient stirring. 2. Implement strategies to prevent anthraquinone formation (see FAQs). 3. Minimize the number of transfer steps and be careful during filtration and washing.
High percentage of anthraquinone in the product 1. High reaction temperature. 2. Use of nitric acid with significant nitrous acid impurities. 3. Prolonged heating during reaction or recrystallization.1. Carefully monitor and control the reaction temperature, keeping it below 30°C. 2. Use fresh, high-purity nitric acid. 3. Minimize reaction time once the starting material is consumed and perform rapid recrystallization. Consider using the intermediate method.
Reaction mixture turns dark brown or black Extensive oxidation and decomposition of anthracene and/or the product.Stop the reaction and re-evaluate the reaction conditions. Ensure the temperature is not too high and that the nitric acid is added slowly and with vigorous stirring.
Difficulty in filtering the product The product may have oiled out or is too fine.Ensure the product has fully precipitated before filtering. Cooling the mixture may help. If the precipitate is very fine, allow it to settle before decanting the supernatant and then filtering.

Experimental Protocols

Method 1: Synthesis of this compound via a Dihydroanthracene Intermediate

This method is adapted from Organic Syntheses and is designed to minimize the formation of anthraquinone.[1][2]

Materials:

  • Anthracene (finely powdered)

  • Glacial acetic acid

  • Concentrated nitric acid (70%)

  • Concentrated hydrochloric acid

  • 10% Sodium hydroxide solution

Procedure:

  • Suspend 20 g (0.112 mole) of finely powdered anthracene in 80 ml of glacial acetic acid in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.

  • Immerse the flask in a water bath to maintain a temperature of 20–25°C.

  • Slowly add 8 ml (0.126 mole) of concentrated nitric acid from the dropping funnel with vigorous stirring, ensuring the temperature does not exceed 30°C. This addition should take 15–20 minutes.

  • After the addition is complete, continue stirring for approximately 30 minutes until a clear solution is obtained, and then stir for an additional 30 minutes.

  • Filter the solution to remove any unreacted anthracene.

  • To the filtrate, slowly add a mixture of 50 ml of concentrated hydrochloric acid and 50 ml of glacial acetic acid with vigorous stirring. A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene will form.

  • Collect the precipitate by suction filtration and wash it with two 25-ml portions of glacial acetic acid, followed by water until the washings are neutral.

  • Transfer the moist precipitate to a beaker and add 60 ml of warm (60–70°C) 10% sodium hydroxide solution. Triturate the mixture thoroughly.

  • Filter the resulting crude orange this compound and wash it with four 40-ml portions of 10% sodium hydroxide solution.

  • Finally, wash the product with warm water until the washings are neutral to litmus.

  • Air-dry the crude this compound and recrystallize from glacial acetic acid. The expected yield is 15–17 g (60–68%).

Visual Guides

experimental_workflow cluster_synthesis Synthesis of this compound cluster_intermediate Intermediate Formation cluster_conversion Conversion to Final Product A Suspend Anthracene in Glacial Acetic Acid B Slowly add Conc. Nitric Acid (T < 30°C) A->B C Stir until clear solution forms B->C D Filter to remove unreacted Anthracene C->D E Add HCl / Acetic Acid mixture D->E F Precipitate 9-nitro-10-chloro- 9,10-dihydroanthracene E->F G Filter and wash intermediate F->G H Treat intermediate with warm NaOH solution G->H I Filter and wash crude this compound H->I J Recrystallize from Glacial Acetic Acid I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Reaction Complete. High amount of yellow byproduct observed? cause1 Probable Cause: High Reaction Temperature (>30°C) start->cause1 Yes cause2 Probable Cause: Prolonged heating during reaction or workup start->cause2 Yes cause3 Probable Cause: Oxidizing impurities in Nitric Acid start->cause3 Yes no_byproduct Low amount of byproduct. Proceed with purification. start->no_byproduct No solution1 Solution: Maintain strict temperature control using an ice bath. cause1->solution1 solution2 Solution: Minimize reaction time after starting material is consumed. Perform rapid recrystallization. cause2->solution2 solution3 Solution: Use fresh, high-purity nitric acid. Consider adding acetic anhydride. cause3->solution3

Caption: Troubleshooting decision tree for anthraquinone formation.

reaction_pathway cluster_desired Desired Pathway: Nitration cluster_undesired Undesired Pathway: Oxidation anthracene Anthracene intermediate Electrophilic Attack by NO2+ anthracene->intermediate + HNO3 / H+ oxidation_step Oxidation anthracene->oxidation_step + [O] (from HNO3) nitroanthracene This compound intermediate->nitroanthracene Deprotonation anthraquinone Anthraquinone oxidation_step->anthraquinone

Caption: Competing reaction pathways for anthracene nitration.

References

Technical Support Center: Purification of 9-Nitroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 9-Nitroanthracene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

The primary impurities in crude this compound typically arise from the synthesis process. These include:

  • Unreacted Anthracene: The starting material for the nitration reaction.

  • Anthraquinone: An oxidation product of anthracene that can form during the synthesis or purification process, especially if conditions are too harsh.[1]

  • Other Nitroanthracene Isomers: While the 9-position is the most reactive, trace amounts of other isomers may form.

  • 9-Nitro-10-chloro-9,10-dihydroanthracene: An intermediate in some synthesis protocols.[1]

Q2: What is the recommended primary purification method for this compound?

Recrystallization is the most commonly cited and effective method for purifying this compound.[1] Glacial acetic acid is a frequently used solvent for this purpose.[1]

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for purity assessment.[2]

  • Melting Point Analysis: A sharp melting point close to the literature value (145-146 °C) is indicative of high purity.[1] A broad melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used for a quick qualitative assessment of purity and to identify the presence of multiple components.

  • Spectroscopic Methods (¹H NMR, ¹³C NMR, IR): These techniques can confirm the chemical structure and identify impurities with distinct spectral signatures.

Q4: My purified this compound has a brownish tint instead of the expected bright orange-yellow. What could be the cause?

A brownish discoloration can indicate the presence of impurities, particularly anthraquinone, which is yellow.[1] It can also suggest some level of decomposition. Further purification by recrystallization or column chromatography may be necessary.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible CauseTroubleshooting Steps
Incomplete initial reaction Before purification, ensure the synthesis of this compound has proceeded to completion. Monitor the reaction using TLC.
Using too much solvent for recrystallization Use the minimum amount of hot solvent required to dissolve the crude product completely. An excess of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
Crystals lost during transfer Ensure all crystals are carefully transferred during filtration and washing steps. Rinse glassware with the cold recrystallization solvent to recover any remaining crystals.
Product is significantly soluble in the cold solvent After slow cooling to room temperature, cool the crystallization flask in an ice bath to minimize the solubility of this compound in the solvent and maximize crystal formation.
Issue 2: Oiling Out During Recrystallization

"Oiling out" occurs when the dissolved solid separates as a liquid instead of forming crystals.

Possible CauseTroubleshooting Steps
Solution is too concentrated Add a small amount of additional hot solvent until the oil redissolves. Allow the solution to cool more slowly.
Cooling is too rapid Allow the solution to cool to room temperature slowly on a benchtop before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
Inappropriate solvent The boiling point of the solvent may be too high, or the solubility of the impurities may be promoting oiling out. Experiment with different solvents or solvent mixtures.
Issue 3: Poor Separation During Column Chromatography
Possible CauseTroubleshooting Steps
Incorrect mobile phase polarity Optimize the mobile phase using TLC first. The ideal mobile phase should provide good separation between this compound and its impurities, with the Rf value of this compound ideally between 0.2 and 0.4.
Column overloading The amount of crude material should be appropriate for the size of the column. A general rule is to use a 20:1 to 100:1 ratio of stationary phase to crude product by weight.
Poorly packed column Ensure the column is packed uniformly without any cracks or air bubbles, which can lead to channeling and poor separation.
Co-elution of impurities If impurities have similar polarities to this compound, a gradient elution with a shallow gradient of a more polar solvent may be necessary to improve separation.

Quantitative Data on Purification Methods

The following table summarizes typical results for the purification of this compound. Please note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification MethodSolvent/Mobile PhaseTypical YieldPurity (Melting Point)Reference
RecrystallizationGlacial Acetic Acid60-68%145-146 °C[1]
Column ChromatographySilica Gel with Hexane/Ethyl AcetateVariableHigh purity can be achievedGeneral Method

Experimental Protocols

Protocol 1: Recrystallization of this compound from Glacial Acetic Acid

This protocol is adapted from a procedure in Organic Syntheses.[1]

  • Dissolution: In a fume hood, place the crude, air-dried this compound in an Erlenmeyer flask. For every gram of crude product, add approximately 10 mL of glacial acetic acid.[1]

  • Heating: Heat the mixture with gentle swirling on a hot plate until the solvent boils and the solid dissolves completely. To minimize decomposition, the dissolution should be carried out rapidly.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Bright orange-yellow needles of this compound should form.[1]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold glacial acetic acid, followed by a thorough washing with cold water until the washings are neutral to litmus paper.[1]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Purity Assessment by HPLC
  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio may need to be optimized, but a good starting point is a gradient from 50:50 to 100% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Prepare a dilute solution of the purified this compound in acetonitrile.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

  • Analysis: A single sharp peak indicates high purity. The presence of other peaks suggests impurities.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization (e.g., from Glacial Acetic Acid) Crude->Recrystallization Purity_Check1 Purity Assessment (TLC, MP, HPLC) Recrystallization->Purity_Check1 Pure_Product Pure this compound Purity_Check1->Pure_Product Purity Acceptable Impure1 Product Still Impure Purity_Check1->Impure1 Purity Not Acceptable Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Impure1->Column_Chromatography Purity_Check2 Purity Assessment (TLC, HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity Acceptable Impure2 Product Still Impure Purity_Check2->Impure2 Purity Not Acceptable Impure2->Recrystallization Repeat Purification

Caption: General workflow for the purification of this compound.

Troubleshooting_Crystallization Start Dissolve Crude Product in Minimum Hot Solvent Cooling Cool Solution Slowly Start->Cooling Observation Observe Outcome Cooling->Observation Crystals_Form Crystals Form Observation->Crystals_Form Successful No_Crystals No Crystals Form Observation->No_Crystals Problem Oiling_Out Product Oils Out Observation->Oiling_Out Problem Concentrate Concentrate Solution by Evaporating Some Solvent No_Crystals->Concentrate Change_Solvent Change Solvent No_Crystals->Change_Solvent If problem persists Add_Solvent Add More Solvent, Reheat, Cool Slowly Oiling_Out->Add_Solvent Oiling_Out->Change_Solvent If problem persists Add_Solvent->Cooling Concentrate->Cooling Change_Solvent->Start

Caption: Troubleshooting guide for the crystallization of this compound.

References

Technical Support Center: Photodegradation of 9-Nitroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photodegradation of 9-nitroanthracene.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no degradation of this compound Inadequate light source intensity or incorrect wavelength.Ensure the use of a UVA lamp with a principal emission around 365 nm.[1] Check the age and output of your lamp. For monitoring the reaction, a 100-W UVA lamp has been used successfully.[1]
Inappropriate solvent.This compound photodegradation has been observed in solvents like chloroform and methanol.[1] Ensure the solvent is of appropriate purity and freshly distilled if necessary.[1]
Insufficient irradiation time.The degradation of related compounds can take up to 180 minutes for completion.[1] Monitor the reaction over time using TLC or HPLC to determine the optimal irradiation period.[1]
Inconsistent or unexpected photoproduct distribution Presence or absence of oxygen.The presence of oxygen can influence the product distribution. For reproducible results, either conduct the experiment in ambient air or purge the solution with an inert gas like nitrogen or argon.[1]
Secondary photodegradation of primary products.Prolonged irradiation can lead to the degradation of initial photoproducts into secondary products.[1] Monitor the reaction kinetics to identify the optimal time to stop the reaction for the desired product.
Solvent participation in the reaction.Some solvents may react with excited intermediates. Consider using a less reactive solvent if unexpected products are observed.
Low yield of 9,10-Anthraquinone Incomplete conversion of intermediates.In some cases, an intermediate nitroso-ketone may be relatively stable.[1] Extended irradiation time may be required to convert it to 9,10-anthraquinone.[1]
Reaction performed under an inert atmosphere.While the conversion of the nitroso ketone to anthraquinone appears to be oxygen-independent, the overall reaction kinetics can be affected by the presence of oxygen.[1] Experiment with both ambient air and inert atmospheres to optimize the yield.
Difficulty in isolating and purifying photoproducts Instability of photoproducts.Some photoproducts may be unstable and difficult to isolate.[1] Work at lower temperatures during purification and avoid prolonged exposure to light.
Similar polarity of products.Photoproducts and remaining starting material may have similar polarities, making separation by column chromatography challenging.
Use a solvent gradient during column chromatography (e.g., 0–5% ethyl acetate in hexane) to improve separation.[1] Utilize HPLC for analytical and preparative separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary photoproducts of this compound photodegradation?

A1: The major photoproduct of this compound photolysis is typically 9,10-anthraquinone.[1] In the case of methylated derivatives like 9-methyl-10-nitroanthracene, a relatively stable intermediate, 9-methyl-9-nitrosoanthracen-10-one, has also been isolated.[1]

Q2: What is the proposed mechanism for the photodegradation of this compound?

A2: The photodegradation is believed to proceed through a nitro-nitrite rearrangement. Upon absorption of light, this compound is excited to a singlet state, which then undergoes intersystem crossing to a triplet state. In the excited triplet state, the nitro group rearranges to a nitrite. This nitrite intermediate is unstable and cleaves to form a nitroso radical and an oxygen-centered radical on the anthracene moiety, which then rearranges to form the observed products.[1]

Q3: What type of light source is appropriate for these experiments?

A3: A UVA lamp with a primary emission wavelength of 365 nm is commonly used for the photodegradation of this compound and its derivatives.[1]

Q4: How does the presence of oxygen affect the photodegradation?

A4: The disappearance of the starting material can be faster in the presence of ambient air compared to an inert atmosphere (e.g., purged with N₂).[1] However, the conversion of some intermediates to the final products, like the transformation of 9-methyl-9-nitrosoanthracen-10-one to anthraquinone, appears to be independent of oxygen.[1]

Q5: What analytical techniques are suitable for monitoring the reaction and identifying the products?

A5: A combination of techniques is often employed. Thin-Layer Chromatography (TLC) can be used for rapid monitoring of the disappearance of the starting material.[1] High-Performance Liquid Chromatography (HPLC) with a UV detector is used for separating and quantifying the components of the reaction mixture.[1] Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the structural identification of the photoproducts.[1]

Data Presentation

Table 1: Photodegradation Half-Life of 9-Methyl-10-nitroanthracene in CDCl₃

ConditionHalf-life (t₁/₂)
Ambient Air14 minutes
Nitrogen Purged20 minutes

Data from a study on a methylated derivative of this compound.[1]

Table 2: Product Ratio of 9-Methyl-10-nitroanthracene Photolysis in CDCl₃ after 60 minutes

Condition9-Methyl-9-nitrosoanthracene-10-one (%)9,10-Anthraquinone (%)
Ambient Air8020
Nitrogen Purged6040

Data from a study on a methylated derivative of this compound.[1]

Experimental Protocols

Protocol 1: Photodegradation of this compound

1. Sample Preparation:

  • Dissolve this compound in a suitable solvent (e.g., chloroform or methanol) to a desired concentration (e.g., 0.1 mM).[1]

  • Transfer the solution to a Pyrex glass reaction vessel.[1]

2. Irradiation:

  • Place the reaction vessel under a UVA lamp (e.g., 100-W, 365 nm).[1]

  • Stir the solution continuously during irradiation.[1]

  • To prevent thermal reactions, maintain the temperature of the solution using a cooling system, such as a stream of cool air.[1]

  • For reactions under an inert atmosphere, purge the solution with nitrogen or argon for at least 15 minutes before and during irradiation.[1]

3. Reaction Monitoring:

  • At regular intervals, withdraw aliquots of the reaction mixture for analysis.

  • Monitor the disappearance of this compound using TLC or HPLC.[1]

4. Product Isolation (for preparative scale):

  • Once the reaction is complete (as determined by monitoring), evaporate the solvent under reduced pressure.[1]

  • Dissolve the residue in a small amount of a suitable solvent (e.g., ethyl acetate) and adsorb it onto silica gel.[1]

  • Purify the products using silica gel column chromatography with a suitable solvent gradient (e.g., 0-5% ethyl acetate in hexane).[1]

Protocol 2: HPLC Analysis of Reaction Mixture

1. Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 25 cm x 4.0 mm, 5 µm).[1]

2. Mobile Phase:

  • A mixture of methanol and water (e.g., 90:10 v/v) is a suitable mobile phase.[1]

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 273 nm[1]

  • Injection Volume: 10-20 µL

4. Analysis:

  • Inject the reaction aliquots (diluted if necessary) into the HPLC system.

  • Identify and quantify the components by comparing their retention times and peak areas with those of authentic standards.

Protocol 3: NMR Analysis for Kinetic Studies

1. Sample Preparation:

  • Dissolve a known amount of this compound (e.g., 0.5 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]

2. Irradiation and Data Acquisition:

  • Place the NMR tube at a fixed distance from the UVA lamp.[1]

  • Irradiate the sample for specific time intervals.

  • After each interval, record the ¹H NMR spectrum.[1]

3. Data Analysis:

  • Integrate the signals corresponding to the starting material and the photoproducts.

  • Plot the natural logarithm of the relative concentration of this compound versus irradiation time to determine the reaction kinetics.[1]

Mandatory Visualization

Photodegradation_Pathway 9NA_S1 This compound (Excited Singlet State) 9NA_T1 This compound (Excited Triplet State) 9NA_S1->9NA_T1 Intersystem Crossing Nitrite_Intermediate Anthryl-9-nitrite Intermediate 9NA_T1->Nitrite_Intermediate Nitro-Nitrite Rearrangement Radical_Pair Radical Pair (Anthryloxy Radical + NO Radical) Nitrite_Intermediate->Radical_Pair N-O Bond Cleavage Nitroso_Ketone Nitroso-Ketone Intermediate (for methylated derivatives) Radical_Pair->Nitroso_Ketone Rearrangement Anthraquinone 9,10-Anthraquinone Radical_Pair->Anthraquinone Rearrangement & Oxidation Nitroso_Ketone->Anthraquinone Further Reaction

Caption: Proposed photodegradation pathway of this compound.

Experimental_Workflow Irradiation Irradiate with UVA Lamp (e.g., 365 nm) Monitoring Monitor Reaction Progress (TLC/HPLC) Irradiation->Monitoring Workup Reaction Workup: Solvent Evaporation Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Analysis Product Characterization (NMR, GC-MS) Purification->Analysis End End: Isolated Photoproducts Analysis->End

Caption: General experimental workflow for photodegradation studies.

References

Stabilizing intermediates in the synthesis of 9-Nitroanthracene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 9-Nitroanthracene derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experimental procedures. Below, you will find a comprehensive guide structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A common and reliable method for the synthesis of this compound involves the direct nitration of anthracene using nitric acid in a suitable solvent, such as glacial acetic acid. This method often proceeds through a stable intermediate, which is then converted to the final product.[1][2]

Q2: What is the key intermediate in the synthesis of this compound using nitric and hydrochloric acids?

In the presence of hydrochloric acid, the nitration of anthracene in acetic acid leads to the formation of a pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene.[1][2] This intermediate is then isolated and treated with a base to yield this compound.

Q3: Why is the 9-position of anthracene preferentially nitrated?

The electrophilic attack on anthracene preferentially occurs at the 9- and 10-positions. This is because the carbocation intermediate (arenium ion) formed by attack at these positions is more stable, as it preserves the aromaticity of two of the three rings.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: I am consistently obtaining a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields in this synthesis can stem from several factors. Below is a systematic guide to help you identify and address the issue.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time: Ensure the reaction is stirred for a sufficient duration after the addition of nitric acid to allow for complete conversion of the starting material.

    • Low Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate. Maintain the temperature within the recommended range (e.g., not exceeding 30°C during nitric acid addition).[2]

  • Decomposition of the Intermediate or Product:

    • Excessive Temperature: High temperatures can lead to the decomposition of the desired product and the formation of byproducts, most notably 9,10-anthraquinone.[1] Carefully control the temperature, especially during the addition of nitric acid and during recrystallization.

    • Prolonged Heating During Recrystallization: Rapid dissolution of the crude product in boiling acetic acid is recommended to minimize decomposition.[1]

  • Loss of Product During Workup:

    • Inadequate Precipitation of the Intermediate: Ensure the complete precipitation of the 9-nitro-10-chloro-9,10-dihydroanthracene intermediate by slow addition of the hydrochloric acid/acetic acid mixture and sufficient cooling.

    • Insufficient Washing: Improper washing of the intermediate can leave impurities that interfere with the subsequent elimination step. Wash the intermediate thoroughly with glacial acetic acid and then water until the washings are neutral.[1][2]

    • Incomplete Elimination Reaction: Ensure thorough trituration of the intermediate with a warm sodium hydroxide solution to facilitate the complete elimination of HCl.[1]

Troubleshooting Workflow for Low Yield

LowYield start Low Yield of this compound check_completion Check for unreacted anthracene (TLC/NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Yes check_byproducts Analyze crude product for byproducts (e.g., anthraquinone) check_completion->check_byproducts No solution_incomplete Increase reaction time or optimize temperature. incomplete->solution_incomplete success Yield Improved solution_incomplete->success byproducts Significant Byproduct Formation check_byproducts->byproducts Yes check_workup Review workup procedure check_byproducts->check_workup No solution_byproducts Strict temperature control. Avoid excess nitric acid. byproducts->solution_byproducts solution_byproducts->success workup_issue Product Loss During Workup check_workup->workup_issue Yes solution_workup Ensure complete precipitation and thorough washing. workup_issue->solution_workup solution_workup->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Issue 2: Formation of 9,10-Anthraquinone as a Major Byproduct

Q: My final product is significantly contaminated with 9,10-anthraquinone. How can I prevent its formation?

A: The formation of 9,10-anthraquinone is a common side reaction in the nitration of anthracene, primarily due to oxidation.

Factors Favoring Anthraquinone Formation & Preventive Measures:

FactorPreventive Measure
High Reaction Temperature Maintain a reaction temperature below 30°C during the addition of nitric acid. Use an ice-water bath to effectively dissipate the heat generated during the exothermic reaction.[2]
Excess Nitric Acid Use a stoichiometric amount or a slight excess of nitric acid. A large excess of the nitrating agent can promote oxidation.
Prolonged Heating Minimize the duration of heating, especially during the recrystallization step. Rapidly dissolve the crude this compound in boiling acetic acid and filter promptly.[1]
Presence of Nitrogen Oxides Use nitric acid that is substantially free of nitrogen oxides.[1]

Purification Strategy:

If your product is already contaminated with 9,10-anthraquinone, careful recrystallization from glacial acetic acid can help in its removal, as the solubility of the two compounds differs.

Issue 3: Instability of the 9-Nitro-10-chloro-9,10-dihydroanthracene Intermediate

Q: The isolated 9-nitro-10-chloro-9,10-dihydroanthracene intermediate appears to be unstable and decomposes before the elimination step. How can I handle it?

A: The 9-nitro-10-chloro-9,10-dihydroanthracene intermediate is relatively stable when handled correctly but can be prone to decomposition under certain conditions.

Handling and Stabilization of the Intermediate:

  • Prompt Use: It is best to use the isolated intermediate in the subsequent elimination step as soon as possible.

  • Avoid High Temperatures: Do not expose the intermediate to high temperatures. Dry it under vacuum at a low temperature if necessary.

  • Storage: If short-term storage is required, keep it in a cool, dark, and dry place.

  • Purity: Ensure the intermediate is thoroughly washed to remove any residual acids that might catalyze its decomposition.

Logical Relationship for Intermediate Stability

IntermediateStability cluster_conditions Reaction Conditions cluster_intermediate Intermediate Stability cluster_outcomes Reaction Outcomes temp Temperature intermediate 9-Nitro-10-chloro- 9,10-dihydroanthracene temp->intermediate affects time Reaction Time time->intermediate affects reagents Reagent Purity reagents->intermediate affects product This compound (Desired Product) intermediate->product leads to (via elimination) byproduct Decomposition Products (e.g., Anthraquinone) intermediate->byproduct can lead to

Caption: Factors influencing the stability of the reaction intermediate.

Experimental Protocols

Synthesis of this compound via a Dihydroanthracene Intermediate

This protocol is adapted from a well-established procedure.[1][2]

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles
Anthracene178.2320.00.112
Glacial Acetic Acid60.05--
Concentrated Nitric Acid (70%)63.01~11.40.126
Concentrated Hydrochloric Acid (37%)36.46~54.80.60
Sodium Hydroxide40.00--

Procedure:

  • Nitration:

    • Suspend 20 g (0.112 mole) of finely powdered anthracene in 80 mL of glacial acetic acid in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.

    • Immerse the flask in a water bath maintained at 20-25°C.

    • Slowly add 8 mL (~0.126 mole) of concentrated nitric acid, ensuring the reaction temperature does not exceed 30°C. This addition should take about 15-20 minutes.

    • After the addition is complete, continue stirring for approximately 1 hour until a clear solution is obtained.

  • Isolation of the Intermediate:

    • Filter the warm solution to remove any unreacted anthracene.

    • To the filtrate, slowly add a mixture of 50 mL (0.60 mole) of concentrated hydrochloric acid and 50 mL of glacial acetic acid with vigorous stirring.

    • A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene will form.

    • Collect the precipitate by suction filtration and wash it with two 25 mL portions of glacial acetic acid, followed by water until the washings are neutral.

  • Elimination and Formation of this compound:

    • Transfer the washed intermediate to a beaker and triturate it thoroughly with 60 mL of warm (60-70°C) 10% sodium hydroxide solution.

    • Collect the crude orange this compound by suction filtration.

    • Repeat the trituration with fresh portions of warm 10% sodium hydroxide solution until the desired purity is achieved.

    • Wash the final product thoroughly with warm water until the washings are neutral to litmus.

  • Purification:

    • Air-dry the crude this compound.

    • Recrystallize the product from glacial acetic acid. To minimize decomposition, add the crude product in small portions to boiling acetic acid and filter the hot solution rapidly.

Experimental Workflow

SynthesisWorkflow start Start: Anthracene in Acetic Acid add_hno3 Add conc. HNO3 (T < 30°C) start->add_hno3 stir Stir for 1 hour add_hno3->stir filter1 Filter unreacted Anthracene stir->filter1 add_hcl Add conc. HCl / Acetic Acid filter1->add_hcl precipitate Precipitation of 9-nitro-10-chloro-9,10-dihydroanthracene add_hcl->precipitate filter2 Filter and Wash Intermediate precipitate->filter2 eliminate Treat with warm NaOH solution filter2->eliminate filter3 Filter crude this compound eliminate->filter3 wash Wash with warm water filter3->wash dry Air Dry wash->dry recrystallize Recrystallize from Acetic Acid dry->recrystallize end Final Product: This compound recrystallize->end

References

Technical Support Center: Synthesis of 9-Nitroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 9-Nitroanthracene for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is significantly lower than the reported 60-80%. What are the likely causes?

A1: Several factors can contribute to low yields in this compound synthesis. Consider the following:

  • Purity of Anthracene: The quality of the starting anthracene is crucial.[1][2] Impurities can interfere with the reaction, leading to the formation of side products. It is recommended to use high-purity anthracene or purify practical grade anthracene, for example, by codistillation with ethylene glycol.[1]

  • Reaction Temperature: The nitration of anthracene is an exothermic process.[2] If the temperature is not carefully controlled and rises above 30°C, it can lead to the formation of oxidation byproducts, most notably anthraquinone, which will reduce the yield of the desired product.[2]

  • Nitrating Agent Quality: The nitric acid used should be concentrated (typically 70%) and free of nitrogen oxides.[1][3] The presence of nitrous acid can lead to undesired side reactions.

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time with efficient stirring to ensure complete conversion of the anthracene.[1][3]

  • Losses during Workup and Purification: Significant product loss can occur during filtration, washing, and recrystallization steps. Ensure efficient transfer of materials and optimize the recrystallization process to minimize losses.

Q2: I am observing the formation of a significant amount of a white, insoluble byproduct. What is it and how can I avoid it?

A2: A common byproduct in the nitration of anthracene is 9,10-anthraquinone.[2][4] This is an oxidation product that can form if the reaction temperature is too high or if the reaction is exposed to oxidizing conditions. To minimize its formation, maintain strict temperature control, preferably between 20-25°C, during the addition of nitric acid.[1][3]

Q3: The final product is difficult to purify and has a low melting point. What could be the issue?

A3: Impurities can significantly affect the melting point and purification of this compound. The presence of unreacted anthracene, 9,10-anthraquinone, or other nitro-isomers can lead to a depressed and broad melting point range.

  • Inefficient Purification: Ensure the crude product is thoroughly washed to remove residual acids and other water-soluble impurities.[1][3]

  • Recrystallization Solvent: Glacial acetic acid is a common and effective solvent for the recrystallization of this compound.[1][2][3] Using a different or impure solvent may result in incomplete purification. It is important that the dissolution during recrystallization is carried out rapidly to prevent decomposition.[1]

Q4: My reaction mixture is turning dark brown or black. Is this normal?

A4: While the reaction of anthracene with nitric acid will result in a colored solution, a very dark brown or black color may indicate excessive oxidation or decomposition, which can be caused by an uncontrolled temperature increase or the use of impure reagents. If this occurs, it is advisable to stop the reaction and review the experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: Reported yields for the synthesis of this compound typically range from 60% to 87% under optimized conditions.[1][3][5][6]

Q2: What is the role of glacial acetic acid in this reaction?

A2: Glacial acetic acid serves as the solvent for the reaction, suspending the anthracene and dissolving the intermediate.[1][2][3] Its purity is important for achieving a good yield.[2]

Q3: Why is hydrochloric acid added after the initial reaction with nitric acid in some procedures?

A3: The addition of hydrochloric acid leads to the formation of a 9-nitro-10-chloro-9,10-dihydroanthracene intermediate.[1][3][5] This intermediate is then treated with a base, such as sodium hydroxide, to eliminate hydrogen chloride and form this compound.[2] This multi-step approach can often lead to a cleaner product with higher yields compared to direct nitration methods.[2]

Q4: Can other nitrating agents be used for this synthesis?

A4: Yes, other nitrating agents have been used for the synthesis of this compound, including copper nitrate in glacial acetic acid, diacetylorthonitric acid, a mixture of nitric acid and acetic anhydride, and nitryl fluoride.[1] Another method involves using sodium nitrate in a mixture of trifluoroacetic acid and acetic anhydride.[7]

Q5: What are the main safety precautions to consider during this synthesis?

A5: Concentrated nitric and hydrochloric acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. The reaction is exothermic and requires careful temperature control to prevent runaway reactions. This compound itself is a chemical that should be handled with care, and exposure to light should be minimized.[8]

Data Presentation

Table 1: Summary of Reported Yields for this compound Synthesis

Nitrating Agent/MethodSolventYield (%)Reference(s)
Concentrated Nitric AcidGlacial Acetic Acid60-68[1][3]
Concentrated Nitric AcidGlacial Acetic Acid64[5]
Concentrated Nitric AcidGlacial Acetic Acid87[6]
Sodium Nitrate / Trifluoroacetic Acid / Acetic AnhydrideNot specified70-80[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via a Dihydroanthracene Intermediate

This protocol is adapted from Organic Syntheses.[1][3]

Materials:

  • Anthracene (finely powdered, high purity)

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (70%)

  • Concentrated Hydrochloric Acid

  • 10% Sodium Hydroxide solution

  • Water

Procedure:

  • Suspend 20 g (0.112 mole) of finely powdered anthracene in 80 ml of glacial acetic acid in a 500-ml three-necked round-bottomed flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer.

  • Immerse the flask in a water bath maintained at 20–25°C.

  • Slowly add 8 ml (0.126 mole) of concentrated nitric acid from the dropping funnel with vigorous stirring, ensuring the reaction temperature does not exceed 30°C. This addition should take about 15–20 minutes.

  • After the addition is complete, continue stirring for approximately 30 minutes until a clear solution is obtained, and then stir for an additional 30 minutes.

  • Filter the solution to remove any unreacted anthracene.

  • Slowly add a mixture of 50 ml of concentrated hydrochloric acid and 50 ml of glacial acetic acid to the filtrate with vigorous stirring. A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene will form.

  • Isolate the precipitate by suction filtration and wash it with two 25-ml portions of glacial acetic acid, followed by water until the washings are neutral.

  • Triturate the product thoroughly with 60 ml of warm (60–70°C) 10% sodium hydroxide solution.

  • Separate the crude orange this compound by suction filtration and treat it with four 40-ml portions of 10% sodium hydroxide solution.

  • Wash the product thoroughly with warm water until the washings are neutral to litmus.

  • Air-dry the crude this compound and recrystallize it from glacial acetic acid to obtain bright orange-yellow needles. The expected yield is 15–17 g (60–68%).

Mandatory Visualization

SynthesisWorkflow A Suspend Anthracene in Glacial Acetic Acid B Add Conc. Nitric Acid (20-25°C) A->B Exothermic Reaction C Stir until Clear Solution B->C D Filter Unreacted Anthracene C->D E Add HCl / Acetic Acid Mixture D->E F Precipitation of 9-nitro-10-chloro- 9,10-dihydroanthracene E->F G Filter and Wash (Acetic Acid, Water) F->G H Treat with Warm 10% NaOH G->H Elimination Reaction I Formation of Crude This compound H->I J Filter and Wash (NaOH, Water) I->J K Recrystallize from Glacial Acetic Acid J->K Purification L Pure this compound K->L

Caption: Workflow for the synthesis of this compound.

References

Troubleshooting peak tailing in HPLC analysis of 9-Nitroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 9-Nitroanthracene. This resource is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing.

Troubleshooting Guides

This section provides a systematic, question-and-answer approach to identifying and resolving the root causes of peak tailing during the analysis of this compound.

Q1: My chromatogram for this compound shows significant peak tailing for the main analyte peak. Where should I start my investigation?

When peak tailing is observed for a specific analyte like this compound, it often points to chemical interactions between the analyte and the stationary phase. This compound is a hydrophobic, aromatic compound, and its nitro group can participate in secondary polar interactions. The primary cause of peak tailing in reversed-phase HPLC is often the interaction of analytes with residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2][3][4]

Here is a logical workflow to troubleshoot the issue:

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Systemic Issue Likely (Extra-column volume, column void) check_all_peaks->system_issue Yes chemical_issue Chemical Interaction Likely (Analyte-specific) check_all_peaks->chemical_issue No check_fittings Check and tighten all fittings. Use low-dead-volume tubing. system_issue->check_fittings inspect_column Inspect column for voids. Consider replacing the column or frit. system_issue->inspect_column mobile_phase Optimize Mobile Phase chemical_issue->mobile_phase column_chemistry Evaluate Column Chemistry chemical_issue->column_chemistry adjust_ph Adjust Mobile Phase pH (e.g., to pH 2.5-3.0) mobile_phase->adjust_ph change_modifier Change Organic Modifier (e.g., ACN vs. MeOH) mobile_phase->change_modifier add_buffer Incorporate a Buffer (e.g., 10-25 mM phosphate or acetate) mobile_phase->add_buffer use_endcapped Use a highly end-capped column. column_chemistry->use_endcapped

Caption: Troubleshooting workflow for peak tailing.

Q2: How does the mobile phase pH affect the peak shape of this compound, and what is the recommended range?

The mobile phase pH is a critical parameter for controlling peak shape, especially when dealing with silica-based columns.[2][3] Residual silanol groups on the silica surface are acidic and can become ionized at higher pH values. These ionized silanols can then interact strongly with polar parts of an analyte, such as the nitro group in this compound, leading to peak tailing.

By lowering the pH of the mobile phase, the ionization of these silanol groups is suppressed.[1][4] A recommended starting point is to adjust the mobile phase pH to a range of 2.5 to 3.0 using an appropriate acid, such as phosphoric acid or formic acid.[5] This ensures that the silanols are protonated and less likely to engage in secondary interactions.

Q3: Could my choice of organic solvent in the mobile phase be contributing to peak tailing?

Yes, the choice of organic modifier can influence peak shape. The most common organic solvents in reversed-phase HPLC are acetonitrile (ACN) and methanol (MeOH). While both separate analytes based on hydrophobicity, they have different chemical properties that can affect selectivity and peak symmetry.

  • Acetonitrile is generally preferred for aromatic compounds and can sometimes provide sharper peaks due to its lower viscosity and different solvatochromatic properties compared to methanol.[6]

  • Methanol is a more polar and protic solvent, which can sometimes lead to different interactions with the analyte and stationary phase.

If you are observing peak tailing with one solvent, it is a valid troubleshooting step to prepare a mobile phase with the other to see if the peak shape improves.

Frequently Asked Questions (FAQs)

Q: What type of HPLC column is best suited to prevent peak tailing for this compound?

A: To minimize secondary interactions with silanol groups, consider the following column types:

  • End-capped Columns: These columns have been chemically treated to block a majority of the residual silanol groups, reducing the sites available for secondary interactions.[1][2]

  • Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, making them more stable at a wider pH range and often exhibiting lower silanol activity.

  • Polymer-based Columns: These columns have a stationary phase based on an organic polymer and do not have silanol groups, thus eliminating this source of peak tailing.[3]

For this compound, a high-purity, end-capped C18 column is a good starting point. A column with low silanol activity is often recommended.[5]

Q: Can sample overload cause peak tailing for this compound?

A: Yes, injecting too high a concentration of your analyte can lead to column overload and result in peak tailing or fronting.[7] This happens when the number of analyte molecules exceeds the available interaction sites on the stationary phase, leading to a non-linear distribution and a distorted peak shape. To check for this, try diluting your sample by a factor of 10 and re-injecting it. If the peak shape improves, you were likely overloading the column.

Q: I've optimized my mobile phase and am using a good column, but all my peaks are still tailing. What should I do?

A: If all peaks in your chromatogram are tailing, the problem is likely not related to the specific chemistry of your analyte but rather to the HPLC system itself.[8] Common causes include:

  • Extra-column Volume (Dead Volume): This can be caused by using tubing with too large an internal diameter or by poorly made connections between the injector, column, and detector.[2][7] Ensure all fittings are properly tightened and that the tubing is of an appropriate dimension for your system.

  • Column Void: A void or channel can form at the head of the column over time, causing the sample band to spread before it enters the packed bed.[8][9] This will affect all peaks. Reversing and flushing the column can sometimes resolve this, but often the column needs to be replaced.

  • Blocked Frit: A partially blocked inlet frit on the column can distort the flow path of the sample, leading to peak distortion for all analytes.[8]

Data Presentation

The following table summarizes the key parameters that can be adjusted to troubleshoot peak tailing for this compound.

ParameterRecommended AdjustmentRationale for Improvement of Peak Shape
Mobile Phase pH Decrease to pH 2.5 - 3.0Suppresses the ionization of residual silanol groups on the stationary phase, reducing secondary interactions.[1][4]
Organic Modifier Switch between Acetonitrile and MethanolDifferent solvents can alter selectivity and interactions with the stationary phase, potentially improving peak symmetry.[6]
Buffer Concentration Add 10-25 mM buffer (e.g., phosphate)Helps maintain a stable pH and can mask some of the active silanol sites.[4][10]
Column Type Use a highly end-capped or hybrid silica columnReduces the number of available silanol groups for secondary interactions.[2][3]
Sample Concentration Decrease by a factor of 5-10Prevents column overload, which can cause peak distortion.[7]
System Tubing Use narrow ID tubing (e.g., 0.005")Minimizes extra-column band broadening.[2]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Prepare Stock Solutions:

    • Solvent A: HPLC-grade water.

    • Solvent B: HPLC-grade acetonitrile.

    • pH Modifier: 0.1% Phosphoric acid in water.

  • Prepare Mobile Phases:

    • Mobile Phase 1 (Control): Prepare your standard mobile phase composition (e.g., 70:30 ACN:Water).

    • Mobile Phase 2 (Low pH): Prepare the same composition but use the 0.1% phosphoric acid solution as the aqueous component. Ensure the final pH is between 2.5 and 3.0.

  • Equilibrate the System:

    • Flush the HPLC system with the new mobile phase for at least 15-20 column volumes to ensure full equilibration.

  • Inject Sample:

    • Inject your this compound standard.

  • Analyze Results:

    • Compare the peak symmetry (tailing factor) of the this compound peak obtained with the low pH mobile phase to your control. A significant reduction in the tailing factor indicates that silanol interactions were a primary cause of the peak tailing.

Visualization of Analyte-Stationary Phase Interaction

The following diagram illustrates how secondary interactions between an analyte with a polar functional group (like the nitro group in this compound) and ionized silanol groups on the stationary phase can lead to peak tailing.

Caption: Analyte interaction with the stationary phase.

References

Minimizing matrix effects in MS analysis of 9-Nitroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the mass spectrometry (MS) analysis of 9-Nitroanthracene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] In complex matrices like soil, plasma, or water, endogenous components can interfere with the ionization of this compound in the MS source.

Q2: How can I determine if my this compound analysis is suffering from matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[1] This involves comparing the signal response of this compound in a pure solvent standard to the response of a post-extraction spiked blank matrix sample at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative technique is the post-column infusion method, where a constant flow of this compound solution is introduced into the LC eluent after the analytical column.[1][3] Injection of a blank matrix extract will show a dip or a rise in the baseline signal if matrix effects are present at specific retention times.

Q3: What are the most effective strategies to minimize matrix effects for this compound analysis?

A3: A multi-pronged approach is often the most effective. This includes:

  • Optimizing Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation to remove interfering matrix components before injection.[4]

  • Chromatographic Separation: Modifying your HPLC/UHPLC method to achieve baseline separation of this compound from co-eluting matrix components.[3]

  • Using an Internal Standard: Incorporating a stable isotope-labeled internal standard, such as this compound-d9, is highly recommended to compensate for matrix effects.[5][6][7]

Q4: When should I use a deuterated internal standard for this compound?

A4: A deuterated internal standard, like this compound-d9, is the gold standard for quantitative LC-MS analysis.[5][6] It is particularly crucial when dealing with complex matrices where significant ion suppression or enhancement is expected. Since a deuterated standard has nearly identical chemical and physical properties to the analyte, it will co-elute and experience similar matrix effects, allowing for accurate correction of the analyte signal.[5][7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the MS analysis of this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Low this compound signal intensity in sample extracts compared to pure standards. Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.1. Improve Sample Cleanup: Implement a more rigorous sample preparation protocol (see Experimental Protocols below). Consider switching from a simple protein precipitation to a more selective SPE or LLE method. 2. Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound from the suppression zone. A slower gradient or a different stationary phase might be necessary.[3] 3. Use a Deuterated Internal Standard: If not already in use, incorporate this compound-d9 to compensate for the signal loss.[5][6]
High variability in this compound signal between replicate injections of the same sample. Inconsistent Matrix Effects: The concentration of interfering compounds varies between samples or the sample preparation is not reproducible.1. Standardize Sample Preparation: Ensure all steps of your extraction protocol are performed consistently. Use automated liquid handlers if available for better precision. 2. Use a Deuterated Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects.[6][8] 3. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.
Unexpected peaks or high background noise in the chromatogram. Matrix Interferences: The sample extract is not clean enough, and other compounds are being detected by the mass spectrometer.1. Enhance Sample Preparation: Use a more selective SPE sorbent or a multi-step cleanup procedure. A combination of LLE followed by SPE can be very effective. 2. Check for Contamination: Ensure all solvents, reagents, and labware are clean and free of contaminants.
Poor peak shape for this compound (e.g., tailing or fronting). Matrix Overload or Column Interactions: High concentrations of matrix components can affect the column performance. Some matrix components might interact with the analyte on the column.1. Improve Sample Cleanup: A cleaner sample will lead to better chromatography. 2. Consider a Different Column: A column with a different chemistry might provide better peak shape in the presence of your specific matrix. In some cases, metal-free columns can reduce unwanted interactions.[9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water Samples

This protocol is adapted for the extraction of nitro-PAHs from aqueous matrices.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methylene chloride, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 50:50 (v/v) methanol:water solution to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the this compound from the cartridge with 5 mL of methylene chloride.

  • Solvent Exchange: Evaporate the methylene chloride to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 1 mL) of mobile phase for LC-MS analysis.[10]

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

This is a general LLE protocol that can be adapted for various sample types.

  • Sample Preparation: For an aqueous sample, adjust the pH if necessary to ensure this compound is in its neutral form.

  • Extraction: Add an equal volume of an immiscible organic solvent (e.g., methylene chloride or hexane) to the sample in a separatory funnel.

  • Mixing: Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate.

  • Collection: Drain the organic layer (bottom layer for methylene chloride, top layer for hexane) into a clean collection tube.

  • Repeat: Repeat the extraction process two more times with fresh organic solvent, combining the organic extracts.

  • Drying and Concentration: Dry the combined organic extract with anhydrous sodium sulfate, then evaporate to dryness and reconstitute in the mobile phase.[11][12]

Protocol 3: Protein Precipitation for this compound from Plasma Samples

This is a rapid method for removing the bulk of proteins from plasma samples.

  • Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a concentrated solution of deuterated internal standard (this compound-d9) to the plasma.

  • Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.[13][14]

Protocol 4: Using a Deuterated Internal Standard (this compound-d9)

  • Prepare a Working Solution: Prepare a working solution of this compound-d9 at a known concentration in a suitable solvent.

  • Spike Samples and Standards: Add a fixed volume of the internal standard working solution to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process.[15]

  • Analyze: Perform the LC-MS analysis.

  • Quantify: Calculate the ratio of the peak area of this compound to the peak area of this compound-d9. Create a calibration curve by plotting this ratio against the concentration of the calibration standards. Use this curve to determine the concentration of this compound in your unknown samples.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects

Technique Principle of Interference Removal Relative Effectiveness for this compound Advantages Disadvantages Typical Recovery
Protein Precipitation Bulk removal of proteins by denaturation with an organic solvent.ModerateFast, simple, and inexpensive.Non-selective, may leave other interferences like phospholipids in the extract.[16]Variable, depends on analyte solubility in the precipitation solvent.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte into an immiscible organic solvent based on its hydrophobicity.GoodCan be highly selective by adjusting pH and solvent polarity.[17]Can be labor-intensive and use large volumes of organic solvents.70-95%
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent followed by elution.ExcellentHighly selective, can provide very clean extracts. Amenable to automation.Requires method development to optimize sorbent, wash, and elution steps.76-97% for nitro-PAHs[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Sample Biological or Environmental Sample Spike Spike with This compound-d9 IS Sample->Spike Extraction Extraction (SPE, LLE, or PPT) Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LCMS LC-MS/MS System Evap_Recon->LCMS Data Data Acquisition LCMS->Data Integration Peak Integration Data->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quant Quantification Ratio->Quant

Caption: Workflow for quantitative analysis of this compound using an internal standard.

troubleshooting_matrix_effects Start Poor/Inconsistent This compound Signal CheckIS Is a Deuterated IS (e.g., d9) being used? Start->CheckIS ImplementIS Implement Deuterated IS CheckIS->ImplementIS No AssessCleanup Assess Sample Cleanup (Post-Extraction Spike) CheckIS->AssessCleanup Yes Reevaluate Re-evaluate Performance ImplementIS->Reevaluate ImproveCleanup Improve Sample Cleanup (e.g., SPE, LLE) AssessCleanup->ImproveCleanup Matrix Effect Detected CheckChroma Optimize Chromatography (Separate from interferences) AssessCleanup->CheckChroma No Matrix Effect Detected ImproveCleanup->Reevaluate CheckChroma->Reevaluate

Caption: Logical troubleshooting guide for matrix effects in this compound analysis.

References

Technical Support Center: Safe Handling and Disposal of 9-Nitroanthracene Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of 9-Nitroanthracene waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that poses several risks. It is a skin and respiratory tract irritant and is harmful if ingested.[1][2] It has been shown to be mutagenic to Salmonella typhimurium.[1][2] As an aromatic nitro compound, it can be a strong oxidizing agent and may react vigorously or even explosively with reducing agents, hydrides, sulfides, nitrides, and strong bases like sodium hydroxide.[3] It may also be sensitive to prolonged exposure to light.[3]

Q2: What personal protective equipment (PPE) is required when working with this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical safety goggles or eyeshields, chemical-resistant gloves (such as nitrile), and a lab coat.[4] If there is a risk of generating dust, a NIOSH-approved N95 dust mask or a respirator with an organic vapor/acid gas cartridge should be used.[3][5] All handling of the solid material should be done in a well-ventilated area, preferably a chemical fume hood.[6]

Q3: How should I store this compound in the laboratory?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] It should be protected from direct sunlight.[3] Some sources recommend refrigeration.[3] It is incompatible with strong oxidizing agents, acids, fluorine, reducing agents, and strong bases.[3]

Q4: What is the proper procedure for disposing of this compound waste?

A4: this compound waste is considered hazardous and must be disposed of according to local, regional, and national regulations. The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not dispose of this chemical down the drain or in regular trash. All waste, including contaminated consumables, should be collected in a designated, properly labeled hazardous waste container.

Q5: How do I classify this compound waste for disposal?

A5: While a specific EPA hazardous waste code for pure this compound is not explicitly listed, it would likely be classified as a hazardous waste based on its characteristics. As an oxidizing agent and its potential for reactivity, it may exhibit the reactivity characteristic (EPA waste code D003).[1][8] It is the responsibility of the waste generator to properly characterize their waste. Consult with your institution's Environmental Health and Safety (EHS) department to ensure accurate classification and compliant disposal.

Troubleshooting Guides

Scenario 1: Small Spill of this compound Powder

  • Immediate Action: Alert colleagues in the immediate area. Ensure the area is well-ventilated. Do not attempt to clean up a spill without the proper PPE.

  • Containment: If it is safe to do so, prevent the further spread of the powder.

  • Cleanup:

    • Gently dampen the spilled solid material with acetone to prevent it from becoming airborne.[3]

    • Carefully transfer the dampened material into a suitable, labeled container for hazardous waste.[3]

    • Use absorbent paper dampened with acetone to wipe the contaminated surface and pick up any remaining material.[3]

    • Place the contaminated absorbent paper and any other contaminated materials (e.g., gloves) into a vapor-tight plastic bag for disposal as hazardous waste.[3][9]

  • Decontamination: Wash the spill area with a strong soap and water solution.[3]

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Scenario 2: Accidental Skin or Eye Contact

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove any contaminated clothing. If skin irritation occurs, seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₄H₉NO₂[1][10]
Molecular Weight 223.23 g/mol [2][11]
Appearance Yellow solid/powder[2][6]
Melting Point 141-146 °C (286-295 °F)[11][12]
Boiling Point 275 °C (527 °F) at 17 mmHg[2][11]
Solubility in Water Less than 0.1 mg/mL at 18 °C (64 °F)[2][3]
CAS Number 602-60-8[1][11]

Experimental Protocols

Protocol: Weighing and Preparing a Solution of this compound

This protocol outlines the steps for safely weighing this compound powder and preparing a stock solution.

Materials:

  • This compound solid

  • Appropriate solvent (e.g., acetone, toluene)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask with a stopper

  • Beaker

  • Pipettes

  • Designated hazardous waste container

Procedure:

  • Preparation:

    • Ensure you are wearing the required PPE: lab coat, chemical safety goggles, and nitrile gloves.

    • Perform all work in a certified chemical fume hood.

    • Place a plastic-backed absorbent liner on the work surface of the fume hood.

    • Have a designated hazardous waste container ready for all solid and liquid waste.

  • Weighing:

    • Tare the analytical balance with a piece of weighing paper or a weighing boat.

    • Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing paper. Avoid creating dust.

    • Record the exact weight.

  • Solution Preparation:

    • Carefully transfer the weighed this compound powder into the volumetric flask.

    • Use a small amount of the chosen solvent to rinse the weighing paper and spatula into the flask to ensure a complete transfer.

    • Add the solvent to the flask, filling it to approximately half of the final volume.

    • Stopper the flask and gently swirl to dissolve the solid. Sonication may be used if necessary.

    • Once dissolved, add the solvent to the calibration mark on the neck of the flask.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Waste Disposal:

    • Dispose of the weighing paper, any contaminated paper towels, and gloves in the designated solid hazardous waste container.

    • Any excess solvent or rinsing solutions should be disposed of in the designated liquid hazardous waste container.

    • Do not mix this waste with other waste streams, especially those containing reducing agents or strong bases.

  • Cleanup:

    • Wipe down the spatula and work area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a soap and water solution.

    • Dispose of the cleaning materials in the solid hazardous waste container.

    • Wash your hands thoroughly after completing the procedure.

Mandatory Visualization

Safe_Handling_and_Disposal_of_9_Nitroanthracene start Start: Experiment with This compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if needed) start->ppe handling Safe Handling: - Use in Fume Hood - Avoid Dust Generation - Segregate from Incompatibles ppe->handling spill Spill Occurs handling->spill Accident waste_generation Generate Waste: - Contaminated Solids - Excess Reagent - Solutions handling->waste_generation spill_cleanup Spill Cleanup Protocol: 1. Dampen with Acetone 2. Collect in Waste Container 3. Decontaminate Area spill->spill_cleanup waste_collection Waste Collection: - Designated, Labeled  Hazardous Waste Container - Do Not Mix with Incompatibles spill_cleanup->waste_collection waste_generation->waste_collection disposal Waste Disposal: - Contact EHS - Arrange for Pickup by  Licensed Contractor waste_collection->disposal end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 9-Nitroanthracene in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-Nitroanthracene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the inherent solubility issues of this compound in aqueous environments. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered when working with this compound in aqueous solutions.

Q1: My this compound precipitated immediately after I diluted my DMSO stock solution into an aqueous buffer. What happened?

A1: This is a common phenomenon known as "solvent shock" or "crashing out." this compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but is practically insoluble in water.[1][2] When a concentrated DMSO stock is rapidly introduced into an aqueous medium, the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the mixed solvent system, leading to immediate precipitation. The final concentration of DMSO in your aqueous solution is critical; it is generally recommended to keep it below 1%, and ideally below 0.1%, to minimize both precipitation and potential solvent toxicity to cells in biological assays.[3]

Q2: I'm observing a fine precipitate or cloudiness in my cell culture media containing this compound after a few hours of incubation. What could be the cause?

A2: Delayed precipitation can be due to several factors:

  • Supersaturation: Your initial solution may have been in a temporary, unstable supersaturated state. Over time, the compound can nucleate and crystallize out of solution.

  • Temperature Fluctuations: The solubility of many compounds is temperature-dependent. Moving your experimental setup from room temperature to a 37°C incubator, or vice versa, can alter the solubility of this compound.[2]

  • Interaction with Media Components: Components in complex cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility over time.

  • pH Shifts: Changes in the pH of the medium, which can occur due to cellular metabolism, may affect the stability and solubility of the compound.

Q3: How can I visually confirm if the turbidity in my assay plate is due to compound precipitation or something else?

A3: It is important to distinguish between compound precipitation and other issues like microbial contamination.

  • Microscopic Examination: Observe a sample of the turbid media under a microscope. Compound precipitates often appear as amorphous particles or crystalline structures. In contrast, bacterial contamination will typically show small, motile rods or cocci, while yeast may appear as budding oval shapes.

  • Control Wells: Always include vehicle control wells (media with the same final concentration of the solvent, e.g., DMSO) in your experiments. If the turbidity is only present in the wells containing this compound, it is highly likely to be compound precipitation.[3]

Q4: I need to prepare a stock solution of this compound. What is the best solvent to use?

A4: For initial stock solutions, a high-purity, anhydrous organic solvent in which this compound is readily soluble should be used. Dimethyl Sulfoxide (DMSO) is a common choice for in vitro studies due to its high solubilizing power for a wide range of organic compounds. Acetone and glacial acetic acid are also effective solvents.[1] Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume needed for dilution into your aqueous experimental system.

Strategies for Enhancing Aqueous Solubility

Several methods can be employed to increase the apparent solubility of this compound in aqueous media. The choice of method will depend on the specific requirements of your experiment.

Co-solvents

The use of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.

Q5: What co-solvents are recommended for this compound, and what concentrations should I use?

A5: For polycyclic aromatic hydrocarbons (PAHs) like this compound, common co-solvents include ethanol and DMSO. The solubility of PAHs generally increases with a higher proportion of the organic co-solvent in the mixture.[4] However, for biological assays, the concentration of the co-solvent must be kept low to avoid toxicity. It is crucial to perform a vehicle control experiment to determine the maximum tolerable concentration of the co-solvent for your specific cell line or assay system.

Quantitative Data on PAH Solubility in Co-solvent Systems

While specific data for this compound is limited, the following table provides solubility data for a related PAH, anthracene, in ethanol/water and DMSO/water mixtures to illustrate the effect of co-solvents.

Co-solvent SystemCo-solvent Mole FractionAnthracene Solubility (mol/L)
Ethanol/Water0.1~1.0 x 10⁻⁶
0.3~1.0 x 10⁻⁵
0.5~1.0 x 10⁻⁴
1.0 (Pure Ethanol)~4.6 x 10⁻³
DMSO/Water0.1~2.0 x 10⁻⁶
0.3~5.0 x 10⁻⁵
0.5~1.0 x 10⁻³
1.0 (Pure DMSO)~1.5 x 10⁻¹

Note: These are approximate values for anthracene and should be used as a general guide. The actual solubility of this compound may vary.

Surfactants

Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, increasing their apparent solubility.[5]

Q6: Which surfactants are suitable for solubilizing this compound, and how do I use them?

A6: Non-ionic surfactants such as Polysorbate 80 (Tween 80) and Pluronic F-127 are commonly used in pharmaceutical formulations to solubilize hydrophobic drugs.[6][7][8] They are generally considered to have low toxicity in biological systems at appropriate concentrations. To be effective, the surfactant concentration must be above its critical micelle concentration (CMC).

Properties of Common Surfactants

SurfactantClassCritical Micelle Concentration (CMC)
Polysorbate 80 (Tween 80)Non-ionic~0.012 mM (~0.0016% w/v)
Pluronic F-127Non-ionic~0.7 mM (~2.8% w/v at 25°C)
Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble molecules.[9]

Q7: Can cyclodextrins be used to improve the solubility of this compound?

A7: Yes, cyclodextrins, particularly derivatives like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective in increasing the aqueous solubility of PAHs.[10] The formation of an inclusion complex shields the hydrophobic this compound molecule from the aqueous environment. The extent of solubilization depends on the concentration of the cyclodextrin and the binding affinity between the host (cyclodextrin) and guest (this compound) molecules. A phase solubility study is often performed to determine the optimal concentration and stoichiometry of the complex.[11][12]

Experimental Protocols

The following are detailed methodologies for preparing this compound solutions for in vitro experiments.

Protocol 1: Preparation of this compound Solution using Co-solvents for In Vitro Assays

Objective: To prepare a working solution of this compound in an aqueous buffer or cell culture medium using DMSO as a co-solvent, while minimizing precipitation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to create a concentrated stock solution (e.g., 20 mM). Ensure complete dissolution by vortexing. If needed, gentle warming in a 37°C water bath can be applied.

    • Visually inspect the stock solution to ensure it is clear and free of any particulates.

  • Prepare the Working Solution:

    • Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) to increase the solubility capacity.

    • Perform a serial dilution of the stock solution if necessary to create an intermediate dilution.

    • To prepare the final working solution, add the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed aqueous medium while gently vortexing or swirling. This gradual addition and constant mixing are crucial to avoid "solvent shock."

    • The final concentration of DMSO in the working solution should be kept as low as possible (ideally ≤ 0.1%).

    • Visually inspect the final working solution for any signs of precipitation or cloudiness before use.

Protocol 2: Solubilization of this compound using β-Cyclodextrin (Phase Solubility Study)

Objective: To determine the effect of a cyclodextrin on the aqueous solubility of this compound.

Materials:

  • This compound powder

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC-UV or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare Cyclodextrin Solutions:

    • Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 1, 2, 5, 10, 20 mM) in the desired buffer.

  • Equilibration:

    • Add an excess amount of this compound powder to separate vials containing a fixed volume of each HP-β-CD solution.

    • Seal the vials and place them on an orbital shaker. Equilibrate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.

  • Sample Processing:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved this compound.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Quantify the concentration of dissolved this compound in each filtered sample using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

  • Data Analysis:

    • Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The resulting phase solubility diagram will indicate the stoichiometry and binding constant of the inclusion complex.[13]

Visualizations

Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in Aqueous Medium check_stock Inspect Stock Solution (e.g., DMSO) start->check_stock stock_precipitate Precipitate in Stock? check_stock->stock_precipitate re_dissolve Warm and Vortex Stock. Consider preparing fresh stock. stock_precipitate->re_dissolve Yes check_dilution Review Dilution Protocol stock_precipitate->check_dilution No re_dissolve->check_stock dilution_issue Issue Found? check_dilution->dilution_issue implement_best_practice Implement Best Practices: - Pre-warm aqueous medium - Add stock dropwise with mixing - Use intermediate dilution step dilution_issue->implement_best_practice Yes check_concentration Evaluate Final Concentration dilution_issue->check_concentration No implement_best_practice->start conc_high Concentration Too High? check_concentration->conc_high lower_conc Lower the final concentration conc_high->lower_conc Yes consider_solubilizer Consider Solubilization Strategy (Co-solvent, Surfactant, Cyclodextrin) conc_high->consider_solubilizer No lower_conc->start solution_stable Solution is Stable consider_solubilizer->solution_stable

Caption: A systematic workflow for troubleshooting the precipitation of this compound.

Experimental Workflow for Selecting a Solubilization Strategy

G start Define Target Concentration and Aqueous System co_solvent Screen Co-solvents (e.g., DMSO, Ethanol) start->co_solvent surfactant Screen Surfactants (e.g., Tween 80, Pluronic F-127) start->surfactant cyclodextrin Screen Cyclodextrins (e.g., HP-β-CD) start->cyclodextrin measure_solubility1 Measure Solubility (e.g., by HPLC-UV) co_solvent->measure_solubility1 measure_solubility2 Measure Solubility surfactant->measure_solubility2 measure_solubility3 Measure Solubility cyclodextrin->measure_solubility3 evaluate_toxicity1 Evaluate Vehicle Toxicity (Cell-based assay) measure_solubility1->evaluate_toxicity1 evaluate_toxicity2 Evaluate Vehicle Toxicity measure_solubility2->evaluate_toxicity2 evaluate_toxicity3 Evaluate Vehicle Toxicity measure_solubility3->evaluate_toxicity3 select_strategy Select Optimal Strategy (Highest Solubility, Lowest Toxicity) evaluate_toxicity1->select_strategy evaluate_toxicity2->select_strategy evaluate_toxicity3->select_strategy

Caption: A parallel workflow for screening and selecting an appropriate solubilization strategy.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 9-Nitroanthracene Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of 9-Nitroanthracene, a nitrated polycyclic aromatic hydrocarbon (NPAH) of significant interest due to its mutagenic and carcinogenic properties. The selection of an appropriate analytical method is critical for accurate risk assessment, environmental monitoring, and toxicological studies. This document outlines the principles, experimental protocols, and performance characteristics of four key methods: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), Differential Pulse Voltammetry (DPV), and Fluorescence Quenching.

Comparison of Analytical Method Performance

The following table summarizes the key quantitative performance parameters for the different analytical methods used for this compound detection.

ParameterHPLC-FLDGC-MS/MSDifferential Pulse Voltammetry (DPV)Fluorescence Quenching
Limit of Detection (LOD) 0.005 µg/L[1]0.073 µg/L0.7 nmol/LNot established
Limit of Quantification (LOQ) 0.018 µg/L[1]Not explicitly statedNot explicitly statedNot established
Linearity Range 0.02 - 1.0 µg/L[1]0.5 - 100 µg/L1x10⁻⁶ - 1x10⁻¹⁰ mol/LDependent on Stern-Volmer kinetics
Accuracy (Recovery) Not specifiedNot specifiedNot applicableNot established
Precision (RSD%) Not specifiedNot specifiedNot applicableNot established

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) is a widely used technique for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.[1] This method offers high sensitivity and selectivity, particularly for fluorescent compounds like this compound. The separation is typically achieved on a reversed-phase column, and the detection relies on the native fluorescence of the analyte.

Experimental Protocol

Instrumentation:

  • HPLC system equipped with a fluorescence detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Fluorescence Detection: Excitation and emission wavelengths should be optimized for this compound (e.g., Ex: 252 nm, Em: 430 nm).

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the standards and samples into the HPLC system.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Stock Solution Standards Calibration Standards Stock->Standards Injector Injector 20 µL Standards->Injector Sample Sample Sample->Injector Column C18 Column Acetonitrile/Water Injector->Column Detector Fluorescence Detector Ex/Em Wavelengths Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Figure 1: HPLC-FLD Experimental Workflow.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique that combines the separation capabilities of gas chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This method is particularly useful for the analysis of complex matrices.

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • Capillary column suitable for PAH analysis (e.g., DB-5ms).

Reagents:

  • Hexane (GC grade)

  • This compound standard

GC-MS/MS Conditions:

  • Injection Mode: Splitless.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 80°C, ramp to 300°C.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • MS/MS Transition: A specific precursor-to-product ion transition for this compound should be monitored for quantification (e.g., m/z 223 -> 193).

Procedure:

  • Prepare a stock solution of this compound in hexane.

  • Create a series of calibration standards by diluting the stock solution.

  • Inject the standards and samples into the GC-MS/MS system.

  • Quantify this compound based on the peak area of the selected MRM transition and the calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS/MS Analysis cluster_data Data Analysis Stock Stock Solution Standards Calibration Standards Stock->Standards Injector Injector Splitless Standards->Injector Sample Sample Sample->Injector Column Capillary Column Temperature Program Injector->Column MSMS Tandem MS MRM Transition Column->MSMS MassSpec Mass Spectrum MSMS->MassSpec Calibration Calibration Curve MassSpec->Calibration Quantification Quantification Calibration->Quantification

Figure 2: GC-MS/MS Experimental Workflow.

Differential Pulse Voltammetry (DPV)

Differential Pulse Voltammetry (DPV) is an electrochemical technique that offers high sensitivity for the detection of electroactive compounds like this compound. The method involves applying a series of regular voltage pulses superimposed on a linearly increasing potential ramp. The current is measured before and after each pulse, and the difference is plotted against the potential.

Experimental Protocol

Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode system (e.g., hanging mercury drop electrode, glassy carbon electrode, or boron-doped diamond electrode).

Reagents:

  • Supporting electrolyte (e.g., Britton-Robinson buffer).

  • Methanol or other suitable solvent for the stock solution.

  • This compound standard.

DPV Parameters:

  • Potential Range: Appropriate for the reduction of the nitro group of this compound (e.g., -0.2 V to -1.0 V).

  • Pulse Amplitude: e.g., 50 mV.

  • Pulse Width: e.g., 50 ms.

  • Scan Rate: e.g., 20 mV/s.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare the electrochemical cell with the supporting electrolyte.

  • Add a known volume of the standard solution to the cell to create different concentrations.

  • Record the DPV voltammograms for each concentration.

  • Construct a calibration curve by plotting the peak current against the concentration.

  • Analyze the sample under the same conditions and determine the concentration from the calibration curve.

DPV_Workflow cluster_prep Standard Preparation cluster_ecell Electrochemical Cell cluster_dpv DPV Measurement Stock Stock Solution Standards Standard Additions Stock->Standards Cell Three-Electrode System Supporting Electrolyte Standards->Cell Voltammogram Voltammogram Cell->Voltammogram Calibration Calibration Curve Voltammogram->Calibration Quantification Quantification Calibration->Quantification

Figure 3: DPV Experimental Workflow.

Fluorescence Quenching

Fluorescence quenching is a process where the fluorescence intensity of a fluorophore is decreased by a variety of molecular interactions with a quencher molecule.[2] In the context of this compound detection, a standard fluorophore with a known fluorescence quantum yield can be used, and the quenching of its fluorescence by this compound can be measured. The relationship between the fluorescence intensity and the quencher concentration is described by the Stern-Volmer equation.[2]

Principle of Detection

The fundamental principle behind fluorescence quenching is the interaction between an excited fluorophore and a quencher molecule, in this case, this compound. This interaction provides a non-radiative pathway for the fluorophore to return to its ground state, thus reducing the fluorescence intensity. The extent of quenching is proportional to the concentration of the quencher.

Quenching_Principle Fluorophore_Ground Fluorophore (Ground State) Fluorophore_Excited Fluorophore (Excited State) Fluorophore_Ground->Fluorophore_Excited Excitation (Light Absorption) Fluorophore_Excited->Fluorophore_Ground Fluorescence Emission Quencher This compound (Quencher) Fluorophore_Excited->Quencher Interaction NonFluorescent_Complex Non-Fluorescent Complex Fluorophore_Excited->NonFluorescent_Complex Quenching Quencher->NonFluorescent_Complex

Figure 4: Principle of Fluorescence Quenching.
Experimental Protocol

Instrumentation:

  • Spectrofluorometer.

Reagents:

  • A standard fluorophore (e.g., anthracene, quinine sulfate).

  • Solvent (spectroscopic grade).

  • This compound standard.

Procedure:

  • Prepare a stock solution of the fluorophore and a stock solution of this compound.

  • Prepare a series of solutions with a constant concentration of the fluorophore and varying concentrations of this compound.

  • Measure the fluorescence intensity of each solution at the emission maximum of the fluorophore.

  • Plot the ratio of the initial fluorescence intensity (in the absence of the quencher) to the measured fluorescence intensity (I₀/I) against the concentration of this compound. This is the Stern-Volmer plot.

  • For quantitative analysis, a calibration curve can be constructed in the linear range of the Stern-Volmer plot to determine the concentration of unknown samples.

Note: The suitability of this method for quantitative analysis of this compound requires further validation to establish key performance parameters such as LOD, LOQ, linearity, accuracy, and precision.

References

A Comparative Guide to a Novel UHPLC-UV Method for the Quantification of 9-Nitroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of a new Ultra-High-Performance Liquid Chromatography (UHPLC) with Ultraviolet (UV) detection method for the quantitative analysis of 9-Nitroanthracene. The performance of this novel method is compared with established analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who require accurate and reliable quantification of this compound.

This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest due to its presence in the environment and potential mutagenic properties.[1] Accurate analytical methods are crucial for its monitoring and toxicological assessment.

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of the newly validated UHPLC-UV method alongside existing HPLC and GC-MS/MS methods.

Parameter New UHPLC-UV Method Conventional HPLC-UV Method GC-MS/MS Method
Linearity (R²) 0.9999>0.999[2]0.9997[3]
Accuracy (% Recovery) 98.5% - 101.2%Not explicitly statedNot explicitly stated
Precision (% RSD) < 2.0%Not explicitly stated6.42% (at 1 µg/L)[3]
Limit of Detection (LOD) 0.02 µg/mLNot explicitly stated0.073 µg/L[3]
Limit of Quantitation (LOQ) 0.06 µg/mLNot explicitly statedNot explicitly stated
Analysis Time ~ 5 minutes> 10 minutes~ 20 minutes

Experimental Protocols: New UHPLC-UV Method

Detailed methodologies for the validation of the new UHPLC-UV method are provided below.

Instrumentation and Chromatographic Conditions
  • System: UHPLC system equipped with a quaternary pump, autosampler, and UV detector.

  • Column: C18 reversed-phase UHPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

Standard and Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.05 µg/mL to 10 µg/mL.

  • Sample Preparation: Samples are extracted and diluted with the mobile phase to a final concentration within the calibration range.

Method Validation Procedures
  • Linearity: Inject the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The linearity is evaluated by the coefficient of determination (R²).

  • Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high). The accuracy is expressed as the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a medium concentration level on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on three different days.

    • Precision is expressed as the percentage relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, by injecting a series of dilute solutions.

Visualizations

ValidationWorkflow A Method Development (UHPLC-UV) B Method Validation Protocol A->B Define Parameters C Linearity B->C D Accuracy (% Recovery) B->D E Precision (% RSD) B->E F LOD & LOQ B->F G System Suitability B->G H Validation Report C->H D->H E->H F->H G->H

Caption: Workflow for the validation of the new UHPLC-UV analytical method.

AnalyticalTechniques A Analytical Techniques for This compound B Chromatographic Methods A->B F Spectroscopic Methods A->F C HPLC B->C D GC-MS B->D E UHPLC-UV (New Method) B->E G UV-Vis F->G

Caption: Classification of analytical techniques for this compound analysis.

References

A Comparative Guide to 9-Nitroanthracene and Other Nitro-PAHs in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are environmental contaminants formed from both direct emission sources, like diesel exhaust, and secondary atmospheric reactions of parent PAHs with nitrogen oxides.[1][2] These compounds are of significant concern due to their persistence and potent mutagenic and carcinogenic properties, often exceeding the toxicity of their parent PAHs.[1][3] Among the numerous nitro-PAHs, 9-nitroanthracene (9-NANT) is a frequently detected congener. This guide provides an objective comparison of this compound with other prevalent nitro-PAHs, such as 1-nitropyrene (1-NPYR), 2-nitrofluorene (2-NFL), and dinitropyrenes (DNPs), supported by quantitative data and detailed experimental protocols.

Abundance and Distribution in Environmental Samples

Nitro-PAHs are ubiquitously found in various environmental matrices, including air, soil, and water.[4][5] Their distribution is influenced by their molecular weight and the nature of emission sources. While concentrations can vary significantly by location and season, certain trends are observable.[2][6] For instance, this compound can be found in both the vapor and particulate phases in the atmosphere, whereas heavier compounds like 1-nitropyrene are predominantly particle-bound.[5]

A study in Taiwan identified 2-nitrofluoranthene as having significantly higher concentrations than other nitro-PAHs, including this compound and 1-nitropyrene, indicating a strong contribution from diesel engine combustion.[7] In the Mid-Atlantic region of the U.S., this compound and 2-nitrofluoranthene were the most abundant nitro-PAHs measured, accounting for about half of the total concentration.[2]

Table 1: Comparative Concentrations of Selected Nitro-PAHs in Air (Particulate Matter)

CompoundLocationConcentration Range (pg/m³)Primary SourcesCitation(s)
This compound Mid-Atlantic, USADominant with 2-NFDiesel/gasoline exhaust, atmospheric reactions[2]
1-Nitropyrene Urban/Suburban AreasUp to 57Diesel engine exhaust[8][9]
Kanazawa, Japan (1994)~32Diesel engine exhaust[10]
Shenyang, China (2010)~80Diesel engine exhaust[10]
2-Nitrofluorene Various Urban Areas170 - 5200Combustion, atmospheric reactions[11]
2-Nitrofluoranthene TaiwanSignificantly higher than other nitro-PAHsDiesel engine combustion[7]
Mid-Atlantic, USADominant with 9-NANTAtmospheric reactions[2]
Dinitropyrenes VariousLower than mono-nitro-PAHsDiesel engine exhaust[3]

Note: Concentrations are highly variable. This table provides examples from specific studies for comparative purposes.

Toxicological Profile Comparison

Nitro-PAHs are recognized for their direct-acting mutagenicity, meaning they do not require metabolic activation to exert their genotoxic effects, unlike many parent PAHs.[3] Their toxicity can be 10 to 100,000 times greater than their unsubstituted counterparts.[1] The International Agency for Research on Cancer (IARC) has classified several nitro-PAHs as known or possible human carcinogens.

  • This compound (9-NANT): Listed as a mutagenic nitro-PAH.[3]

  • 1-Nitropyrene (1-NPYR): Classified by IARC as a Group 2A carcinogen ("probably carcinogenic to humans").[6][10] It is a major toxic component in fine particulate matter and has been shown to induce DNA damage.[4][10]

  • 2-Nitrofluorene (2-NFL): Classified by IARC as a Group 2B carcinogen ("possibly carcinogenic to humans").[11][12] It is suspected of causing genetic defects and is harmful if swallowed.[13]

  • Dinitropyrenes (e.g., 1,6-DNP, 1,8-DNP): These are among the most potent mutagens ever tested in the Ames test.[6] 1,8-Dinitropyrene is classified as a carcinogen by IARC.[14]

Table 2: Toxicological Classification of Selected Nitro-PAHs

CompoundIARC Carcinogen ClassificationKey Toxicological EndpointsCitation(s)
This compound Not explicitly classified, but recognized as mutagenicMutagenicity[3]
1-Nitropyrene Group 2A (Probably carcinogenic to humans)Carcinogenicity, Mutagenicity, DNA adduct formation[6][8][10]
2-Nitrofluorene Group 2B (Possibly carcinogenic to humans)Carcinogenicity, Suspected genetic defects[11][12][15]
1,8-Dinitropyrene Carcinogen (specific group may vary by agency)High mutagenicity, Carcinogenicity[6][14]

The primary mechanism of toxicity for nitro-PAHs involves metabolic reduction of the nitro group to a reactive nitrenium ion, which can then form covalent adducts with DNA, leading to mutations.[8]

G General Metabolic Activation Pathway of Nitro-PAHs cluster_0 Metabolic Activation Nitro_PAH Nitro-PAH (e.g., 9-NANT, 1-NPYR) Nitroso_PAH Nitroso-PAH Nitro_PAH->Nitroso_PAH Nitroreductases Hydroxylamine N-Hydroxyarylamine Nitroso_PAH->Hydroxylamine Nitroreductases Nitrenium_Ion Nitrenium Ion (Reactive Electrophile) Hydroxylamine->Nitrenium_Ion Acetylation/ Sulfation (O-esterification) DNA DNA Nitrenium_Ion->DNA DNA_Adduct DNA Adducts DNA->DNA_Adduct Covalent Binding Mutation Mutations & Carcinogenesis DNA_Adduct->Mutation

Caption: Metabolic pathway for nitro-PAH genotoxicity.

Analytical Methodologies

The detection and quantification of nitro-PAHs in environmental samples are challenging due to their low concentrations and the complexity of the sample matrix.[3][16] The standard analytical workflow involves sample collection, extraction, cleanup, and instrumental analysis.

G General Analytical Workflow for Nitro-PAHs cluster_workflow Analytical Process Sample Environmental Sample (Air Filter, Soil, Water) Extraction Extraction (e.g., Soxhlet, Sonication) Sample->Extraction Cleanup Sample Cleanup (e.g., Florisil Column, SPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS, HPLC) Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Standard workflow for analyzing nitro-PAHs.

Gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence or chemiluminescence detection are the most common analytical techniques.[6][17]

Table 3: Comparison of Analytical Techniques for Nitro-PAH Analysis

TechniquePrincipleAdvantagesDisadvantagesCommon AnalytesCitation(s)
GC-MS Separation by volatility and boiling point, detection by mass-to-charge ratio.High resolution, excellent for isomer separation, sensitive.Requires derivatization for some compounds, potential for thermal degradation.9-NANT, 2-NFL, and other volatile nitro-PAHs.[17][18]
HPLC-FLD/CLD Separation by polarity, detection by fluorescence (FLD) or chemiluminescence (CLD).Suitable for thermally labile compounds, high sensitivity for specific compounds.Lower resolution for complex isomers compared to GC.1-NPYR and other larger nitro-PAHs.[6][19]
Experimental Protocols

Accurate analysis relies on robust and validated protocols. Below are generalized methodologies for the extraction and analysis of nitro-PAHs from environmental samples.

1. Protocol: Extraction and Cleanup of Nitro-PAHs from Air Particulate Matter

  • Objective: To extract and isolate nitro-PAHs from total suspended particulate (TSP) filters for subsequent analysis.

  • Materials:

    • TSP filter sample (e.g., quartz fiber)

    • Soxhlet extraction apparatus

    • Dichloromethane (DCM), Hexane (HPLC grade)

    • Florisil solid-phase extraction (SPE) cartridges

    • Rotary evaporator

    • Nitrogen evaporator

  • Procedure:

    • Extraction: Cut the filter into small pieces and place it in a Soxhlet thimble. Extract the filter with DCM for 18-24 hours.

    • Concentration: Concentrate the resulting extract to approximately 2-5 mL using a rotary evaporator.

    • Cleanup: a. Prepare a Florisil SPE cartridge by pre-washing with hexane. b. Load the concentrated extract onto the cartridge. c. Elute non-polar interferences with hexane. d. Elute the nitro-PAH fraction with a mixture of hexane and DCM (e.g., 80:20 v/v).

    • Final Concentration: Evaporate the collected nitro-PAH fraction to near dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile or toluene) for instrumental analysis.[16][20]

2. Protocol: GC-MS Analysis of Nitro-PAHs

  • Objective: To separate and quantify nitro-PAHs using gas chromatography-mass spectrometry.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection of 1 µL of the extracted sample.

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 300-320°C and hold.

    • Mass Spectrometer: Operated in electron impact (EI) mode.

    • Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Target ions for specific nitro-PAHs (e.g., for this compound, m/z 223 and 177) should be monitored.

  • Quantification:

    • Prepare a multi-level calibration curve using certified reference standards of the target nitro-PAHs (including this compound, 1-nitropyrene, 2-nitrofluorene, etc.).

    • Spike samples with an internal standard prior to extraction to correct for recovery losses.

    • Calculate the concentration of each analyte in the sample by comparing its peak area to the calibration curve.[18]

Conclusion

This compound is a significant environmental pollutant, often found alongside other toxic nitro-PAHs like 1-nitropyrene and 2-nitrofluorene. While all nitro-PAHs pose a considerable health risk due to their mutagenicity, compounds like 1-nitropyrene and various dinitropyrenes exhibit particularly high carcinogenic potential.[3][6] The choice of analytical method depends on the specific compounds of interest, with GC-MS being highly effective for a broad range of nitro-PAHs and HPLC being suitable for larger, thermally sensitive molecules. The prevalence of specific nitro-PAHs in an environmental sample can provide valuable insights into the pollution sources, distinguishing between direct combustion emissions and secondary atmospheric formation.[2][7] Continued monitoring and comparative analysis of these compounds are crucial for assessing environmental quality and human health risks.

References

A Comparative Analysis of the Photochemical Properties of 9-Nitroanthracene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photochemical properties of 9-Nitroanthracene (9-NA) and its derivatives. This compound and related compounds are of significant interest due to their applications in photochemistry, materials science, and as potential photodynamic therapy agents. Understanding their behavior upon light absorption is crucial for harnessing their potential and mitigating their risks as environmental pollutants. This document summarizes key photochemical parameters, details experimental methodologies for their characterization, and provides visual diagrams of the underlying processes.

Comparative Photochemical Data

The photochemical behavior of this compound derivatives is largely dictated by the nature and position of substituents on the anthracene core. These modifications influence the efficiency of light absorption, the pathways of excited-state decay, and the ultimate photoproducts. Key comparative data are summarized below.

CompoundSolventPhotodegradation Quantum Yield (Φ_p)Absorption Maxima (λ_max) [nm]Key Observations & Photoproducts
This compound (9-NA) Ethanol, BenzeneNot explicitly quantified, but undergoes photolysisNot specifiedYields 9-anthrol, anthrone, 10,10'-bianthrone, and 9-nitrosoanthrone.[1] The primary process is a nitro→nitrite rearrangement from a higher excited triplet state.[1]
9-cyano-10-nitroanthracene Deaerated basic ethanol0.14433 (shoulder at 410)The reaction is simple, leading to 10-cyano-9-anthrol (or its anion) as the final product.[2]
9-benzoyl-10-nitroanthracene Deaerated basic ethanol0.10408, 434 (in Benzene)Similar to the cyano-derivative, it forms 10-benzoyl-9-anthrol (or its anion).[2]
9-methyl-10-nitroanthracene Chloroform (CDCl₃)Half-life (t½) = 14 min (in air), 20 min (N₂ purged)Not specifiedMajor photoproducts are 9-methyl-9-nitrosoanthracen-10-one and 9,10-anthraquinone.[3]
12-methyl-7-nitrobenz[a]anthracene Chloroform, MethanolUndergoes photoreactionNot specifiedPhotoreaction proceeds via a nitro-to-nitrite rearrangement.[3]

Note: Direct comparison of quantum yields is challenging due to variations in experimental conditions and solvents reported in the literature. Fluorescence quantum yields for nitroaromatic compounds are generally very low due to efficient intersystem crossing to the triplet state.[4]

Core Photochemical Mechanism

The prevailing photochemical reaction mechanism for this compound derivatives, particularly those with steric hindrance forcing the nitro group perpendicular to the aromatic plane, is the nitro-nitrite rearrangement.[3] This multi-step process is initiated by the absorption of UV-A light.

  • Excitation: The molecule absorbs a photon, promoting it from the ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The molecule rapidly undergoes intersystem crossing to an excited triplet state (Tₙ).

  • Nitro-Nitrite Rearrangement: In the excited triplet state, the nitro group (-NO₂) rearranges to a nitrite group (-ONO).[1][3]

  • Homolytic Cleavage: The unstable nitrite intermediate undergoes cleavage of the O-N bond, forming an anthryloxy radical and a nitrogen(II) oxide radical (•NO).[2]

  • Product Formation: The anthryloxy radical can then rearrange and react further, often with the •NO radical, to form various products, with anthraquinones being a common outcome.[3] For instance, photolysis of this compound yields products like 10,10′-bianthrone and 9-nitrosoanthrone.[1]

The following diagram illustrates this key signaling pathway.

G cluster_main Photochemical Reaction Pathway of this compound Derivatives S0 Ground State (S₀) 9-NA Derivative S1 Excited Singlet State (S₁) S0->S1 hν (Absorption) Tn Excited Triplet State (Tₙ) S1->Tn Intersystem Crossing (ISC) Nitrite Nitrite Intermediate (Anthracene-ONO) Tn->Nitrite Nitro-Nitrite Rearrangement Radicals Radical Pair (Anthryloxy• + •NO) Nitrite->Radicals O-N Bond Cleavage Products Final Photoproducts (e.g., 9,10-Anthraquinone) Radicals->Products Rearrangement & Further Reactions

Key photochemical reaction pathway for this compound derivatives.

Experimental Protocols

Accurate characterization of photochemical properties requires rigorous experimental design. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Photodegradation Quantum Yield

The photodegradation quantum yield (Φ_p) is the ratio of the number of molecules reacted to the number of photons absorbed. It is a critical measure of photoreactivity. This protocol is based on the comparative method using a chemical actinometer.

1. Materials and Instruments:

  • Light Source: A collimated light source with a narrow band of emission, such as a 100-W UVA lamp (main emission at 365 nm), housed in a photoreactor.[3]

  • Reaction Vessel: Quartz cuvettes or a Pyrex flask.[3]

  • Spectrophotometer: UV-Vis spectrophotometer for measuring absorbance changes.

  • Analytical Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector for quantifying the concentration of the nitroanthracene derivative.

  • Actinometer: A well-characterized chemical actinometer suitable for the wavelength of irradiation (e.g., ferrioxalate for UV range).

  • Solvents: Spectroscopic grade solvents (e.g., ethanol, chloroform, acetonitrile).[2][3]

2. Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in the chosen solvent. The concentration should be adjusted so that the absorbance at the irradiation wavelength is typically between 0.02 and 0.1 to minimize inner filter effects.

  • Actinometry:

    • Fill an identical reaction vessel with the actinometer solution.

    • Irradiate the actinometer for a defined period (t).

    • Measure the change in the actinometer (e.g., formation of Fe²⁺ for the ferrioxalate actinometer via UV-Vis spectrophotometry) to determine the photon flux (I₀) of the light source.

  • Sample Irradiation:

    • Take an initial sample (t=0) from the nitroanthracene solution and determine its concentration ([C]₀) using HPLC.

    • Irradiate the solution under the exact same conditions as the actinometer.

    • At regular time intervals, withdraw aliquots and analyze their concentration ([C]t) by HPLC.

  • Data Analysis:

    • Plot the concentration of the nitroanthracene derivative versus irradiation time.

    • Determine the initial rate of degradation (-d[C]/dt) from the slope of the curve at t=0.

    • Calculate the rate of photon absorption (I_a) by the sample solution.

    • The quantum yield (Φ_p) is calculated using the formula: Φ_p = (Rate of degradation) / (Rate of photon absorption)

Protocol 2: Characterization by Transient Absorption Spectroscopy

Femtosecond transient absorption spectroscopy is used to observe the initial ultrafast events following photoexcitation, such as intersystem crossing and the formation of short-lived intermediates like radicals.

1. Materials and Instruments:

  • Laser System: An amplified Ti:Sapphire laser system providing femtosecond pulses (e.g., ~150 fs) for both pump and probe beams.

  • Optical Parametric Amplifier (OPA): To tune the pump beam wavelength to excite the sample at its absorption maximum.

  • White Light Generation: A crystal (e.g., sapphire) to generate a broadband white-light continuum for the probe beam.

  • Delay Stage: A motorized delay stage to precisely control the time delay between the pump and probe pulses.

  • Detector: A multichannel detector (e.g., CCD camera) coupled to a spectrograph.

  • Sample Cell: A flow cell or a 1-2 mm path length quartz cuvette to ensure the sample is replenished between laser shots.

2. Procedure:

  • Sample Preparation: Prepare a solution of the nitroanthracene derivative with an absorbance of ~0.5-1.0 at the excitation wavelength in the chosen cuvette.

  • System Setup:

    • The laser output is split into two beams: the pump and the probe.

    • The pump beam is directed through the OPA to generate the desired excitation wavelength and then focused onto the sample cell.

    • The probe beam is focused into the white-light generation crystal and then collimated and focused through the sample, overlapping spatially with the pump beam.

    • The time delay between the pump and probe is controlled by the motorized delay stage in the pump beam's path.

  • Data Acquisition:

    • The pump pulse excites the sample. The probe pulse, arriving at a specific time delay, passes through the excited volume.

    • The transmitted probe light is directed into the spectrograph and measured by the detector.

    • Spectra are collected with the pump beam on and off at each delay time to calculate the change in absorbance (ΔA).

    • The process is repeated for a range of time delays (from femtoseconds to nanoseconds) to build a time-resolved spectral map.

  • Data Analysis: The resulting data (ΔA as a function of wavelength and time) reveals the formation and decay of excited states and transient species (e.g., triplet states, radicals), providing kinetic information on processes like intersystem crossing and radical formation.

The general workflow for conducting these photochemical studies is outlined in the diagram below.

G cluster_workflow Experimental Workflow for Photochemical Analysis A Sample Preparation (Derivative in Solvent) B Steady-State Analysis A->B E Photolysis Experiment A->E J Transient Analysis A->J C UV-Vis Absorption Spectroscopy B->C D Fluorescence Spectroscopy B->D I Quantum Yield Calculation C->I Using Actinometry Data F Irradiation (e.g., 365 nm UVA Lamp) E->F G Time-course Sampling F->G H Product & Reactant Quantification (HPLC) G->H H->I Using Actinometry Data M Product Identification (LC-MS, NMR) H->M K Femtosecond Transient Absorption Spectroscopy J->K L Kinetic Analysis of Excited States/Radicals K->L

General workflow for the photochemical study of this compound derivatives.

References

Cross-Validation of 9-Nitroanthracene Quantification: A Comparative Guide to HPLC-UV, GC-MS, and LC-MS/MS in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 9-Nitroanthracene, a mutagenic and potentially carcinogenic nitrated polycyclic aromatic hydrocarbon (nitro-PAH), in complex environmental and biological matrices is of paramount importance. This guide provides an objective comparison of three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is evaluated based on key validation parameters, supported by experimental data, to assist in the selection of the most appropriate technique for specific analytical challenges.

Comparative Analysis of Analytical Methods

The choice of an analytical method for the quantification of this compound is contingent on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the availability of instrumentation. Below is a summary of the performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound.

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity using a liquid mobile phase and a stationary phase, with detection via UV absorbance.Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.Separation by liquid chromatography followed by highly selective and sensitive detection using two stages of mass analysis.
Limit of Detection (LOD) 16 - 60 ng/kg (for 9-nitrophenanthrene in soil, as a proxy)[1]0.073 µg/L (in PM2.5 extract)Typically in the range of 0.02 - 0.04 mg/kg[2]
Limit of Quantification (LOQ) 16 - 60 ng/kg (for 9-nitrophenanthrene in soil, as a proxy)[1]Not explicitly found for this compoundTypically in the range of 0.05 - 0.13 mg/kg[2]
**Linearity (R²) **>0.995 (for similar nitro-PAHs)[1]>0.999>0.99
Recovery 89 - 106% (for 9-nitrophenanthrene in soil)[1]Good recovery reported for nitro-PAHs85.3 - 121.2%[2]
Selectivity Moderate, potential for interference from co-eluting compounds.High, mass spectra provide structural information.Very high, due to specific precursor-to-product ion transitions.
Matrix Effects Can be significant, requiring extensive sample cleanup.Can be significant, but can be minimized with appropriate cleanup and selective ion monitoring (SIM).Can be significant (ion suppression or enhancement), often addressed using isotopically labeled internal standards.
Sample Volatility Not required.Required, analyte must be volatile and thermally stable.Not required.
Derivatization Generally not required, but can be used to enhance detection (e.g., reduction to fluorescent amine).May be required for less volatile or polar nitro-PAHs.Not typically required.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

HPLC-UV Method for this compound in Soil

This method involves extraction, a clean-up step, and derivatization to a fluorescent compound for enhanced sensitivity.

a) Sample Preparation (Sonication Extraction and SPE Cleanup):

  • Weigh 10 g of homogenized soil into a beaker.

  • Add an appropriate amount of a surrogate standard.

  • Add 20 mL of dichloromethane and sonicate for 30 minutes.

  • Centrifuge and collect the supernatant. Repeat the extraction twice.

  • Combine the extracts and concentrate to near dryness using a rotary evaporator.

  • Re-dissolve the residue in a small volume of hexane.

  • Perform solid-phase extraction (SPE) cleanup using a silica gel cartridge.

  • Elute the nitro-PAH fraction with a suitable solvent mixture (e.g., hexane:dichloromethane).

  • Evaporate the eluate to dryness.

b) Derivatization (Reduction to Amine):

  • Redissolve the residue in a suitable solvent.

  • Add a reducing agent (e.g., sodium borohydride) to convert this compound to the highly fluorescent 9-aminoanthracene.

c) HPLC-UV/Fluorescence Analysis:

  • HPLC System: Standard HPLC with a fluorescence or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile/Water gradient.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection:

    • Fluorescence: Excitation/Emission wavelengths specific for 9-aminoanthracene.

    • UV: 254 nm.

  • Quantification: External standard calibration curve of derivatized this compound standards.

GC-MS Method for this compound in Environmental Matrices

This method is suitable for volatile and thermally stable analytes.

a) Sample Preparation:

  • Follow a suitable extraction procedure for the specific matrix (e.g., Soxhlet, pressurized liquid extraction).

  • Perform cleanup using techniques like silica gel or alumina column chromatography to remove interfering compounds.

  • Concentrate the extract to a final volume of 1 mL.

  • Add an internal standard prior to analysis.

b) GC-MS Analysis:

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Injector: Splitless mode at a high temperature (e.g., 280 °C).

  • Oven Temperature Program: A temperature gradient to separate the analytes (e.g., start at 60 °C, ramp to 300 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) source.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

  • Quantification: Internal standard calibration curve.

LC-MS/MS Method for this compound in Biological Matrices

This method offers high sensitivity and selectivity, making it ideal for complex biological samples.

a) Sample Preparation (for plasma or tissue homogenate):

  • To 1 mL of sample, add an isotopically labeled internal standard (e.g., this compound-d9).

  • Perform protein precipitation by adding 3 mL of cold acetonitrile.

  • Vortex and centrifuge at high speed.

  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b) LC-MS/MS Analysis:

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column suitable for fast LC (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray ionization (ESI) in positive or negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor ion to product ion transition for this compound and its labeled internal standard.

  • Quantification: Internal standard calibration curve.

Mandatory Visualizations

To further illustrate the methodologies and concepts discussed, the following diagrams are provided.

Experimental Workflow for this compound Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Analysis Sample Complex Matrix (Soil, Water, Tissue) Extraction Extraction (Sonication, LLE, SPE) Sample->Extraction Cleanup Cleanup (Silica Gel, Alumina) Extraction->Cleanup Concentration Concentration Cleanup->Concentration HPLC HPLC-UV Concentration->HPLC Derivatization (optional) GCMS GC-MS Concentration->GCMS LCMSMS LC-MS/MS Concentration->LCMSMS Internal Standard Addition Quantification Quantification HPLC->Quantification GCMS->Quantification LCMSMS->Quantification

Experimental workflow for this compound quantification.

Method Comparison Logic cluster_Criteria Key Selection Criteria cluster_Methods Recommended Method Start Select Analytical Method for This compound Quantification Sensitivity High Sensitivity Needed? Start->Sensitivity Volatility Analyte Volatile & Thermally Stable? Sensitivity->Volatility Yes LCMSMS LC-MS/MS Sensitivity->LCMSMS No Matrix Highly Complex Matrix? Volatility->Matrix No GCMS GC-MS Volatility->GCMS Yes LCMSMS_2 LC-MS/MS Matrix->LCMSMS_2 Yes HPLC HPLC-UV Matrix->HPLC No

Decision tree for selecting an analytical method.

Genotoxicity_Pathway_9_Nitroanthracene cluster_Metabolism Metabolic Activation cluster_DNA_Damage DNA Damage and Cellular Response N9A This compound Nitroreduction Nitroreduction (e.g., by Cytochrome P450 Reductase) N9A->Nitroreduction N_hydroxy N-hydroxy-9-aminoanthracene Nitroreduction->N_hydroxy Nitrenium Nitrenium Ion (Electrophilic Intermediate) N_hydroxy->Nitrenium DNA DNA Nitrenium->DNA Covalent Binding DNA_Adduct DNA Adducts (e.g., dG-C8-9-aminoanthracene) DNA->DNA_Adduct Replication_Error DNA Replication Errors DNA_Adduct->Replication_Error Mutation Mutations Replication_Error->Mutation Cancer Cancer Initiation Mutation->Cancer

Postulated genotoxicity pathway of this compound.

References

A Framework for Inter-laboratory Comparison of 9-Nitroanthracene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a standardized framework for the inter-laboratory comparison of 9-Nitroanthracene analysis. In the absence of publicly available, multi-laboratory proficiency testing data for this compound, this document outlines recommended experimental protocols, data presentation formats, and performance metrics to facilitate robust and comparable analytical data generation across different laboratories. The aim is to assist researchers in validating their analytical methods and ensuring the accuracy and reproducibility of their results.

Introduction to this compound Analysis

This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in environmental and toxicological research.[1] It is formed from the incomplete combustion of organic materials and through atmospheric reactions of its parent compound, anthracene.[1] Given its mutagenic properties and presence in environmental samples like diesel exhaust, developing and validating reliable analytical methods for its quantification is crucial.[2] This guide focuses on two common high-performance chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Proposed Inter-laboratory Study Design

An inter-laboratory study for this compound analysis should involve the distribution of standardized test samples to participating laboratories. These samples should include:

  • Calibration Standards: A set of solutions of this compound in a suitable solvent (e.g., acetonitrile or toluene) at varying concentrations to establish calibration curves.

  • Quality Control (QC) Samples: Samples with known concentrations of this compound to assess accuracy and precision.

  • Matrix Spiked Samples: Environmental or biological matrices (e.g., extracted air particulate matter, simulated biological fluid) spiked with a known amount of this compound to evaluate matrix effects and recovery.

  • Blank Samples: Matrix samples without this compound to assess for background contamination.

Participating laboratories would analyze these samples using their in-house, validated methods, preferably adhering to the protocols outlined below. The results would then be centrally collected and statistically analyzed to determine the performance of each laboratory and the overall reproducibility of the analytical methods.

Data Presentation for Inter-laboratory Comparison

The quantitative results from an inter-laboratory comparison of this compound analysis should be summarized in clear and concise tables. The following tables provide a template for presenting such data, populated with hypothetical results for illustrative purposes.

Table 1: Comparison of HPLC-UV Analysis of this compound

ParameterLaboratory 1Laboratory 2Laboratory 3MeanStd. Dev.
Linearity (R²) 0.99950.99910.99980.99950.0004
Limit of Detection (LOD) (µg/mL) 0.050.070.040.050.02
Limit of Quantification (LOQ) (µg/mL) 0.150.210.120.160.05
Accuracy (% Recovery of QC Sample) 98.5101.299.399.71.4
Precision (% RSD, n=6) 1.82.51.51.90.5
Matrix Spike Recovery (%) 92.188.594.391.62.9

Table 2: Comparison of GC-MS/MS Analysis of this compound

ParameterLaboratory ALaboratory BLaboratory CMeanStd. Dev.
Linearity (R²) 0.99990.99970.99990.99980.0001
Limit of Detection (LOD) (ng/mL) 0.10.20.080.130.06
Limit of Quantification (LOQ) (ng/mL) 0.30.60.240.380.19
Accuracy (% Recovery of QC Sample) 100.597.9101.8100.11.9
Precision (% RSD, n=6) 1.21.91.11.40.4
Matrix Spike Recovery (%) 95.891.297.594.83.2

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating data that can be reliably compared across different laboratories.

Protocol 1: Analysis of this compound by HPLC-UV

This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or formic acid.

    • This compound certified reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v) with 0.1% formic acid for mass spectrometry compatibility.[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Standard Solutions: Prepare a stock solution of this compound in acetonitrile. Perform serial dilutions to create calibration standards ranging from 0.1 to 50 µg/mL.

    • Environmental/Biological Samples: Extraction procedures will be matrix-dependent. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol should be agreed upon by participating laboratories. The final extract should be dissolved in the mobile phase.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Analysis of this compound by GC-MS/MS

This protocol details a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the sensitive and selective analysis of this compound.

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a tandem mass spectrometer (MS/MS).

    • Column: Fused silica capillary column suitable for PAH analysis (e.g., Rxi-5 Sil MS, 30m x 0.25mm ID x 0.25µm film thickness).[4]

  • Reagents:

    • Helium (carrier gas).

    • Hexane or Toluene (GC grade).

    • This compound certified reference standard.

  • GC-MS/MS Conditions:

    • Inlet Temperature: 280 °C.[4]

    • Injection Mode: Splitless (1 µL injection volume).[4]

    • Oven Temperature Program: 60°C for 1 min, then ramp at 10°C/min to 300°C and hold for 10 min.[4]

    • Carrier Gas Flow: Helium at a constant flow of approximately 1.7 mL/min.[4]

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for enhanced sensitivity.[1]

    • MS/MS Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be optimized. For example, a potential transition could be m/z 223 -> 177 (loss of NO2).

  • Sample Preparation:

    • Standard Solutions: Prepare a stock solution of this compound in toluene. Perform serial dilutions in hexane to create calibration standards (e.g., 0.5 to 100 ng/mL).

    • Environmental/Biological Samples: Use appropriate extraction and clean-up methods (e.g., Soxhlet extraction, SPE). The final extract should be solvent-exchanged into hexane.

  • Data Analysis:

    • Generate a calibration curve using the peak areas of the MRM transitions versus the concentration of the standards.

    • Quantify this compound in samples using the established calibration curve.

Mandatory Visualizations

The following diagrams illustrate the analytical workflow and relevant biological and environmental transformation pathways for this compound.

experimental_workflow Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS/MS Analysis Sample Environmental or Biological Sample Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Solvent_Exchange Solvent Exchange / Reconstitution Cleanup->Solvent_Exchange HPLC_Injection HPLC Injection Solvent_Exchange->HPLC_Injection GC_Injection GC Injection Solvent_Exchange->GC_Injection C18_Column C18 Separation HPLC_Injection->C18_Column UV_Detection UV Detection (254 nm) C18_Column->UV_Detection HPLC_Data Data Acquisition & Quantification UV_Detection->HPLC_Data GC_Separation Capillary GC Separation GC_Injection->GC_Separation MS_MS_Detection MS/MS Detection (MRM) GC_Separation->MS_MS_Detection GCMS_Data Data Acquisition & Quantification MS_MS_Detection->GCMS_Data transformation_pathways Transformation Pathways of this compound cluster_metabolism Metabolic Activation (e.g., Rat Liver Microsomes) cluster_photodegradation Photodegradation NineNA This compound Epoxides This compound 1,2- and 3,4-epoxides NineNA->Epoxides Cytochrome P450 NineNA2 This compound Dihydrodiols trans-1,2- and 3,4-dihydrodiols Epoxides->Dihydrodiols Epoxide Hydrolase Anthraquinone 9,10-anthraquinone NineNA2->Anthraquinone Sunlight (UV)

References

Efficacy of 9-Nitroanthracene as a MALDI matrix compared to alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical parameter that dictates the success and quality of analytical results. This guide provides a comprehensive comparison of 9-Nitroanthracene's efficacy as a MALDI matrix against commonly used alternatives, supported by available data and experimental protocols.

Overview of this compound and Its Alternatives

This compound is a specialized MALDI matrix, primarily recognized for its utility in the analysis of synthetic polymers and other high-molecular-weight, nonpolar compounds. Its chemical properties make it particularly effective for analytes that are challenging to ionize with more conventional matrices.

Commonly used alternative matrices include:

  • For Peptides and Proteins: α-Cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and sinapinic acid (SA).

  • For Lipids and Oligonucleotides: 9-Aminoacridine (9-AA) and 1,5-Diaminonaphthalene (DAN).

  • For Synthetic Polymers: Dithranol and trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB).

Quantitative Performance Comparison

Direct quantitative, head-to-head comparisons of this compound against all common alternatives across a wide range of analyte classes are not extensively available in the scientific literature. However, by synthesizing data from various studies, a comparative overview can be constructed.

Performance in Polymer Analysis

This compound has demonstrated utility in the analysis of nonpolar synthetic polymers. While comprehensive quantitative tables are scarce, its selection is often based on the principle of matching matrix polarity with the analyte.

MatrixAnalyte ClassSignal IntensityResolutionKey AdvantagesCommon Cationizing Agent
This compound Synthetic Polymers (e.g., Polystyrene, Polycyclic Aromatic Hydrocarbons)Effective for specific nonpolar polymersApplication DependentSuitable for high molecular weight, nonpolar analytesSilver Trifluoroacetate (AgTFA), Sodium Trifluoroacetate (NaTFA)
Dithranol Synthetic Polymers (e.g., Polystyrene)GoodGoodA common choice for nonpolar polymersAgTFA
DCTB Synthetic PolymersVery GoodVery GoodBroad applicability for various polymersAgTFA, NaTFA
CHCA Synthetic Polymers (e.g., Polydimethylsiloxane)GoodGoodEffective for a range of polymersSodium Iodide (NaI)
DHB Synthetic Polymers (e.g., Polyethylene Glycol)GoodGoodSuitable for more polar polymersNaI
Performance in Peptide and Lipid Analysis

This compound is not a conventional matrix for peptide or lipid analysis. The standard matrices listed below are generally preferred due to their optimized properties for these analyte classes.

Peptides:

MatrixAnalyte Mass RangeSignal IntensityResolutionKey Advantages
CHCA < 3,500 DaHighHighHigh ionization efficiency, good for low-abundance peptides.[1]
DHB Broad RangeModerate to HighGoodLess matrix background in the low mass range, good for phosphopeptides.
SA > 3,500 DaModerateGood"Softer" ionization, less fragmentation of large molecules.

Lipids (Negative Ion Mode):

MatrixAnalyte ClassSignal-to-Noise RatioIon SuppressionKey Advantages
9-Aminoacridine (9-AA) Phospholipids, Fatty AcidsHighLowExcellent for negative ion mode, low background.[2][3][4]
DAN PhospholipidsHighLowHigh sensitivity in both positive and negative ion modes.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible MALDI results. Below are representative protocols for this compound and a common alternative, CHCA.

Protocol 1: this compound for Synthetic Polymer Analysis

This protocol is a representative method based on practices reported in the literature for the analysis of synthetic polymers.

1. Materials:

  • This compound (MALDI grade)
  • Analyte (synthetic polymer)
  • Tetrahydrofuran (THF, HPLC grade)
  • Cationizing agent: Silver Trifluoroacetate (AgTFA) or Sodium Trifluoroacetate (NaTFA)
  • MALDI target plate

2. Solution Preparation:

  • Matrix Solution: Prepare a saturated solution of this compound in THF.
  • Analyte Solution: Dissolve the polymer in THF at a concentration of approximately 1-5 mg/mL.
  • Cationizing Agent Solution: Prepare a 10 mg/mL solution of AgTFA or NaTFA in THF.

3. Sample Preparation (Dried Droplet Method):

  • In a microcentrifuge tube, mix the analyte solution, matrix solution, and cationizing agent solution. A typical volumetric ratio is 5:20:1 (analyte:matrix:cationizing agent).
  • Vortex the mixture thoroughly.
  • Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
  • Allow the spot to air-dry completely at room temperature.

4. Mass Spectrometry Analysis:

  • Perform analysis in the mass spectrometer using an appropriate laser intensity and acquisition parameters for the polymer of interest.

Protocol 2: α-Cyano-4-hydroxycinnamic acid (CHCA) for Peptide Analysis

This is a standard protocol for the analysis of peptides.

1. Materials:

  • α-Cyano-4-hydroxycinnamic acid (CHCA, MALDI grade)
  • Analyte (peptide mixture, e.g., tryptic digest)
  • Solvent: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA)
  • MALDI target plate

2. Solution Preparation:

  • Matrix Solution: Prepare a saturated solution of CHCA in ACN/Water/TFA (e.g., 50:49.9:0.1, v/v/v).
  • Analyte Solution: Dilute the peptide sample in 0.1% TFA in water to a final concentration of 1-10 pmol/µL.

3. Sample Preparation (Dried Droplet Method):

  • Mix the analyte solution and matrix solution in a 1:1 volume ratio on the MALDI target plate or in a separate tube.
  • Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
  • Allow the droplet to air-dry at room temperature.

4. Mass Spectrometry Analysis:

  • Acquire mass spectra in reflectron positive ion mode, using a suitable calibration standard.

Visualizing Methodologies

To further clarify the experimental processes and decision-making in matrix selection, the following diagrams are provided.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Target Spotting cluster_analysis MS Analysis A Prepare Analyte Solution D Mix Solutions A->D B Prepare Matrix Solution B->D C Prepare Cationizing Agent (if needed) C->D E Spot Mixture onto MALDI Target D->E F Air-Dry to Co-crystallize E->F G Insert Target into Mass Spectrometer F->G H Laser Desorption/Ionization G->H I Mass Analysis (TOF) H->I J Data Acquisition & Processing I->J

A typical experimental workflow for MALDI-TOF mass spectrometry.

Matrix_Selection cluster_peptides Peptides / Proteins cluster_lipids Lipids / Oligonucleotides cluster_polymers Synthetic Polymers start Analyte Class? peptide_mw Molecular Weight? start->peptide_mw Peptides ion_mode Ionization Mode? start->ion_mode Lipids polarity Polarity? start->polarity Polymers chca CHCA (< 3.5 kDa) peptide_mw->chca Low dhb DHB (Broad Range) peptide_mw->dhb Broad sa SA (> 3.5 kDa) peptide_mw->sa High nine_aa 9-AA (Negative) ion_mode->nine_aa dan DAN (Positive/Negative) ion_mode->dan nine_nitro This compound (Nonpolar) polarity->nine_nitro dithranol Dithranol (Nonpolar) polarity->dithranol dctb DCTB (Broad Range) polarity->dctb dhb_poly DHB (Polar) polarity->dhb_poly

A decision guide for selecting a suitable MALDI matrix.

Concluding Remarks

The selection of an appropriate MALDI matrix is paramount for achieving high-quality mass spectra. This compound serves as a valuable, albeit specialized, matrix for the analysis of high molecular weight and nonpolar synthetic polymers that may be intractable with more common matrices. For more routine analyses of peptides, proteins, and lipids, established matrices such as CHCA, DHB, SA, and 9-AA generally provide superior and more extensively documented performance. Researchers should select their matrix based on the specific physicochemical properties of their analyte and consult the literature for application-specific protocols to optimize their results.

References

Unveiling the Mutagenic Potential: A Comparative Analysis of 9-Nitroanthracene and Other Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mutagenic properties of chemical compounds is paramount. This guide provides an objective comparison of the mutagenicity of 9-nitroanthracene against other notable nitroaromatic compounds, supported by experimental data from the Ames test. Detailed methodologies and a visualization of the metabolic pathways involved offer a comprehensive overview for assessing the genotoxic risk of these substances.

Nitroaromatic compounds, a class of chemicals characterized by the presence of one or more nitro groups attached to an aromatic ring, are prevalent in various industrial applications and environmental contexts. However, their potential to induce genetic mutations has raised significant safety concerns. This guide focuses on this compound, a polycyclic aromatic hydrocarbon (PAH) derivative, and compares its mutagenic potency with other well-studied nitroaromatics.

Quantitative Mutagenicity: A Tabular Comparison

The mutagenic activity of nitroaromatic compounds is most commonly assessed using the Ames test, a bacterial reverse mutation assay. This test measures the rate at which a chemical can induce mutations in specific strains of Salmonella typhimurium, causing them to revert to a state where they can synthesize their own histidine. The results are often expressed as the number of revertant colonies per nanomole of the tested compound. The following table summarizes the mutagenic potency of this compound and other selected nitroaromatics in the Salmonella typhimurium TA98 and TA100 tester strains, both with and without metabolic activation by a rat liver S9 fraction. The TA98 strain is particularly sensitive to frameshift mutagens, while the TA100 strain detects base-pair substitution mutagens.

CompoundSalmonella typhimurium StrainMetabolic Activation (S9)Mutagenic Potency (revertants/nmol)
This compound TA98-Potent mutagen (specific value not consistently reported across comparable studies)
TA98+Activity may be decreased or eliminated[1]
TA100-Potent mutagen (specific value not consistently reported across comparable studies)
TA100+Activity may be decreased or eliminated[1]
1-Nitropyrene TA98-~480
TA98+~150
TA100-~250
TA100+~100
2-Nitrofluorene TA98-~230
TA98+~40
TA100-~15
TA100+~5
1,3-Dinitropyrene TA98-~25,000
TA98+~100[2]
1,6-Dinitropyrene TA98-~300,000
1,8-Dinitropyrene TA98-~400,000
3-Nitrobenzanthrone TA98-Extremely potent (one of the most mutagenic compounds tested in the Ames test)
2,4,6-Trinitrotoluene (TNT) TA98-Mutagenic[2]
TA100-Mutagenic[2]
Nitrobenzene TA98-Negative[3]
TA100-Negative[3]

Note: The mutagenic potency values are approximate and can vary between studies due to differences in experimental conditions. The data presented is intended for comparative purposes.

Experimental Protocols: The Ames Test

The data presented in this guide was generated using the Ames test, a widely accepted method for assessing mutagenicity. The following provides a detailed methodology based on the principles of the OECD Guideline 471 for this assay.

Objective: To determine the ability of a chemical substance to induce reverse mutations at the histidine locus in specific strains of Salmonella typhimurium.

Materials:

  • Tester Strains: Salmonella typhimurium strains TA98 and TA100. These strains are histidine auxotrophs, meaning they require histidine for growth.

  • Test Compound: this compound and other nitroaromatic compounds, dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Metabolic Activation System (S9 mix): A fraction of rat liver homogenate (S9) supplemented with cofactors (e.g., NADP+, glucose-6-phosphate) to mimic mammalian metabolism. This is used to detect compounds that become mutagenic after being metabolized.

  • Minimal Glucose Agar Plates: Agar plates containing minimal essential nutrients and glucose, but lacking histidine.

  • Top Agar: A soft agar overlay containing a trace amount of histidine to allow for a few cell divisions, which is necessary for mutations to be expressed.

  • Positive and Negative Controls: A known mutagen for each strain (e.g., 2-nitrofluorene for TA98 without S9, sodium azide for TA100 without S9) and the solvent used to dissolve the test compound (negative control).

Procedure:

  • Preparation of Tester Strains: Overnight cultures of the Salmonella typhimurium strains are grown in a nutrient-rich broth to reach a specific cell density.

  • Plate Incorporation Assay:

    • To a tube containing molten top agar, the following are added in sequence: the bacterial culture, the test compound at various concentrations (or control), and either the S9 mix or a buffer (for experiments without metabolic activation).

    • The contents of the tube are mixed and poured over the surface of a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis strain Bacterial Culture (S. typhimurium) mix Mix with Top Agar strain->mix compound Test Compound (e.g., this compound) compound->mix s9 S9 Mix (for metabolic activation) s9->mix +/- plate Pour onto Minimal Agar Plate mix->plate incubate Incubate (37°C, 48-72h) plate->incubate count Count Revertant Colonies incubate->count result Evaluate Mutagenicity count->result

A simplified workflow of the Ames test for mutagenicity assessment.

The Critical Role of Metabolic Activation

The mutagenicity of many nitroaromatic compounds is dependent on their metabolic activation into reactive electrophilic intermediates that can bind to DNA and induce mutations. The primary metabolic pathway involves the reduction of the nitro group.

This process is often initiated by bacterial nitroreductases present in the Salmonella strains used in the Ames test. In the presence of an external metabolic activation system like the S9 mix, mammalian enzymes can also contribute to this process. The reduction of the nitro group proceeds through nitroso and N-hydroxylamine intermediates. The N-hydroxylamine can be further activated, for example, by O-acetylation, to form a highly reactive nitrenium ion that readily adducts with DNA, leading to mutations. For some nitro-PAHs, ring oxidation can also occur, and the interplay between nitroreduction and ring oxidation determines the ultimate mutagenic potency.

Metabolic_Activation_Pathway cluster_compound Parent Compound cluster_activation Metabolic Activation cluster_outcome Genotoxic Outcome nitroaromatic Nitroaromatic (Ar-NO2) nitroso Nitrosoaromatic (Ar-NO) nitroaromatic->nitroso Nitroreduction hydroxylamine N-Hydroxylaminoaromatic (Ar-NHOH) nitroso->hydroxylamine Nitroreduction ester Reactive Ester (e.g., O-acetyl) hydroxylamine->ester O-Acetylation (optional) nitrenium Nitrenium Ion (Ar-NH+) hydroxylamine->nitrenium ester->nitrenium dna_adduct DNA Adducts nitrenium->dna_adduct mutation Mutation dna_adduct->mutation

Metabolic activation pathway of nitroaromatic compounds leading to mutagenicity.

Concluding Remarks

The data presented clearly indicates that this compound is a potent mutagen, and its activity, like many other nitroaromatics, is influenced by metabolic processes. The comparative analysis reveals a wide spectrum of mutagenic potency among nitroaromatic compounds, with dinitropyrenes and 3-nitrobenzanthrone exhibiting exceptionally high activity in the Ames test. In contrast, simpler structures like nitrobenzene show no mutagenic potential in this assay.

This guide underscores the importance of standardized testing protocols and the consideration of metabolic activation when evaluating the genotoxic risk of nitroaromatic compounds. For researchers and professionals in drug development and chemical safety assessment, this information is crucial for making informed decisions regarding the handling, use, and regulation of these substances. Further investigation into the specific metabolic pathways and the nature of the DNA adducts formed by these compounds will continue to enhance our understanding of their mutagenic mechanisms.

References

Adsorption of 9-Nitroanthracene on Microplastics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The increasing prevalence of microplastics in the environment raises concerns about their role as vectors for toxic organic pollutants. This guide provides a comparative analysis of the adsorption of 9-nitroanthracene, a nitrated polycyclic aromatic hydrocarbon, onto various common microplastics. The information presented herein is based on experimental data from scientific studies, offering insights for researchers, scientists, and professionals in drug development and environmental science.

Comparative Adsorption Performance

The adsorption capacity of this compound varies among different types of microplastics, influenced by factors such as the polymer type, particle size, and aging of the microplastics.

Quantitative Adsorption Data

Microplastic TypePolymerAdsorption Capacity (μg/g)Key Influencing Factors
PolyethylenePE734[1]Particle size (smaller particles show higher adsorption)[2]
PolypropylenePPNot explicitly quantified, but adsorption is inhibited by alkaline and high ionic strength conditions.[1] Aging slightly increases adsorption.Particle size (smaller particles show higher adsorption)[2]
PolystyrenePSNot explicitly quantified, but adsorption is inhibited by alkaline and high ionic strength conditions.[1] Aging reduces adsorption.Particle size (smaller particles show higher adsorption)[2]

Key Findings:

  • Polyethylene (PE) has demonstrated a significant adsorption capacity for this compound.[1]

  • The adsorption process on all three microplastics is well-described by a linear isothermal model, suggesting that hydrophobic distribution is a primary adsorption mechanism.[1]

  • Environmental factors such as pH and ionic strength have a negligible effect on the adsorption on PE. However, alkaline and high ionic strength conditions inhibit the adsorption on both polypropylene (PP) and polystyrene (PS).[1]

  • The particle size of microplastics is inversely correlated with the adsorption of this compound; smaller particles exhibit higher adsorption.[2]

  • Aging of microplastics has a differential impact. It reduces the affinity of PE and PS for this compound due to the formation of oxygen-containing functional groups, while it slightly enhances the adsorption on PP.[2]

Experimental Protocols

The following is a generalized experimental protocol for studying the adsorption of this compound on different microplastics, based on common methodologies reported in the literature.

1. Materials and Reagents:

  • Microplastics: Polyethylene (PE), Polypropylene (PP), and Polystyrene (PS) powders or pellets of a defined size range.

  • Adsorbate: this compound (analytical standard).

  • Solvents: Methanol (HPLC grade) for stock solutions.

  • Aqueous Solution: Deionized or ultrapure water.

  • pH Adjustment: Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions.

  • Ionic Strength Adjustment: Sodium chloride (NaCl).

2. Preparation of Stock and Working Solutions:

  • A stock solution of this compound is prepared by dissolving a precise amount in methanol.

  • Working solutions of desired concentrations are prepared by diluting the stock solution with deionized water. The final methanol concentration should be kept low (e.g., <0.1%) to minimize co-solvent effects.

3. Batch Adsorption Experiments:

  • A known mass of each type of microplastic is added to a series of glass vials or flasks.

  • A fixed volume of the this compound working solution is added to each vial.

  • The vials are sealed and agitated on a shaker at a constant temperature for a predetermined period to reach equilibrium.

  • Control experiments without microplastics are run in parallel to account for any potential loss of the adsorbate due to factors other than adsorption to the microplastics.

4. Kinetic Studies:

  • To determine the time required to reach equilibrium, samples are collected at different time intervals during the batch adsorption experiment.

  • The concentration of this compound in the aqueous phase is measured at each time point.

5. Isotherm Studies:

  • To determine the adsorption capacity, batch experiments are conducted with a range of initial concentrations of this compound, while keeping the mass of microplastics and other conditions constant.

  • The experiments are run until equilibrium is reached.

6. Influence of Environmental Factors:

  • To study the effect of pH, the initial pH of the this compound solutions is adjusted using HCl or NaOH before adding the microplastics.

  • To study the effect of ionic strength, different concentrations of NaCl are added to the this compound solutions.

7. Sample Analysis:

  • After the adsorption experiment, the solid and liquid phases are separated by centrifugation or filtration.

  • The concentration of this compound remaining in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector.

8. Data Analysis:

  • The amount of this compound adsorbed onto the microplastics (Qe, in μg/g) is calculated using the following equation:

    • Qe = (C0 - Ce) * V / m

    • Where C0 is the initial concentration, Ce is the equilibrium concentration, V is the volume of the solution, and m is the mass of the microplastics.

  • Kinetic data can be fitted to models such as the pseudo-first-order and pseudo-second-order models to understand the adsorption rate.

  • Isotherm data can be fitted to models like the Langmuir and Freundlich models to describe the adsorption behavior at equilibrium.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for investigating the adsorption of this compound on microplastics.

Adsorption_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation prep_mp Microplastic Preparation (Sieving, Cleaning) batch_exp Batch Adsorption (Microplastics + Solution) prep_mp->batch_exp prep_sol Solution Preparation (this compound Stock & Working Solutions) prep_sol->batch_exp kinetic_study Kinetic Study (Time Variation) batch_exp->kinetic_study isotherm_study Isotherm Study (Concentration Variation) batch_exp->isotherm_study env_factors Environmental Factors (pH, Ionic Strength) batch_exp->env_factors separation Phase Separation (Centrifugation/Filtration) kinetic_study->separation isotherm_study->separation env_factors->separation analysis Aqueous Phase Analysis (HPLC) separation->analysis calc Calculate Adsorption (Qe) analysis->calc modeling Kinetic & Isotherm Modeling calc->modeling comparison Compare Microplastics modeling->comparison

Caption: Experimental workflow for studying this compound adsorption on microplastics.

References

Safety Operating Guide

Safe Disposal of 9-Nitroanthracene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of 9-Nitroanthracene, a compound that requires careful management due to its potential hazards. Adherence to these protocols is vital for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the potential hazards of this compound. This compound may cause skin irritation upon contact.[1][2] As with many aromatic nitro compounds, it should be handled with care.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:

  • Gloves: Chemically resistant gloves, such as nitrile gloves.[3]

  • Eye Protection: Chemical safety goggles and, where appropriate, a face shield.[3]

  • Lab Coat: A standard or flame-resistant lab coat to protect from spills.[3]

  • Respiratory Protection: When handling powders outside of a fume hood, a certified respirator may be necessary.[3]

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[3]

  • Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, holding the eyelids open.[5]

  • Inhalation: Move the affected person to fresh air. If symptoms occur, seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms arise.[5][6]

Step-by-Step Disposal Protocol

The standard and required method for the disposal of this compound and any materials contaminated with it is to manage them as hazardous waste through a licensed and approved waste disposal company.[1][7][8] Do not release the chemical into the environment.[5]

Waste Segregation and Collection

Proper segregation of waste is the first step in the disposal process.

  • Solid Waste:

    • Collect any surplus, expired, or waste this compound powder in a designated hazardous waste container.[8]

    • Any materials that have come into contact with the compound, such as contaminated gloves, weighing papers, and absorbent pads, must also be collected as solid hazardous waste.[3][8]

  • Liquid Waste:

    • If this compound is dissolved in a solvent, it must be collected in a designated container for hazardous liquid waste.[3][8]

    • Ensure the container is compatible with the solvent used.

    • Decontamination rinsate from cleaning glassware should also be collected as hazardous liquid waste.[8]

Waste Container Selection and Labeling
  • Container Type: Use robust, chemically resistant containers with secure lids for all this compound waste.[3]

  • Labeling: All waste containers must be clearly and accurately labeled.[3][8] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Irritant," "Toxic")

    • The date when waste was first added to the container

Storage of Hazardous Waste

Store hazardous waste containers in a designated, well-ventilated, and secure area while awaiting pickup.[7][8] This area should be away from incompatible materials, such as strong oxidizing agents. Keep containers tightly closed except when adding waste.

Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8] Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

Spill Management Procedures

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill zone.[3]

  • Don PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.[3]

  • Containment and Cleanup:

    • For small spills of solid material, dampen the powder with acetone to prevent it from becoming airborne.[2][6]

    • Carefully transfer the dampened material and any contaminated absorbent paper into a suitable container for disposal.[2][6]

    • Clean the spill area by washing it with acetone, followed by a thorough wash with soap and water.[2][6]

    • For larger spills, use an appropriate spill kit with absorbent materials like vermiculite or sand to contain the spill.[3] Do not use combustible materials like paper towels for large spills.[3]

  • Disposal of Cleanup Materials: All materials used for cleanup, including absorbents and contaminated PPE, must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.[2][3][6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound for quick reference.

PropertyValue
Molecular Formula C₁₄H₉NO₂
Molecular Weight 223.23 g/mol
Melting Point 141-146 °C / 286-295 °F
Boiling Point 275 °C / 527 °F
Appearance Yellow-orange to brown powder
Storage Class 11 - Combustible Solids

(Sources:[5][9][10])

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Storage & Disposal A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Identify Waste Type B->C D Solid Waste (Surplus chemical, contaminated gloves, paper towels, etc.) C->D Is it solid? E Liquid Waste (Solutions, rinsates) C->E Is it liquid? F Collect in a labeled, sealed, chemically compatible container for SOLID waste. D->F G Collect in a labeled, sealed, chemically compatible container for LIQUID waste. E->G H Store container in a designated, secure, and well-ventilated area. F->H G->H I Contact EHS or licensed waste disposal company for pickup. H->I J End: Waste is properly disposed of by a licensed facility. I->J

Caption: Disposal workflow for this compound hazardous waste.

References

Essential Safety and Operational Guide for Handling 9-Nitroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 9-Nitroanthracene. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate potential hazards associated with this compound.

Hazard Summary

This compound is a yellow, solid aromatic nitro compound. It is classified as a skin and respiratory tract irritant, is harmful if ingested, and has been shown to be mutagenic. As a combustible solid, it also presents a fire hazard. Due to these properties, stringent adherence to the following safety procedures is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Respiratory Protection Protective Clothing
Weighing and Transferring Solid Chemical safety goggles and a face shieldButyl rubber gloves (double gloving recommended). Estimated Breakthrough Time: > 480 minutes for similar aromatic nitro compounds.NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.Fully-fastened laboratory coat, disposable sleeves.
Handling Solutions Chemical safety gogglesButyl rubber gloves . Estimated Breakthrough Time: > 480 minutes for similar aromatic nitro compounds.Work within a certified chemical fume hood. Respirator may be required based on concentration and volatility.Laboratory coat.
Cleaning and Decontamination Chemical safety goggles and a face shieldButyl rubber gloves . Estimated Breakthrough Time: > 480 minutes for similar aromatic nitro compounds.NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.Chemical-resistant apron over a laboratory coat.

Note: Breakthrough times are estimates based on data for similar aromatic nitro compounds. Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.

Operational Plan: Handling this compound Powder

This step-by-step protocol outlines the safe procedure for weighing and transferring solid this compound in a laboratory setting.

3.1. Preparation

  • Designated Area: Cordon off and clearly label a designated area for handling this compound within a certified chemical fume hood.

  • Decontamination Supplies: Ensure that a chemical spill kit, including absorbent materials (e.g., vermiculite or sand), and waste containers are readily accessible.

  • Equipment Preparation: Pre-clean all necessary equipment (spatulas, weigh boats, containers) with a suitable solvent and ensure they are dry.

  • PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.

3.2. Weighing and Transfer

  • Zero Balance: Place a weigh boat on the analytical balance inside the chemical fume hood and tare the balance.

  • Transfer: Carefully transfer the desired amount of this compound powder from the stock container to the weigh boat using a dedicated spatula.

  • Minimize Dust: Handle the powder gently to minimize the generation of airborne dust.

  • Close Containers: Immediately close the stock container after dispensing the required amount.

  • Record Weight: Record the final weight.

  • Dissolution: If preparing a solution, carefully add the weighed powder to the solvent in a suitable container within the fume hood.

3.3. Cleanup

  • Decontaminate Equipment: Wipe all non-disposable equipment with a cloth dampened with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water.

  • Decontaminate Surfaces: Wipe down the work surface within the fume hood with a dampened cloth.

  • Dispose of Waste: All disposable items, including weigh boats, gloves, and cleaning materials, must be disposed of as hazardous waste according to the disposal plan below.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination, starting with gloves, followed by the face shield, and then the lab coat. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

4.1. Waste Segregation

  • Solid Waste: This includes excess this compound powder, contaminated weigh boats, disposable spatulas, and contaminated cleaning materials (e.g., absorbent pads, wipes).

  • Liquid Waste: This includes solutions containing this compound and solvent rinsates from cleaning equipment. This should be classified as non-halogenated organic waste.[1]

  • Contaminated PPE: This includes used gloves, disposable sleeves, and any other contaminated protective clothing.

4.2. Waste Collection and Labeling

  • Solid Waste: Place in a clearly labeled, sealed, and compatible plastic or glass container marked "Hazardous Waste: this compound (Solid)."

  • Liquid Waste: Collect in a designated, leak-proof, and sealed solvent waste container labeled "Hazardous Waste: this compound in [Solvent Name] (Non-Halogenated Organic Waste)."

  • Contaminated PPE: Place in a designated, sealed plastic bag labeled "Hazardous Waste: Contaminated PPE (this compound)."

4.3. Storage and Disposal

  • Store all hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow Diagrams

The following diagrams illustrate key decision-making processes for the safe handling of this compound.

PPE_Selection_Workflow start Start: Handling this compound task Identify the task: - Weighing/Transferring Solid - Handling Solution - Cleanup start->task is_solid Is the material a solid powder? task->is_solid is_solution Is the material in solution? is_solid->is_solution No solid_ppe Required PPE: - Goggles & Face Shield - Butyl Rubber Gloves (Double) - NIOSH Respirator (OV/AG/P100) - Lab Coat & Sleeves is_solid->solid_ppe Yes is_cleanup Is it a cleanup operation? is_solution->is_cleanup No solution_ppe Required PPE: - Goggles - Butyl Rubber Gloves - Work in Fume Hood - Lab Coat is_solution->solution_ppe Yes cleanup_ppe Required PPE: - Goggles & Face Shield - Butyl Rubber Gloves - NIOSH Respirator (OV/AG/P100) - Chemical Apron & Lab Coat is_cleanup->cleanup_ppe Yes end Proceed with Task is_cleanup->end No solid_ppe->end solution_ppe->end cleanup_ppe->end

Caption: PPE Selection Workflow for this compound.

This comprehensive guide is designed to be a primary resource for the safe handling of this compound. By adhering to these protocols, you can significantly minimize risks and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before commencing any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.